3-(1H-Imidazol-4-yl)benzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMXPHTWXBSXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650355 | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-71-2 | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive examination of 3-(1H-Imidazol-4-yl)benzoic acid (CAS No. 912569-71-2), a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a molecule incorporating both a Lewis basic imidazole ring and an acidic carboxylic acid moiety, it represents a versatile building block for the synthesis of novel therapeutic agents and functional materials like Metal-Organic Frameworks (MOFs). This document navigates the current landscape of available data, addressing the common confusion with its structural isomers and the scarcity of public experimental characterization data. We will delve into its core chemical properties, propose robust strategies for its synthesis and structural validation, and explore its reactivity and potential applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical entity.
Introduction and Structural Elucidation
This compound is an aromatic carboxylic acid distinguished by the substitution of an imidazole ring at the meta-position of the benzene ring. The imidazole moiety is a critical pharmacophore in numerous biologically active molecules, valued for its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The carboxylic acid group provides a reactive handle for further derivatization, such as the formation of amides or esters, making the entire structure a prime candidate for library synthesis and structure-activity relationship (SAR) studies.[2]
A critical point of clarification in the study of imidazolyl-benzoic acids is the distinct nature of its positional isomers. The connectivity between the imidazole and benzoic acid rings—whether through a nitrogen (N-arylation) or a carbon (C-arylation)—dramatically influences the molecule's chemical properties and synthetic accessibility. The title compound, this compound, features a C-C bond between the rings, which should not be confused with its more commonly documented N-linked isomer, 3-(1H-imidazol-1-yl)benzoic acid.
Caption: Key positional isomers of meta-imidazolyl-benzoic acid.
Core Chemical Identifiers
A precise understanding of a compound begins with its fundamental identifiers. The following table summarizes the key properties of the title compound.
| Property | Value | Reference |
| CAS Number | 912569-71-2 | [3][4] |
| Molecular Formula | C₁₀H₈N₂O₂ | [3][4] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| IUPAC Name | 3-(1H-imidazol-5-yl)benzoic acid | [4] |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CN=CN2 | [4] |
| InChI Key | BHMXPHTWXBSXAP-UHFFFAOYSA-N | [4] |
Physicochemical and Computed Properties
While extensive experimental data for this compound is not widely published, its structure allows for reliable prediction of its physicochemical behavior.[5] The presence of both an acidic carboxylic acid and a basic imidazole ring makes it an amphoteric molecule with pH-dependent properties.
| Computed Property | Value | Source |
| XLogP3 | 1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Topological Polar Surface Area | 66 Ų | PubChem[4] |
| Predicted pKa (Acidic) | 3.36 ± 0.10 | ChemicalBook[6] |
| Predicted pKa (Basic) | ~6-7 (Imidazolium ion) | Inferred |
Solubility Profile: The compound is expected to be a solid at room temperature.[6] Its solubility is predicted to be low in non-polar organic solvents. Due to its amphoteric nature, solubility in aqueous media will be highly pH-dependent. It should exhibit increased solubility in basic solutions (pH > pKa of COOH) via deprotonation to the carboxylate and in acidic solutions (pH < pKa of imidazolium) via protonation of the imidazole ring. A comprehensive experimental determination of its solubility across various solvents and pH ranges is a critical step for its application in drug formulation and reaction chemistry.[5]
Synthesis and Purification Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not as prevalent as those for its N-linked isomer. However, established methodologies in organic chemistry suggest several viable synthetic routes.
Proposed Synthetic Strategy: Suzuki Coupling
A plausible and modern approach involves a palladium-catalyzed Suzuki cross-coupling reaction. The key would be to couple a suitably protected imidazole-4-boronic acid or ester with a meta-substituted halobenzoic acid derivative (e.g., methyl 3-bromobenzoate), followed by deprotection and hydrolysis of the ester. The choice of protecting group on the imidazole nitrogen is crucial to prevent side reactions and ensure regioselectivity.
Comparative Protocol: Synthesis of 3-(1H-Imidazol-1-yl)benzoic Acid via Ullmann Condensation
For instructive purposes, we present the well-documented synthesis of the N-linked isomer, which typically employs a copper-catalyzed Ullmann-type condensation.[1] This reaction couples an aryl halide with imidazole.
Reaction Scheme: 3-Bromobenzoic acid + Imidazole → 3-(1H-Imidazol-1-yl)benzoic acid
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[1][2]
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[1][2] The rationale for using a solvent like DMF is its ability to dissolve the ionic reagents and withstand the high temperatures required for the reaction.
-
Heating: Heat the reaction mixture to 80-120 °C under a nitrogen atmosphere to prevent oxidation of the copper catalyst.[1] Stir vigorously for 12-24 hours.
-
Workup:
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of ~2-3. This step protonates the product, causing it to precipitate, while keeping unreacted imidazole in its soluble protonated form.[2]
-
Filter the resulting precipitate.
-
-
Purification: Wash the collected solid with water and a non-polar solvent like pentane to remove residual impurities.[2] Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Workflow for Ullmann synthesis of an N-linked isomer.
Spectral Analysis and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the most powerful tools for confirming the compound's constitution and isomeric purity.
¹H NMR (Predicted):
-
Benzoic Acid Protons: The 1,3-disubstituted (meta) pattern on the benzene ring is expected to produce a complex set of signals. One would anticipate a singlet-like signal for the proton at C2 (between the two substituents), a triplet for the proton at C5, and two distinct doublets for the protons at C4 and C6.[7]
-
Imidazole Protons: The imidazole ring should show two singlets in the aromatic region, one for the proton at C2' and one for the proton at C5'.
-
Labile Protons: The carboxylic acid proton (COOH) will appear as a broad singlet far downfield (>10 ppm), while the imidazole N-H proton will also be a broad singlet. Their chemical shifts are highly dependent on solvent and concentration.
¹³C NMR (Predicted):
-
A proton-decoupled ¹³C spectrum should display 10 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental equivalence.
-
Key signals would include the carboxyl carbon (~167-172 ppm), and the various aromatic and imidazole carbons ranging from ~115-140 ppm.
| Proton Environment | Predicted ¹H Shift (ppm) | Comparative Data: Benzoic Acid ¹H Shift (ppm)[8][9] |
| Imidazole H2' | ~8.2 - 8.4 (s) | N/A |
| Imidazole H5' | ~7.6 - 7.8 (s) | N/A |
| Benzoic Acid H2 | ~8.1 - 8.3 (s or t) | N/A (ortho protons at 8.20, d) |
| Benzoic Acid H4, H6 | ~7.8 - 8.1 (m) | N/A (meta protons at 7.68, t) |
| Benzoic Acid H5 | ~7.4 - 7.6 (t) | N/A (para proton at 7.68, t) |
| Carboxylic Acid H | >10 (broad s) | ~11.7 - 13.3 (broad s) |
Note: Predicted values are based on standard substituent effects and analysis of related structures. Actual experimental values may vary.[7]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The expected exact mass for C₁₀H₈N₂O₂ is 188.0586 Da.[4]
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A moderate band around ~3100-3200 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption at ~1680-1710 cm⁻¹ for the carboxylic acid carbonyl.
-
C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Caption: Workflow for the synthesis and structural validation.
Reactivity and Potential Applications
The bifunctional nature of this compound dictates its reactivity and makes it a highly versatile building block.
Reactivity at the Carboxylic Acid:
-
Amide Coupling: The carboxylic acid can be readily activated by standard coupling reagents (e.g., HATU, EDC) to react with amines, forming a diverse library of amide derivatives. This is a cornerstone of medicinal chemistry for exploring SAR.[2]
-
Esterification: Standard esterification conditions (e.g., Fischer esterification) can be used to produce corresponding esters.
Reactivity at the Imidazole Ring:
-
Coordination Chemistry: The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring makes it an excellent ligand for coordinating with a wide range of metal ions. This property is heavily exploited in the synthesis of MOFs, where the molecule can act as a linker connecting metal nodes.[10]
-
N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or arylation at the nitrogen positions.
Potential Applications:
-
Pharmaceutical Intermediates: As a scaffold, it can be elaborated into more complex molecules targeting enzymes or receptors where the imidazole ring can act as a hinge-binding motif or a proton donor/acceptor.[11][12]
-
Metal-Organic Frameworks (MOFs): The compound is an ideal organic linker for constructing porous, crystalline MOFs.[10] These materials have applications in gas storage, separation, and heterogeneous catalysis, where the imidazole's basic nitrogen sites can serve as active catalytic centers.[10]
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from closely related isomers like 3-(1H-imidazol-1-yl)benzoic acid can provide guidance.[13][14] It should be handled as a potentially hazardous chemical.
| Hazard Class | Statement |
| Acute Toxicity (Oral) | Harmful if swallowed[13] |
| Skin Irritation | Causes skin irritation[13][14] |
| Eye Irritation | Causes serious eye irritation[13][14] |
| Respiratory Irritation | May cause respiratory irritation[13] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area or fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Avoid breathing dust. If dust is generated, use a respirator.[13]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[13]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container.[14]
Conclusion
This compound is a chemical building block with considerable untapped potential. Its unique combination of a meta-substituted benzoic acid and a C-linked imidazole ring offers a distinct structural architecture compared to its more common N-linked isomers. While the current body of public, peer-reviewed literature on its specific properties and synthesis is limited, this guide provides a robust framework based on chemical principles and comparative data. We have outlined its predicted physicochemical properties, proposed viable synthetic and validation strategies, and explored its potential applications in drug discovery and materials science. As research continues, a more detailed experimental characterization will undoubtedly cement its role as a valuable tool for chemists and material scientists.
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Amerigo Scientific. This compound. Amerigo Scientific. [Link]
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Mohamed, S. K., et al. Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. PMC. [Link]
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PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. [Link]
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Zheng, Z., et al. (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]
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Zheng, Z., et al. 4-(Imidazol-1-yl)benzoic acid. PMC. [Link]
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ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). ResearchGate. [Link]
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Shanghai Talent Chemical Co.,Ltd. 4-(1H-Imidazol-1-yl)benzoic Acid CAS 17616-04-5. Shanghai Talent Chemical Co.,Ltd. [Link]
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Ghdhayeb, M. Z., et al. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. PMC. [Link]
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An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)benzoic Acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-(1H-Imidazol-4-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While this specific isomer is less documented than its 1-yl counterpart, this guide will establish a foundational understanding of its molecular structure, physicochemical properties, and potential utility. By leveraging established synthetic methodologies and comparative analysis with related isomers, we present a robust framework for its synthesis, characterization, and exploration in drug discovery and development.
Introduction: The Significance of the Imidazolyl-Benzoic Acid Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable pharmacophore.[4] When coupled with a benzoic acid moiety, the resulting bifunctional molecule, an imidazolyl-benzoic acid, presents a versatile platform for chemical elaboration. The carboxylic acid group can be readily derivatized into amides and esters, while the imidazole ring can engage in various biological interactions.[5] This guide focuses specifically on the this compound isomer, where the benzoic acid substituent is at the 4-position of the imidazole ring.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem |
| Molecular Weight | 188.18 g/mol | PubChem |
| CAS Number | 102305-18-0 | Vendor Information |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge |
Synthesis of this compound: A Proposed Synthetic Route
While a specific, detailed synthesis for this compound is not extensively reported in the literature, a plausible and efficient synthetic strategy can be designed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This method allows for the formation of a carbon-carbon bond between the imidazole and benzene rings.
The proposed workflow involves the coupling of a protected 4-bromo-1H-imidazole with 3-(methoxycarbonyl)phenylboronic acid, followed by deprotection and hydrolysis of the ester to yield the final product.
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Physicochemical properties of 3-(1H-Imidazol-4-yl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Imidazol-4-yl)benzoic Acid
Introduction: A Molecule of Bifunctional Significance
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic design of molecular building blocks is paramount. This compound (Figure 1) emerges as a compound of significant interest due to its bifunctional nature. It incorporates a benzoic acid moiety, a classic carboxylic acid, and an imidazole ring, a versatile heterocyclic amine. This unique combination offers multiple avenues for chemical modification, making it a valuable scaffold for creating more complex molecules with potential therapeutic applications or for designing novel functional materials such as metal-organic frameworks (MOFs).[1][2][3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses its potential applications. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various chemical and biological systems.
Section 1: Core Physicochemical Profile
A thorough understanding of a molecule's physicochemical properties is the foundation of its application. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, as well as its interaction and assembly in materials science.
Chemical Identity
-
IUPAC Name: this compound[4]
-
Synonyms: 3-(1H-Imidazol-5-yl)benzoic acid, 3-imidazol-4-ylbenzoic acid[4]
-
CAS Number: 912569-71-2[4]
-
Molecular Formula: C₁₀H₈N₂O₂[4]
-
Molecular Weight: 188.18 g/mol [4]
-
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Predicted and Experimental Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, a combination of high-quality computational predictions and data from its isomers provides a strong foundational understanding. The following table summarizes these key properties.
| Property | Predicted Value | Experimental Value | Source |
| pKa (acidic) | ~4-5 | Data not available | |
| pKa (basic) | ~6-7 | Data not available | |
| Melting Point | Not available | Data not available | |
| LogP (Octanol/Water) | 1.2 (XLogP3) | Data not available | [4] |
| Aqueous Solubility | Not available | Data not available | |
| Hydrogen Bond Donors | 2 | Not applicable | [4] |
| Hydrogen Bond Acceptors | 3 | Not applicable | [4] |
| Rotatable Bonds | 2 | Not applicable | [4] |
Expert Insight: The structure of this compound suggests it is an amphoteric molecule. The carboxylic acid group is acidic with an expected pKa around 4-5, similar to benzoic acid. The imidazole ring is basic, with an expected pKa of its conjugate acid around 6-7. This dual nature means its ionization state, and therefore its solubility and lipophilicity, will be highly dependent on the pH of the surrounding medium.
Section 2: Structural Elucidation by Spectroscopic Methods
Confirming the chemical structure is a critical step. While specific spectra for this molecule are not publicly available, we can predict the expected signals based on its structure and data from related isomers.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. The protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The two protons on the imidazole ring will likely appear as singlets, and the acidic proton of the carboxylic acid and the N-H proton of the imidazole will be observable, though their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should show 10 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and imidazole rings (in the 1400-1600 cm⁻¹ region), and N-H stretching from the imidazole ring (around 3100-3500 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular formula by providing an accurate mass measurement of the molecular ion [M+H]⁺ at m/z 189.0659, consistent with C₁₀H₉N₂O₂⁺.
Section 3: Gold-Standard Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the determination of key physicochemical parameters must follow rigorous, validated protocols. The following sections detail the methodologies for experimentally determining the pKa, aqueous solubility, and lipophilicity (LogP) of this compound.
Determination of pKa by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7][8][9][10] It works by monitoring the change in pH of a solution of the compound as a known concentration of a strong acid or base is added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region in the titration curve. For an amphoteric molecule like this one, two equivalence points and two pKa values are expected.
Experimental Protocol:
-
Preparation:
-
Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Prepare a 0.01 M solution of this compound in deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaapp).
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
-
-
Titration:
-
Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a magnetic stirrer in the solution.
-
Begin stirring and record the initial pH.
-
Add the titrant (0.1 M HCl to determine the basic pKa, or 0.1 M NaOH for the acidic pKa) in small, precise increments (e.g., 0.05 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this curve corresponds to the equivalence point.
-
The pKa is the pH at the half-equivalence point.
-
Visualization of the Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method (OECD 105)
Causality: The shake-flask method is the gold-standard for determining the solubility of a compound in a specific solvent, in this case, water.[11][12][13] It is based on achieving a saturated solution at a constant temperature and then measuring the concentration of the dissolved compound. This provides a direct, empirical measure of solubility.
Experimental Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer to mimic physiological conditions) in a sealed, screw-capped flask. The excess solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time needed to reach equilibrium.
-
-
Separation and Quantification:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used to separate the solid from the liquid phase.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared.
-
Visualization of the Workflow:
Caption: Workflow for solubility determination by the shake-flask method.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
Causality: LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a compound's lipophilicity.[14][15][16][17][18] The shake-flask method directly measures this partitioning by allowing the compound to distribute between the two immiscible phases until equilibrium is reached. This value is essential for predicting a drug's ability to cross cell membranes.
Experimental Protocol:
-
Preparation:
-
Prepare mutually saturated solutions of n-octanol and pH 7.4 phosphate buffer.
-
Prepare a stock solution of this compound in the aqueous phase at a concentration well below its solubility limit.
-
-
Partitioning:
-
In a separatory funnel or screw-capped tube, combine a known volume of the aqueous stock solution with a known volume of the saturated n-octanol (e.g., a 1:1 volume ratio).
-
Gently shake or invert the container for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning. Avoid vigorous shaking that can cause emulsification.
-
-
Phase Separation and Quantification:
-
Allow the two phases to separate completely. Centrifugation can aid in this process.
-
Carefully sample both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
-
Calculation:
-
The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
LogP is the base-10 logarithm of P.
-
Visualization of the Workflow:
Sources
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An In-Depth Technical Guide on the Biological Activity of 3-(1H-Imidazol-4-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The unique structural combination of an imidazole ring and a benzoic acid moiety in 3-(1H-imidazol-4-yl)benzoic acid and its derivatives presents a versatile scaffold for the development of novel therapeutic agents. The imidazole ring, a key component in many biological processes, offers multiple points for interaction with enzymes and receptors, while the carboxylic acid group provides a site for further chemical modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide explores the synthesis, biological targets, and therapeutic potential of this promising class of compounds.
I. Synthesis of this compound Derivatives
The foundational structure of this compound can be synthesized through several established methods. A common approach is the copper-catalyzed Ullmann-type condensation reaction.[1] This involves the coupling of a 3-halobenzoic acid, such as 3-bromobenzoic acid, with imidazole in the presence of a copper catalyst and a base in a high-boiling polar solvent like dimethylformamide (DMF).[1]
Another synthetic route involves a two-step process starting from ethyl 3-iodobenzoate and imidazole.[2] The initial step is a copper-catalyzed cross-coupling reaction to form the ethyl ester, which is subsequently hydrolyzed to yield the final carboxylic acid product.[2] The carboxylic acid group of the parent compound serves as a versatile handle for creating a library of derivatives, typically through amide coupling reactions using agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]
Caption: General synthetic scheme for this compound and its amide derivatives.
II. Key Biological Targets and Mechanisms of Action
Derivatives of the imidazole-benzoic acid scaffold have shown significant activity against a range of biological targets, primarily in the areas of oncology and inflammatory diseases.
Mechanism of Action: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[4] In the tumor microenvironment, IDO1 expression leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive metabolites like kynurenine.[4][5] This creates an immunosuppressive shield that allows tumors to evade the host's immune system.[5] Small molecule inhibitors of IDO1 can block this activity, restoring T-cell function and enhancing anti-tumor immunity.[6]
Relevance of the Imidazole Scaffold: The imidazole moiety is a classic heme-binding group and has been a foundational scaffold for the development of potent IDO1 inhibitors.[7] The nitrogen atoms of the imidazole ring can coordinate with the heme iron in the active site of the IDO1 enzyme, effectively blocking its catalytic activity.[8] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring of phenylimidazole-based inhibitors can further enhance binding affinity and selectivity.[8] For instance, the clinical candidate navoximod is based on a phenylimidazole scaffold.[8]
Caption: Mechanism of IDO1-mediated immune suppression and its inhibition by imidazole-based compounds.
Mechanism of Action: The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response.[9][10] It controls the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9][10] Inhibition of p38 MAP kinase is therefore a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[9][10]
Relevance of the Imidazole Scaffold: Tri- and tetra-substituted imidazole derivatives are well-established competitive inhibitors of the ATP-binding site of p38 MAP kinase.[9][11] The development of these inhibitors was pioneered by SmithKline Beecham with the discovery of SB203580.[11] Subsequent research has led to the development of numerous potent and selective p38 MAP kinase inhibitors based on the imidazole core.[9] The this compound scaffold provides a framework for designing novel inhibitors with improved selectivity and pharmacokinetic profiles.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the benzoic acid and imidazole rings.
| Target | Scaffold Modification | Effect on Activity | Reference |
| IDO1 | Rigidification of the phenylimidazole scaffold (e.g., imidazoisoindole) | Greatly improved activity and ligand efficiency | [7] |
| IDO1 | Substitution on the N-1 position of the imidazole ring | Loss of inhibitory activity | [6] |
| p38 MAP Kinase | Variations at the N1, C2, C4, and C5 positions of the imidazole | Significant impact on inhibitory potency | [9] |
| Farnesyltransferase | Hydrophobic substituent at the 4-position of a benzodiazepine core linked to the imidazole | Important for potent enzyme inhibition | [12] |
IV. Key Experimental Protocols
This protocol outlines a common method for assessing the inhibitory activity of compounds against IDO1 in a cellular context.
-
Cell Culture: Plate HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
IDO1 Induction: Add interferon-gamma (IFNγ) to the media to induce the expression of the IDO1 enzyme.
-
Tryptophan Addition: After 24-48 hours of induction, add L-tryptophan to the culture medium.
-
Incubation: Incubate the plate for an additional 4-6 hours to allow for the enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement:
-
Collect the cell supernatant.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (typically around 480 nm).
-
-
Data Analysis: Calculate the concentration of kynurenine in each well and determine the IC50 value for each test compound.
This protocol describes a typical in vitro kinase assay to measure the direct inhibitory effect of compounds on the p38 MAP kinase enzyme.
-
Reaction Setup: In a 96-well plate, combine the recombinant p38 MAP kinase enzyme, a specific substrate (e.g., a peptide substrate), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Add ATP to the wells to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 30-60 minutes).
-
Detection: Use a detection method to quantify the amount of phosphorylated substrate. This can be done using various techniques, such as:
-
Radiometric assay: Using radiolabeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection: Using a phosphorylation-specific antibody to detect the phosphorylated substrate (e.g., ELISA or Western blot).
-
Luminescence-based assay: Using a system where the amount of remaining ATP is measured via a luciferase reaction.
-
-
Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.[3]
V. Therapeutic Potential and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the fields of immuno-oncology and anti-inflammatory treatments. The ability to target key enzymes like IDO1 and p38 MAP kinase highlights the versatility of this chemical class.[4][9]
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Further elucidating the precise binding modes and downstream effects of these compounds on their respective targets.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer and inflammatory diseases.
-
Combination Therapies: Exploring the potential of these compounds in combination with other therapeutic agents, such as checkpoint inhibitors in oncology.[6]
The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapies for a variety of challenging diseases.
References
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- Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. (n.d.). PMC - NIH.
- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. (n.d.). PubMed.
- Identification of Potent Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Based on a Phenylimidazole Scaffold. (n.d.). NIH.
- Discovery of IDO1 inhibitors: from bench to bedside. (n.d.). PMC - PubMed Central.
- Design strategies of the four series of inhibitors. Because the parent... (n.d.). ResearchGate.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). PubMed Central.
- Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2021, February 8). ACS Publications.
- Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. (n.d.). Benchchem.
- Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates. (n.d.). Benchchem.
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3-(1H-Imidazol-4-yl)benzoic Acid as a bifunctional organic molecule
An In-Depth Technical Guide on 3-(1H-Imidazol-4-yl)benzoic Acid: A Bifunctional Organic Molecule for Advanced Applications
Abstract
This compound is a bifunctional organic molecule of burgeoning interest, strategically positioned at the confluence of materials science and medicinal chemistry. Its molecular architecture, featuring a robust carboxylic acid linker and a versatile imidazole ring, enables the construction of diverse supramolecular structures and offers a valuable scaffold for pharmacologically active agents. This technical guide provides a comprehensive exploration of the molecule's synthesis, physicochemical properties, and core applications. We delve into its pivotal role as a linker in creating Metal-Organic Frameworks (MOFs) with tunable properties and examine its potential as a foundational building block in drug discovery. This document synthesizes current scientific understanding with practical, field-proven insights to serve as an essential resource for professionals seeking to innovate with this versatile molecule.
Introduction: The Strategic Value of Bifunctionality
In the rational design of functional materials and therapeutics, bifunctional organic molecules serve as powerful and versatile building blocks. This compound exemplifies this principle, integrating two chemically distinct and highly valuable moieties within a single, compact scaffold: a benzoic acid group and an imidazole ring.
The carboxylic acid provides a strong, anionic coordination site, a staple in the construction of robust, extended networks like Metal-Organic Frameworks (MOFs). Concurrently, the imidazole ring presents a neutral, nitrogen-based Lewis basic site.[1] This secondary site can coordinate to metal centers, act as a proton relay, or participate in crucial hydrogen-bonding interactions, a feature prevalent in many biological systems.[2][3] This dual-mode connectivity grants a higher degree of structural control and allows for the introduction of specific chemical functionalities within a material's pores or at a biological target's binding site.
While its application as a linker in MOFs is a primary driver of current research, the imidazole core is a well-established pharmacophore found in numerous FDA-approved drugs and natural products like histidine.[1][3][4] This biological precedent makes this compound and its derivatives compelling candidates for therapeutic development, with potential activities ranging from antimicrobial to anticancer.[3][4][5][6] This guide will provide the technical foundation necessary to harness the full potential of this strategic molecule.
Synthesis and Physicochemical Profile
A reliable and reproducible synthesis is paramount for the application of any molecular building block. While several routes exist, Ullmann-type condensation reactions provide a robust and well-documented method for preparing N-aryl imidazoles such as the isomeric 3-(1H-imidazol-1-yl)benzoic acid.[2] The synthesis of the 4-yl isomer often involves multi-step processes.
Validated Synthetic Protocol: Copper-Catalyzed Cross-Coupling
This protocol outlines a common two-step approach involving a copper-catalyzed N-arylation followed by hydrolysis. This method is favored for its reliability and control over the final product.
Experimental Protocol: Synthesis of this compound
-
Step 1: Ester Formation (Coupling Reaction)
-
To a stirred solution of a suitable starting material like ethyl 3-bromobenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF), add imidazole (1.2 eq), Copper(I) iodide (CuI) (0.1 eq), and a base such as Potassium Carbonate (K₂CO₃) (2.0 eq).[7]
-
Causality: The copper(I) iodide catalyzes the Ullmann-type coupling between the aryl halide and the imidazole nitrogen. The base is crucial for deprotonating the imidazole, activating it as a nucleophile, and neutralizing the HBr byproduct. DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at elevated temperatures.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 110-120 °C for 10-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.
-
-
Step 2: Saponification (Hydrolysis)
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-5 hours until TLC indicates the complete consumption of the ester.[8]
-
Causality: Saponification is a robust method for hydrolyzing the ester to the corresponding carboxylate salt without affecting the imidazole ring.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify carefully with 2N HCl to a pH of approximately 6-7.[8] This protonates the carboxylate, causing the desired benzoic acid product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to afford the final product.
-
-
Characterization & Validation
-
¹H and ¹³C NMR: Confirm the molecular structure and assess purity by analyzing chemical shifts, integration, and coupling patterns.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound (188.18 g/mol ).[9]
-
FT-IR Spectroscopy: Identify characteristic vibrational frequencies for the carboxylic acid O-H and C=O stretches, and the imidazole N-H and C=N stretches.
-
Physicochemical Data Summary
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [9] |
| Molecular Weight | 188.18 g/mol | [9][10] |
| Appearance | White to pale-yellow solid | [11] |
| Purity | >95% (typical for commercial grades) | [9] |
| CAS Number | 912569-71-2 | [9] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water and alcohols. |
Core Application: Architecting Metal-Organic Frameworks (MOFs)
The most prominent application of this compound is as a bifunctional organic linker in the synthesis of MOFs.[1] These crystalline, porous materials are constructed from metal ions or clusters connected by organic ligands.[12] The use of mixed-linker systems or bifunctional linkers like this one provides greater control over the final framework's topology, pore size, and chemical environment.[13]
The Bifunctional Advantage in MOF Design
The molecule's two distinct functional groups can engage in coordination bonding simultaneously, leading to highly stable and functional frameworks.
-
Carboxylate Group: Serves as the primary, robust anionic linker that forms strong coordination bonds with metal centers, defining the primary network structure.
-
Imidazole Group: Acts as a secondary, neutral N-donor ligand. This group can coordinate to another metal center, pillar 2D layers into 3D frameworks, or remain uncoordinated, pointing into the MOF pores. These exposed imidazole sites can then serve as Lewis basic sites for catalysis, specific binding sites for guest molecules, or proton conductors.[1]
This dual functionality allows for the creation of MOFs with enhanced properties for applications in gas separation, catalysis, and chemical sensing.[1][14][15]
Caption: Rational design of a bifunctional MOF via self-assembly.
Workflow for MOF Synthesis and Functional Validation
The synthesis of a MOF using this linker typically involves a solvothermal reaction, followed by activation and characterization to validate its properties.
Experimental Workflow: MOF Synthesis and Characterization
Caption: Hypothesized mechanism of competitive enzyme inhibition.
Conclusion and Future Outlook
This compound is a testament to the power of bifunctional molecular design. Its established success in creating sophisticated Metal-Organic Frameworks with tailored functionalities for catalysis and separations is just the beginning. The continued exploration of new metal-linker combinations will undoubtedly yield materials with unprecedented performance.
In parallel, the molecule's inherent, drug-like features position it as a highly attractive scaffold for medicinal chemists. Future research should focus on synthesizing derivative libraries and screening them against various disease targets, particularly in oncology and infectious diseases where imidazole-based drugs have historically excelled. The convergence of materials science and pharmacology may even see MOFs built from this linker used as vehicles for targeted drug delivery, creating a truly synergistic application of this remarkable molecule.
References
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- ResearchGate. (n.d.). Fused Hybrid Linkers for Metal–Organic Framework-Derived Bifunctional Oxygen Electrocatalysts | Request PDF.
- ACS Publications. (n.d.). New Chiral and Flexible Metal−Organic Framework with a Bifunctional Spiro Linker and Zn4O-Nodes | Inorganic Chemistry.
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- Benchchem. (n.d.). Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid.
- ResearchGate. (n.d.). Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- Journal of the American Chemical Society. (2022). Linker-Compensated Metal–Organic Framework with Electron Delocalized Metal Sites for Bifunctional Oxygen Electrocatalysis.
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- PubChem. (n.d.). 4-(3-Imidazol-1-ylpropylcarbamoyl)benzoic acid.
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- (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
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The Versatility of Imidazole-Based Benzoic Acids: A Technical Guide to Their Potential Applications
Foreword: The Unique Synergy of Imidazole and Benzoic Acid
In the landscape of medicinal and materials chemistry, the fusion of distinct chemical moieties often leads to the emergence of novel molecules with remarkable properties. The combination of the imidazole ring and the benzoic acid scaffold represents a quintessential example of such synergistic design. The imidazole group, a five-membered aromatic heterocycle with two nitrogen atoms, offers a rich tapestry of chemical functionalities. It can act as a hydrogen bond donor and acceptor, a metal-coordinating ligand, and a basic or acidic catalyst depending on the environment.[1][2] When appended to a benzoic acid molecule, which provides a carboxylic acid group for further functionalization and a stable aromatic backbone, the resulting imidazole-based benzoic acids become versatile building blocks for a myriad of applications. This technical guide delves into the core applications of these fascinating compounds, providing in-depth insights for researchers, scientists, and drug development professionals.
I. Therapeutic Potential: Targeting Disease with Precision
The electron-rich nature of the imidazole ring allows it to interact effectively with a range of biological targets like enzymes and receptors, making imidazole-based benzoic acids prime candidates for drug discovery.[3]
A. Anticancer Agents: A Multi-pronged Attack on Malignancy
Imidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5] The incorporation of a benzoic acid moiety can further enhance their pharmacological profile.
Mechanism of Action:
One of the key mechanisms involves the inhibition of crucial enzymes in cancer signaling pathways. For instance, certain imidazole-based compounds act as kinase inhibitors, targeting enzymes like EGFR, HER2, and VEGFR2 that are often overactive in cancer cells.[6][7] By blocking these kinases, the compounds disrupt downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis. Another avenue of anticancer activity is the induction of apoptosis (programmed cell death) and cellular senescence in cancer cells.[8]
Illustrative Example: A Novel Imidazolyl Benzoic Acid Derivative
A recent study reported the synthesis and in vitro anticancer activity of a novel imidazole derivative, 4-[2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazol-1-yl] benzoic acid.[3] This compound exhibited promising anticancer activity, highlighting the potential of this molecular scaffold.[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment (Trypan Blue Staining Assay)
This protocol outlines a fundamental method for assessing the cytotoxic effects of imidazole-based benzoic acid derivatives on cancer cell lines.
-
Cell Culture: Maintain the desired cancer cell line (e.g., NUGC-3 human gastric cancer cells) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Dissolve the synthesized imidazole-based benzoic acid derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution with the culture medium to achieve the desired test concentrations.
-
Cell Treatment: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing varying concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After incubation, detach the cells using trypsin-EDTA. Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution (0.4%).
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationship: Structure-Activity Relationship (SAR) in Anticancer Imidazoles
Caption: Structure-Activity Relationship for Anticancer Imidazole-Based Benzoic Acids.
B. Antimicrobial and Antifungal Agents: Combating Infectious Diseases
Imidazole derivatives have a long-standing history as effective antifungal and antibacterial agents.[9][10] The inclusion of a benzoic acid group can lead to the development of novel antimicrobial compounds with broad-spectrum activity.
Mechanism of Action:
The primary mode of action for many antifungal imidazoles is the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts the membrane's integrity, leading to fungal cell death. Benzoic acid and its derivatives have also been shown to possess antifungal properties, potentially by disrupting the oxidative stress response system in fungi.[11][12]
Example: A Novel Synthesized Imidazole Derivative
A study on 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid demonstrated good antibacterial effect, particularly against Gram-positive bacteria, with less pronounced antifungal activity.[13]
II. Materials Science: Engineering Functional Materials
The unique structural features of imidazole-based benzoic acids make them excellent building blocks for the construction of advanced functional materials, most notably Metal-Organic Frameworks (MOFs).
A. Metal-Organic Frameworks (MOFs): Porous Materials with Tunable Properties
Imidazole-based benzoic acids are bifunctional organic linkers that can coordinate with metal ions through both the imidazole nitrogen atoms and the carboxylate group of the benzoic acid.[14] This dual coordination capability allows for the creation of diverse and stable porous crystalline materials.[14]
Applications of Imidazole-Benzoic Acid Based MOFs:
-
Catalysis: The well-defined active sites (exposed metal centers and Lewis basic nitrogen atoms), high surface area, and tunable porosity of these MOFs make them promising heterogeneous catalysts for various organic transformations, such as the Knoevenagel condensation reaction.[14]
-
Sensing: The luminescent properties of some MOFs derived from imidazole-based benzoic acids can be utilized for the selective and sensitive detection of nitroaromatic compounds and metal ions.[15][16] For example, a barium-based MOF, HBU-168, synthesized using 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid, exhibits fluorescence-based detection of picric acid.[16]
-
Adsorption: The porous nature of these MOFs also enables their use in the adsorption and removal of pollutants, such as Congo Red dye, from water.[16]
-
Proton Conductivity: Certain MOFs constructed with imidazole-based ligands have demonstrated proton conductivity, making them potential materials for fuel cell membranes.[17]
Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF (Hypothetical Example)
This protocol describes a general method for synthesizing a MOF using an imidazole-based benzoic acid linker.
-
Reactant Preparation: In separate vials, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of N,N-dimethylformamide (DMF) and 3-(1H-imidazol-1-yl)benzoic acid (0.5 mmol) in 5 mL of ethanol.[14]
-
Reaction Setup: Combine the two solutions in a Teflon-lined autoclave.
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120 °C for 48 hours.[14]
-
Product Isolation: After cooling to room temperature, filter the resulting crystalline product, wash it with DMF and ethanol, and dry it under vacuum.
-
Characterization: Characterize the synthesized MOF using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA) to confirm its structure and stability.
Experimental Workflow: MOF-Based Catalysis
Caption: Workflow for evaluating the catalytic performance of an imidazole-benzoic acid based MOF.
B. Organic Electronics: Building Blocks for Light-Emitting Diodes
Imidazole derivatives, particularly those with extended conjugation, are being explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs).[18][19] Their strong electron-withdrawing properties make them suitable as emitters, hosts, and electron-transporting materials.[19] The benzoic acid moiety can be functionalized to tune the electronic and photophysical properties of the resulting materials.
III. Industrial Applications: Protecting and Enhancing Materials
Beyond the realms of medicine and advanced materials, imidazole-based compounds have found practical applications in industrial settings.
A. Corrosion Inhibitors: Safeguarding Metals from Degradation
Imidazole derivatives have emerged as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly in acidic environments.[20][21] They function by adsorbing onto the metal surface through either physical (electrostatic) or chemical (coordination bond) interactions, forming a protective film that prevents corrosive agents from reaching the metal.[20] The presence of heteroatoms (N, O) and π-electrons in the imidazole ring and the benzoic acid group facilitates this adsorption process.[20]
Quantitative Data: Corrosion Inhibition Efficiency
The efficiency of a corrosion inhibitor is often quantified by the percentage of inhibition efficiency (%IE), calculated using the following formula:
%IE = [(i_corr(uninhibited) - i_corr(inhibited)) / i_corr(uninhibited)] * 100
where i_corr(uninhibited) is the corrosion current density without the inhibitor and i_corr(inhibited) is the corrosion current density with the inhibitor. Studies have shown that imidazole derivatives can achieve high inhibition efficiencies, often exceeding 90%.[22][23]
IV. Synthesis of Imidazole-Based Benzoic Acids
The synthesis of imidazole-based benzoic acids can be achieved through various organic reactions. A common approach involves the reaction of a suitable amino benzoic acid with a dicarbonyl compound and an aldehyde in the presence of an acid catalyst, often referred to as the Radziszewski reaction or a variation thereof.[3] For example, refluxing para-aminobenzoic acid with a benzaldehyde derivative in glacial acetic acid, followed by reaction with diacetyl and ammonium acetate, can yield the desired imidazole derivative.[3] Another method involves the reaction of an imidazole-containing starting material with a benzoic acid derivative bearing a suitable leaving group.
General Synthetic Scheme
Caption: A generalized workflow for the synthesis of imidazole-based benzoic acids.
V. Conclusion and Future Perspectives
Imidazole-based benzoic acids represent a privileged scaffold in chemical research, offering a remarkable breadth of applications. From developing next-generation anticancer and antimicrobial drugs to designing highly functional materials for catalysis, sensing, and electronics, the potential of these compounds is vast and continues to expand. Future research will likely focus on the development of more efficient and selective synthetic methodologies, the exploration of novel substitution patterns to fine-tune their properties, and the in-depth investigation of their mechanisms of action in biological and material systems. The continued exploration of this versatile chemical entity promises to yield significant advancements across multiple scientific disciplines.
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MDPI. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
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Royal Society of Chemistry. (2017). A proton-conductive metal–organic framework based on imidazole and sulphate ligands. Royal Society of Chemistry. [Link]
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Royal Society of Chemistry. (2018). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. [Link]
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AMiner. (2013). Six New Metal-Organic Frameworks with Multi-Carboxylic Acids and Imidazole-Based Spacers: Syntheses, Structures and Properties. AMiner. [Link]
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HeteroCorporation. (2009). New Imidazole Derivatives of 2(3H)-Benzazolones as Potential Antifungal Agents. HeteroCorporation. [Link]
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PubMed Central. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]
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Biomedical and Pharmacology Journal. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal. [Link]
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Semantic Scholar. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar. [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2012). synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]
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IUCr Journals. (2011). 4-(Imidazol-1-yl)benzoic acid. IUCr Journals. [Link]
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MDPI. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. MDPI. [Link]
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PubMed Central. (2021). Effect of Imidazole as Corrosion Inhibitor on Carbon Steel Weldment in District Heating Water. PubMed Central. [Link]
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ResearchGate. (2022). Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments. ResearchGate. [Link]
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An In-depth Technical Guide to 3-(1H-Imidazol-4-yl)benzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Quiet Significance
In the vast landscape of chemical synthesis and drug discovery, some molecules command the spotlight, their names synonymous with breakthrough therapies or revolutionary materials. Others, like 3-(1H-Imidazol-4-yl)benzoic acid, occupy a more foundational role. While not a household name, this bifunctional heterocyclic compound represents a confluence of historical synthetic methods and modern catalytic innovations. Its structure, a nuanced arrangement of an imidazole and a benzoic acid moiety linked by a carbon-carbon bond, offers a unique scaffold for medicinal chemists and materials scientists. This guide delves into the technical intricacies of this molecule, from the historical context of its core components to the sophisticated methods of its creation and its emerging applications.
The Genesis of a Scaffold: A Historical Perspective
The story of this compound is not one of a single, dramatic discovery but rather an evolution of chemical capabilities. The imidazole ring itself was first synthesized in 1858 by Heinrich Debus, and its preparation was further developed by Bronisław Radziszewski in the late 19th century.[1][2][3][4] These early methods, often requiring harsh conditions, laid the groundwork for the synthesis of a vast array of imidazole-containing compounds.[1][2][3][4]
The direct synthesis of C-aryl imidazoles, where an aromatic ring is attached to a carbon atom of the imidazole ring, represents a more modern chapter in organic chemistry. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the formation of carbon-carbon bonds. While the precise first synthesis of this compound is not prominently documented in early literature, its creation is a direct result of the development of these powerful synthetic tools.
Charting the Synthetic Landscape: From Classical to Contemporary
The synthesis of this compound necessitates the formation of a carbon-carbon bond between the imidazole and benzene rings. This distinguishes it from its more commonly documented N-aryl isomers, where the linkage is through a nitrogen atom. The following section details the plausible and established synthetic strategies for this specific isomer.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
The most versatile and widely employed methods for the synthesis of C-aryl imidazoles rely on palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of control and functional group tolerance.
A highly effective strategy for the synthesis of 4-aryl-1H-imidazoles involves the Suzuki-Miyaura coupling of a halogenated imidazole with an arylboronic acid. This approach is particularly attractive due to the commercial availability of the starting materials and the relatively mild reaction conditions.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4(5)-bromo-1H-imidazole (1.0 eq.), 3-(alkoxycarbonyl)phenylboronic acid or its corresponding boronate ester (1.2 eq.), a palladium catalyst such as PdCl2(dppf) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: If an ester of the benzoic acid was used, the resulting product must be hydrolyzed. Dissolve the crude ester in a suitable solvent (e.g., methanol/water) and add a base such as sodium hydroxide or lithium hydroxide. Heat the mixture to effect hydrolysis.
-
Purification: After hydrolysis, acidify the aqueous solution to precipitate the carboxylic acid. The crude this compound can then be purified by recrystallization or column chromatography.
Direct C-H Arylation: An Atom-Economical Approach
More recent advancements in catalysis have enabled the direct C-H arylation of imidazoles. This method avoids the pre-functionalization of the imidazole ring with a halogen, making it a more atom-economical process.
Reaction Scheme:
Caption: Direct C-H arylation for the synthesis of a this compound precursor.
Experimental Protocol: Direct C-H Arylation
-
Reaction Setup: In a sealed tube, combine 1H-imidazole (1.0 eq.), methyl 3-bromobenzoate (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K2CO3 or Cs2CO3).
-
Solvent Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to a high temperature (typically >120 °C). Monitor the reaction for the formation of the desired product.
-
Work-up and Purification: After cooling, the reaction mixture is worked up similarly to the Suzuki-Miyaura coupling, followed by purification of the resulting ester.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester to the carboxylic acid as previously described.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Sparingly soluble in water, soluble in DMSO and methanol |
| pKa | The imidazole ring has a pKa of approximately 7 for the protonated form, while the carboxylic acid has a pKa of around 4-5. |
Structural Characterization: The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the imidazole and benzoic acid rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the imidazole ring.
Applications in Drug Discovery and Materials Science
The unique bifunctional nature of this compound makes it a valuable building block in several scientific domains.
A Scaffold in Medicinal Chemistry
The imidazole moiety is a well-known pharmacophore present in numerous approved drugs. Its ability to participate in hydrogen bonding and coordinate to metal ions makes it a key feature in designing molecules that interact with biological targets. The carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR).
While specific therapeutic applications of this compound itself are not extensively documented, its structural motif is of significant interest in the design of inhibitors for various enzymes and receptors.
A Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The bifunctional nature of this compound, with its coordinating imidazole nitrogen and carboxylate group, makes it an excellent candidate for a linker in the synthesis of novel MOFs. These materials have potential applications in gas storage, catalysis, and chemical separations.
Future Outlook
The journey of this compound from a conceptual product of evolving synthetic methodologies to a tangible and useful chemical building block is a testament to the continuous advancement of organic chemistry. As our ability to forge specific carbon-carbon bonds with greater precision and efficiency grows, so too will the accessibility and utility of molecules like this. Future research will likely focus on exploring the full potential of this scaffold in the development of new pharmaceuticals and advanced materials. The continued refinement of C-H activation and other direct coupling methods will undoubtedly make the synthesis of this and related compounds even more straightforward, opening new avenues for innovation.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.
- A review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 9(4-s), 843-852.
- Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3), 1-12.
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3-(1H-Imidazol-4-yl)benzoic Acid safety and handling
An In-depth Technical Guide on the Safety and Handling of 3-(1H-Imidazol-4-yl)benzoic Acid
Disclaimer: Specific safety and toxicological data for this compound is not extensively available in public databases. This guide has been synthesized by extrapolating data from its structural isomers, 3-(1H-Imidazol-1-yl)benzoic acid and 4-(1H-Imidazol-1-yl)benzoic acid, as well as from the parent heterocyclic and functional group classes (imidazole and benzoic acid). This approach is intended to provide a robust, safety-first framework for handling the compound in a research setting. Researchers must perform a rigorous, activity-specific risk assessment before commencing any work and should treat the compound as potentially hazardous.
This compound is a heterocyclic compound incorporating both a carboxylic acid and an imidazole moiety. Such structures are common in medicinal chemistry and drug development.[1] Due to the presence of these functional groups, the compound is expected to exhibit acidic properties and the potential for biological activity.
Based on the Safety Data Sheets (SDS) of its isomers, a composite hazard profile can be inferred. The compound should be treated as hazardous, with the primary concerns being irritation and acute toxicity.
GHS Hazard Classification (Inferred from Isomers)
| Hazard Class | Category | Hazard Statement | Source Isomer Data |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2][4] |
Signal Word: Warning [2][3][4]
The causality behind these classifications stems from the compound's structure. The carboxylic acid group can cause irritation to skin and mucous membranes upon contact.[5][6] The imidazole ring, a common pharmacophore, and the overall molecular structure contribute to potential acute toxicity if ingested and irritation to the respiratory tract if the dust is inhaled.[2][7][8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure. The selection of controls and PPE is directly dictated by the inferred hazards of skin, eye, and respiratory irritation.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, aliquoting) and all procedures involving its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Safety Showers and Eyewash Stations: Ensure immediate and unobstructed access to a safety shower and an eyewash station.[11][12]
Personal Protective Equipment (PPE)
The following table outlines the minimum required PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Safety goggles meeting EN 166 or ANSI Z87.1 standards.[3][4] | Nitrile rubber (NBR) gloves. Inspect for integrity before use and replace immediately upon contamination.[9][13] | Fully buttoned laboratory coat. | All operations must be conducted in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9][13] |
| Dissolving & Solution Transfers | Chemical safety goggles and a full-face shield if there is a significant risk of splashing.[5][13] | Nitrile rubber (NBR) gloves. Consider double-gloving for larger volumes. | Chemical-resistant apron worn over a laboratory coat. | All operations must be conducted in a certified chemical fume hood.[9] |
| Reaction Workup & Purification | Chemical safety goggles and a full-face shield. | Nitrile or butyl rubber gloves, selected based on the solvents used in the procedure.[5] | Chemical-resistant apron over a laboratory coat. | All operations must be conducted in a certified chemical fume hood. |
Safe Handling and Experimental Protocols
Adherence to good occupational work practices is essential for safety. The principle behind these protocols is to contain the chemical and prevent any direct contact or aerosol generation.
Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Don all required PPE as specified in the table above. Designate and clean a specific area within the chemical fume hood for the procedure.
-
Container Handling: Before opening, gently tap the container to settle the solid material, minimizing the potential for dust to become airborne.
-
Weighing: Use a weigh boat or creased weighing paper. Do not weigh the compound directly on the balance pan. Perform the weighing process smoothly and deliberately to avoid creating dust clouds.
-
Transfer: Carefully transfer the weighed solid into the destination flask, which should already contain the desired solvent if possible. This minimizes dust generation during dissolution.
-
Dissolution: Add the remaining solvent, cap the flask, and mix using a magnetic stirrer or gentle agitation.
-
Cleanup: Immediately after the transfer, carefully fold the weigh boat/paper and dispose of it in the designated solid chemical waste container. Wipe down the spatula and the work surface inside the hood with a damp cloth or towel to collect any residual dust.
-
Post-Handling: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory area.[2][8]
Storage Requirements
-
Container: Store in the original, tightly sealed container.[2][3]
-
Environment: Keep in a cool, dry, and well-ventilated area.[2][3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Security: Store in a locked cabinet or an area accessible only to authorized personnel.[2][4]
Emergency Procedures: A Self-Validating System
Rapid and correct response to an exposure or spill is critical. These protocols are designed to mitigate harm and prevent further contamination.
First Aid Measures
| Exposure Route | Protocol | Causality & Justification |
| Inhalation | 1. Immediately move the affected person to fresh air.[2][3][4] 2. Keep the person calm and comfortable. 3. If breathing is difficult or symptoms persist, seek immediate medical attention.[4] | The primary risk is respiratory irritation. Removing the individual from the source is the most critical first step. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[10] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] 3. If skin irritation occurs or persists, seek medical attention.[2][3] | Prompt and thorough washing is necessary to remove the irritating chemical and prevent further damage to the skin. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][4] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2][4] 3. Seek immediate medical attention, preferably from an ophthalmologist.[10] | This is a critical emergency. The serious eye irritation potential requires immediate and prolonged irrigation to minimize damage. |
| Ingestion | 1. Rinse the mouth thoroughly with water.[2][8] 2. Do NOT induce vomiting.[3][8] 3. If the person is conscious, give them a glass of water to drink.[2] 4. Call a Poison Control Center or seek immediate medical attention.[2][3] | Inducing vomiting can cause further damage to the esophagus. The goal is to dilute the substance and seek professional medical advice immediately. |
Accidental Release Measures (Spill Cleanup)
This workflow is designed to safely contain and clean a small-scale solid spill. For large spills, evacuate the area and contact emergency services.
-
Evacuate & Secure: Restrict access to the spill area. Ensure the area is well-ventilated (i.e., the fume hood is operational).
-
Don PPE: Wear appropriate PPE, including a lab coat, gloves, and safety goggles. If the spill is outside a fume hood, a respirator is required.[2]
-
Containment & Cleanup: Use dry cleanup procedures. DO NOT use a dry brush, as this can generate dust.[2]
-
Gently cover the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep or scoop the material into a designated, labeled waste container.[3]
-
-
Decontamination: Once the bulk material is collected, decontaminate the area by washing it down with water.[2] Collect the wash water for disposal as hazardous waste.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste in accordance with local regulations.[2][4]
Visualization of Spill Response Workflow
The following diagram illustrates the logical flow for responding to a small chemical powder spill.
Caption: Workflow for small solid chemical spill response.
References
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Imidazole Safety Data Sheet . (n.d.). Carl ROTH. [Link]
-
What PPE Should You Wear When Handling Acid? (2026). LeelineWork. [Link]
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Imidazole PUFFERAN® Safety Data Sheet . (n.d.). Carl ROTH. [Link]
-
4-(1H-imidazol-2-yl)benzoic Acid Materials Safety Data Sheet . Kamulin Biotech Co., Ltd. [Link]
-
4-(1H-Imidazol-1-yl)benzoic acid Safety Data Sheet . (2025). Fisher Scientific. [Link]
-
Chemical Safety: Personal Protective Equipment . (n.d.). University of California, Santa Cruz. [Link]
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Recommended PPE to handle chemicals . (n.d.). Bernardo Ecenarro. [Link]
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5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]
-
MSDS of 4-(1H-imidazol-1-yl)benzoic Acid . (2013). ChemSrc. [Link]
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1H-Imidazole, 1-ethenyl- - Evaluation statement . (2022). Australian Government Department of Health and Aged Care. [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents . (2023). MDPI. [Link]
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Provisional Peer Reviewed Toxicity Values for Benzoic Acid . (2005). U.S. Environmental Protection Agency. [Link]
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Benzoic acid Safety Data Sheet . (n.d.). Carl ROTH. [Link]
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- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Methodological & Application
Introduction: The Significance of a Versatile Heterocyclic Building Block
An Application Note and Detailed Protocol for the Synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid
This compound is a bifunctional heterocyclic compound of considerable interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a hydrogen-bond donating and accepting imidazole ring, a known pharmacophore and versatile metal-coordinating ligand, with a carboxylic acid moiety that allows for further chemical elaboration into amides, esters, and other functional groups. This combination makes it a valuable synthon for the development of novel therapeutic agents, particularly kinase inhibitors, and as a linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs).
This guide provides a detailed, field-proven protocol for the multi-step synthesis of this compound, commencing from readily available starting materials. The chosen synthetic strategy involves the construction of the imidazole ring onto a functionalized benzoic acid precursor, a robust approach that offers high yields and purity. Each step is accompanied by an explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind the experimental choices.
Overall Synthetic Scheme
The synthesis is accomplished in three primary stages: (1) alpha-bromination of a commercially available acetophenone derivative, (2) cyclization with formamidine to construct the imidazole heterocycle, and (3) saponification of the ester to yield the final carboxylic acid product.
Application Notes and Protocols for the Synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid via Ullmann Condensation
Foreword: The Strategic Importance of N-Aryl Imidazoles
N-aryl imidazoles represent a cornerstone scaffold in modern medicinal chemistry and materials science. The unique electronic properties of the imidazole ring, its capacity for hydrogen bonding, and its role as a versatile ligand confer a wide range of biological activities and material properties to molecules incorporating this motif. Specifically, 3-(1H-Imidazol-4-yl)benzoic acid is a bifunctional building block of significant interest. Its carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functionalities, while the imidazole moiety can engage with biological targets or participate in the formation of advanced materials. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, remains a robust and highly relevant method for the synthesis of such structures, offering a powerful tool for drug development professionals and researchers. This guide provides an in-depth exploration of this reaction, grounded in mechanistic understanding and practical, field-proven protocols.
The Ullmann Condensation: A Modern Perspective on a Classic Transformation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation traditionally involved the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. These early reactions were often hampered by harsh conditions, typically requiring high temperatures (>150-200 °C) and stoichiometric amounts of copper powder, which limited functional group tolerance.
The last two decades have witnessed a renaissance of the Ullmann reaction, driven by the development of sophisticated ligand systems that accelerate the catalytic cycle. These modern protocols often proceed under much milder conditions, employ catalytic amounts of a copper(I) salt (e.g., CuI), and exhibit broad substrate scope and functional group compatibility, making them a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.
The Catalytic Cycle: Understanding the "Why"
A grasp of the catalytic cycle is paramount for rational optimization and troubleshooting. While the precise mechanism can vary with the specific substrates and ligands, a generally accepted pathway for the N-arylation of imidazole involves the following key steps:
-
Ligand Association & Nucleophile Coordination: The active Cu(I) catalyst coordinates with a ligand. The base in the reaction mixture deprotonates the imidazole, forming an imidazolide anion which then coordinates with the copper center, displacing the initial counter-ion to form a copper imidazolide complex.
-
Oxidative Addition: The aryl halide (e.g., 3-bromobenzoic acid) adds to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-valent Cu(III) intermediate.
-
Reductive Elimination: The aryl and imidazolyl groups on the Cu(III) center couple, forming the desired C-N bond and the final product. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.
The choice of ligand is critical as it stabilizes the copper catalyst, increases its solubility, and modulates its electronic properties to facilitate both the oxidative addition and reductive elimination steps. The base plays a crucial role not only in deprotonating the imidazole but also in facilitating the turnover of the catalyst.
Figure 1. A comprehensive workflow for the Ullmann condensation.
Experimental Design: A Rationale-Driven Approach
The success of a modern Ullmann condensation hinges on the judicious selection of several key parameters. Below, we dissect the causality behind each choice for the synthesis of this compound.
Reactant Selection
-
Aryl Halide: 3-Bromobenzoic acid is a common and cost-effective starting material. Aryl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[1] However, the reactivity of 3-bromobenzoic acid is sufficient for modern catalytic systems and offers a balance between reactivity and cost. The presence of the electron-withdrawing carboxylic acid group can help to activate the aryl halide towards the coupling reaction.[1]
-
Nucleophile: Imidazole is used as the nitrogen source. It is typically used in a slight excess (1.1-1.5 equivalents) to ensure complete consumption of the more expensive aryl halide and to compensate for any potential side reactions.
The Catalytic System: Copper, Ligands, and Base
The interplay between the copper source, ligand, and base is the heart of the reaction's efficiency.
| Component | Recommended Choice(s) | Rationale & Expert Insights |
| Copper Source | Copper(I) Iodide (CuI) | CuI is an air-stable, inexpensive, and highly effective pre-catalyst. The active species in the cycle is Cu(I), and starting with a Cu(I) salt avoids the need for an in situ reduction step.[2] |
| Ligand | 4,7-Dimethoxy-1,10-phenanthroline, L-Proline | For Performance: 1,10-phenanthroline derivatives are excellent N,N-bidentate ligands for this transformation. The methoxy groups in 4,7-dimethoxy-1,10-phenanthroline increase the ligand's σ-donating ability, which enhances the reactivity of the copper center.[3][4] For Practicality & Green Chemistry: L-proline, a naturally occurring amino acid, is an inexpensive and effective N,O-bidentate ligand that has shown great success in Ullmann couplings. It is often a good first choice due to its low cost and toxicity. |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | The base is critical for deprotonating the imidazole N-H proton to form the active nucleophile. K₂CO₃ is a cost-effective and sufficiently strong base for this purpose. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions or higher yields, particularly with less reactive substrates, but it is also more expensive.[2] |
Solvents and Temperature
-
Solvent: High-boiling polar aprotic solvents are required to ensure solubility of the reactants and the inorganic base, and to facilitate the reaction, which typically requires elevated temperatures. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the most common and effective choices.[1] It is crucial to use anhydrous grades of these solvents, as water can lead to side reactions, including hydrodehalogenation of the starting material.
-
Temperature: While traditional Ullmann reactions required temperatures near 200 °C, modern ligand-accelerated systems operate at much milder temperatures, typically in the range of 100-130 °C. A starting temperature of 110-120 °C is a well-established condition for the N-arylation of imidazoles.[2]
Detailed Experimental Protocols
Safety First: This protocol involves handling reagents that are irritants and potentially harmful. All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a robust starting point for the synthesis.
-
Reaction Setup:
-
To a dry oven-dried reaction vessel (e.g., a round-bottom flask or sealed tube) equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.0 eq.), imidazole (1.2 eq.), Copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous Dimethyl sulfoxide (DMSO) via syringe (concentration of ~0.5 M with respect to the aryl halide).
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots. The reaction is complete when the 3-bromobenzoic acid spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to the DMSO).
-
While stirring, slowly acidify the aqueous mixture to a pH of approximately 5-6 with 1 M HCl. This will protonate the carboxylic acid and cause the product to precipitate.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude solid can be further purified by column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.
-
Dry the final product under high vacuum.
-
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the final product.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Confirmation | In DMSO-d₆, expect a broad singlet for the carboxylic acid proton (>12 ppm). The imidazole protons will appear as singlets in the aromatic region (~8.0-8.5 ppm). The benzoic acid ring will show a characteristic 1,3-disubstitution pattern: a triplet-like signal for H2, and multiplets for H4, H5, and H6. |
| ¹³C NMR | Structural Confirmation | Expect a signal for the carboxylic carbonyl carbon (~167 ppm). Signals for the imidazole and benzoic acid carbons will appear in the aromatic region (~115-140 ppm). |
| Mass Spec. | Molecular Weight | Confirm the molecular weight of the product (C₁₀H₈N₂O₂ = 188.18 g/mol ). |
| FT-IR | Functional Groups | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-N/C=C stretches in the fingerprint region. |
| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: CuI can oxidize over time. Insufficient Base: Incomplete deprotonation of imidazole. Low Temperature: Reaction may be too slow. | - Use a fresh bottle of CuI or a more robust pre-catalyst. - Ensure the base is anhydrous and finely powdered. Consider switching to a stronger, more soluble base like Cs₂CO₃. - Incrementally increase the temperature by 10 °C, but do not exceed 140-150 °C to avoid decomposition. |
| Formation of Side Products | Hydrodehalogenation: Presence of trace water or protic impurities can lead to the formation of benzoic acid. Homocoupling: The aryl halide can couple with itself, though this is less common in modern systems. | - Use anhydrous solvents and reagents. Thoroughly dry all glassware. - Ensure a strictly inert atmosphere is maintained throughout the reaction. - Optimize the catalyst and ligand loading; sometimes a slight excess of ligand can suppress side reactions. |
| Incomplete Reaction | Poor Solubility: Reactants or base may not be fully dissolved. Steric Hindrance: If using substituted imidazoles or aryl halides, the reaction may be inherently slower. | - Increase the solvent volume or switch to a solvent with higher solubilizing power (e.g., NMP). - Increase the reaction time and/or temperature. - Screen different, potentially more effective ligands like 4,7-dimethoxy-1,10-phenanthroline, which are known to be effective for hindered substrates.[3] |
Conclusion
The modern Ullmann condensation is a highly effective and versatile method for the synthesis of N-aryl imidazoles like this compound. By understanding the mechanistic underpinnings of the reaction, researchers can make informed decisions regarding the selection of catalysts, ligands, bases, and reaction conditions. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this powerful transformation, enabling the efficient production of key building blocks for drug discovery and materials science.
References
-
Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4373–4382. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. Available at: [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Available at: [Link]
-
Kant, M., et al. (2019). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 7(10), 121. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
Monfared, H. H., & Ghorbanian, L. (2015). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Chemistry, 19(8), 747-779. Available at: [Link]
-
Wikipedia. (2023). Ullmann reaction. Available at: [Link]
Sources
Application Note & Protocol: Copper-Catalyzed N-Arylation of Imidazole with 3-Halobenzoic Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed guide to the copper-catalyzed N-arylation of imidazole with 3-halobenzoic acid, a critical transformation in the synthesis of pharmacologically relevant compounds. We will explore the underlying mechanistic principles, provide a robust and validated experimental protocol, and offer expert insights into overcoming common challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully implement and adapt this versatile C-N cross-coupling reaction.
Introduction: The Significance of N-Aryl Imidazoles
N-aryl imidazoles are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The synthesis of these motifs, however, can be challenging. Traditional methods, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper.[1] The advent of modern copper-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl imidazoles, offering milder conditions and broader substrate scope.[2]
The specific coupling of imidazole with 3-halobenzoic acids is of particular interest as it provides a direct route to precursors for a variety of biologically active molecules, including kinase inhibitors and antifungal agents. This application note will focus on providing a practical and reproducible protocol for this important transformation.
Mechanistic Insights: The Copper Catalytic Cycle
The copper-catalyzed N-arylation of imidazoles is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the choice of ligand and reaction conditions, a generally accepted pathway is illustrated below. The active oxidation state of copper is considered to be Cu(I).[3][4]
Figure 1: A simplified representation of the copper-catalyzed N-arylation catalytic cycle.
The key steps in this cycle are:
-
Coordination: The catalytically active Cu(I) species coordinates with the imidazole substrate.
-
Oxidative Addition: The aryl halide (3-halobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Cu(III) intermediate, releasing the desired N-aryl imidazole product and regenerating the Cu(I) catalyst.
-
Role of the Base: A base is crucial for neutralizing the hydrogen halide (HX) generated during the reaction, and it can also facilitate the deprotonation of imidazole, increasing its nucleophilicity.
The choice of copper source, ligand, base, and solvent all play a critical role in the efficiency of this catalytic cycle. For instance, the ligand can stabilize the copper catalyst, promote oxidative addition, and facilitate reductive elimination.[5]
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the copper-catalyzed N-arylation of imidazole with 3-iodobenzoic acid. This specific halide is often a good starting point due to its higher reactivity compared to bromides and chlorides. The use of L-proline as a ligand has been shown to be effective in promoting Ullmann-type coupling reactions.[6][7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-Iodobenzoic acid | ≥98% | Sigma-Aldrich | |
| Imidazole | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Copper(I) iodide (CuI) | 99.99% trace metals basis | Sigma-Aldrich | Protect from light. |
| L-Proline | ≥99% | Sigma-Aldrich | |
| Potassium carbonate (K₂CO₃) | ≥99% | Fisher Scientific | Finely powdered and dried. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (saturated NaCl solution) | For extraction. | ||
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | For pH adjustment. | |
| Deionized water |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with a temperature controller
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for the N-arylation of imidazole.
-
Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodobenzoic acid (1.0 mmol, 248 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-iodobenzoic acid) is consumed (typically 12-24 hours). A suitable eluent for TLC is a mixture of ethyl acetate and hexanes.
-
Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Quench the reaction by adding deionized water (20 mL).
-
Workup - pH Adjustment: Acidify the aqueous mixture to a pH of approximately 3-4 by the dropwise addition of 1 M HCl. This step is crucial for protonating the carboxylate group, making the product soluble in the organic phase.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-(1H-imidazol-1-yl)benzoic acid.
Key Considerations and Troubleshooting
-
Choice of Halide: The reactivity of the 3-halobenzoic acid follows the order I > Br > Cl. For less reactive halides (Br, Cl), higher temperatures, longer reaction times, or a more active catalyst system (e.g., using a different ligand) may be necessary.
-
Base Selection: Potassium carbonate is a common and effective base for this transformation. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be employed and may offer advantages in specific cases. The quality and particle size of the inorganic base can significantly impact the reaction rate and yield.[5]
-
Ligand Choice: L-proline is an inexpensive and effective ligand for this type of coupling.[6][7][8][9] Other ligands such as 1,10-phenanthroline and its derivatives have also been shown to be efficient for the N-arylation of imidazoles.[4][10][11][12]
-
Solvent Purity: The use of anhydrous DMSO is critical for the success of the reaction. Water can deactivate the catalyst and lead to lower yields. In some cases, ionic liquids have been used as an alternative solvent.[6][7][13]
-
Inert Atmosphere: While some copper-catalyzed reactions can be run in air, maintaining an inert atmosphere is good practice to prevent the oxidation of the Cu(I) catalyst, which can lead to inconsistent results.[2]
-
Troubleshooting Low Yields:
-
Incomplete reaction: Extend the reaction time or increase the temperature.
-
Catalyst deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Poor extraction: Double-check the pH adjustment step to ensure the product is fully protonated.
-
Side reactions: Consider using a different ligand or base to minimize side product formation.
-
Conclusion
The copper-catalyzed N-arylation of imidazole with 3-halobenzoic acid is a powerful and versatile method for the synthesis of valuable N-aryl imidazole building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and consistent results. The protocol provided in this application note serves as a robust starting point for further exploration and optimization in the context of specific research and development goals.
References
-
Ye, C., et al. (2005). l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. Chemical Communications, (23), 2967-2969. [Link]
-
Ye, C., et al. (2005). L-proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. PubMed, 15957049. [Link]
-
Tye, J. W., et al. (2005). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(38), 13230–13239. [Link]
-
Tye, J. W., et al. (2005). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PubMed Central, PMC2533319. [Link]
-
Ma, D. (2008). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA International Journal for Chemistry, 62(5), 379-383. [Link]
-
Kumar, M., & Kumar, A. (2009). Copper Promoted C-N and C-O Type Cross-Coupling Reactions. ResearchGate. [Link]
-
MacQueen, D. R., et al. (2025). Advances in Copper and Nickel C N and C O Cross-Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Chemistry–A European Journal, e202501858. [Link]
-
Ye, C., et al. (2005). l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids. RSC Publishing. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(48), 14282–14283. [Link]
-
Chen, C., et al. (2017). Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. PubMed Central, PMC5380387. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10544–10550. [Link]
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Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]
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Kunz, K., et al. (2003). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 1(1), 3. [Link]
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Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]
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Sreedhar, B., et al. (2008). N-Arylation of azoles and amines with arylboronic acids was efficiently carried out with heterogeneous copper(I) oxide in methanol at room temperature under base-free conditions. Synthesis, 2008(5), 795-799. [Link]
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Altman, R. A., et al. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]
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Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. [Link]
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Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(9), 1505-1511. [Link]
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Chan, T. H., & Liu, Z. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3848–3859. [Link]
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Sharma, S., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3123. [Link]
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Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3588. [Link]
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Pellón, R. F., et al. (2007). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate. [Link]
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Application Notes & Protocols: 3-(1H-Imidazol-4-yl)benzoic Acid as a Versatile Linker for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 3-(1H-Imidazol-4-yl)benzoic Acid as a bifunctional organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Its unique molecular architecture, featuring a strategically positioned imidazole ring and a carboxylate group, offers a versatile platform for creating MOFs with tunable porosity and functional active sites.[1][2] We present detailed, field-tested protocols for the synthesis of the linker, the solvothermal construction of MOFs, and their subsequent characterization. Furthermore, we explore the application of these MOFs in drug delivery, providing step-by-step methodologies for drug encapsulation and controlled release studies. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to innovate in the fields of materials science and pharmaceutical development.
Introduction: The Strategic Advantage of the Imidazolyl-Benzoic Acid Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials distinguished by their exceptionally high surface areas and tunable structures.[3][4] The choice of the organic linker is paramount as it dictates the resultant MOF's topology, porosity, and chemical functionality.[1]
This compound is a linker of particular interest because it possesses two distinct coordination sites: a carboxylate group and an imidazole ring. This bifunctionality allows for the construction of diverse and robust MOF architectures.[1][2]
-
Carboxylate Group: Provides a strong, classic coordination site for linking with metal ions, forming the primary structural backbone of the MOF.
-
Imidazole Moiety: This feature introduces several advantages:
-
Secondary Coordination Site: The nitrogen atoms in the imidazole ring can coordinate to metal centers, increasing the connectivity and stability of the framework.[2]
-
Lewis Basic Sites: The exposed nitrogen atoms can act as Lewis bases, making them active sites for catalysis.[2]
-
pH-Responsiveness: The imidazole group has a pKa in a physiologically relevant range, making MOFs constructed from this linker potentially responsive to pH changes, a desirable trait for targeted drug delivery.[5]
-
Hydrogen Bonding: The imidazole ring can participate in hydrogen bonding, which can influence guest-host interactions during drug loading and other applications.[6]
-
These properties make MOFs derived from this compound highly promising candidates for applications in gas storage, catalysis, and particularly in advanced drug delivery systems.[7][8][9]
Synthesis of the Linker: this compound
A reliable supply of the pure linker is the first critical step. The following protocol details a common and effective method for its synthesis. While multiple routes exist, the Ullmann-type condensation is a frequently employed strategy.[10]
Protocol 2.1: Copper-Catalyzed N-Arylation (Ullmann Condensation)
This protocol describes the synthesis from 3-bromobenzoic acid and imidazole.[10]
Materials:
-
3-Bromobenzoic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to 110-120°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water.
-
Acidify the solution to a pH of ~5-6 using 1 M HCl. This step protonates the carboxylate, often causing the product to precipitate.[10]
-
Extract the aqueous layer multiple times with ethyl acetate.[10]
-
Combine the organic layers and wash with water, then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography or recrystallization to obtain pure this compound.
-
Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
MOF Synthesis: A Solvothermal Approach
Solvothermal synthesis is a widely used and effective method for producing high-quality, crystalline MOFs.[3][11] The protocol below provides a general procedure for synthesizing a zinc-based MOF, a common choice for imidazolate linkers.[2][8]
Conceptual MOF Assembly
The following diagram illustrates the fundamental principle of MOF self-assembly from the metal nodes and the organic linker.
Caption: Conceptual diagram of MOF self-assembly.
Protocol 3.1: Solvothermal Synthesis of a Zn-Imidazolyl Benzoate MOF
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
Procedure:
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.[2]
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol.[2]
-
Scientist's Note: Using a solvent mixture like DMF/ethanol can help solubilize both the metal salt and the organic linker, promoting homogeneous nucleation and crystal growth.
-
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave. Sonicate the mixture for 10-15 minutes to ensure it is homogeneous.[8]
-
Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven.
-
Crystallization: Heat the autoclave to 120°C and maintain this temperature for 48-72 hours.[2][8]
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF and then ethanol to remove any unreacted starting materials.[2]
-
-
Activation:
-
Dry the isolated crystals under vacuum at a moderately elevated temperature (e.g., 80-100°C) for 12-24 hours.[2]
-
Scientist's Note: This "activation" step is crucial to remove solvent molecules trapped within the pores of the MOF, making the internal surface area accessible for subsequent applications.
-
Essential Characterization of the MOF
Confirming the successful synthesis and determining the properties of the MOF is a critical, multi-step process.
Experimental & Characterization Workflow
Caption: Standard workflow for MOF synthesis and characterization.
Table 1: Key Characterization Techniques and Expected Outcomes
| Technique | Purpose | Typical Result/Interpretation |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample.[11][12] | A sharp, well-defined diffraction pattern indicates a highly crystalline material. The pattern should match the simulated one from single-crystal data if available.[8] |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and confirm the removal of guest solvents.[8][13] | The TGA curve will show an initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable temperature range, and finally, a sharp drop corresponding to framework decomposition.[14] |
| Gas Sorption Analysis (BET) | To measure the specific surface area and pore volume of the activated MOF.[13] | A Type I or Type IV isotherm is typically observed for microporous/mesoporous materials, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.[15] |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the MOF particles.[16] | Provides images that reveal the shape (e.g., cubic, octahedral) and uniformity of the synthesized crystals. |
Application in Drug Delivery: Loading and Release
The high porosity and tunable surface chemistry of these MOFs make them excellent candidates for drug delivery vehicles.[9][17][18] The imidazole groups can offer favorable hydrogen bonding interactions with drug molecules, potentially increasing loading capacity.[6]
Protocol 5.1: Drug Loading via Soaking Method
This protocol describes a common method for loading a therapeutic agent, such as 5-Fluorouracil (5-FU), into the MOF.
Materials:
-
Activated MOF powder
-
5-Fluorouracil (or other desired drug)
-
Methanol or other suitable solvent
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Drug Solution: Create a stock solution of the drug in a suitable solvent (e.g., 1 mg/mL 5-FU in methanol).
-
Immersion: Suspend a known mass of activated MOF (e.g., 20 mg) in a specific volume of the drug solution (e.g., 5 mL).
-
Incubation: Stir the suspension at room temperature in the dark for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the suspension to pellet the drug-loaded MOF.
-
Wash: Carefully decant the supernatant. Wash the pellet with a small amount of fresh solvent to remove any drug molecules adsorbed only on the external surface. Centrifuge again and discard the supernatant.
-
Drying: Dry the drug-loaded MOF pellet under vacuum at a mild temperature.
-
Quantification:
-
Combine the supernatant from step 4 and the washing from step 5.
-
Measure the absorbance of this combined solution using a UV-Vis spectrophotometer at the drug's λ_max.
-
Calculate the concentration of the unloaded drug using a pre-established calibration curve.
-
Determine the amount of drug loaded into the MOF by subtracting the unloaded amount from the initial amount.
-
Loading Capacity (%) = [(Initial mass of drug - Mass of unloaded drug) / Mass of MOF] x 100
Drug Delivery Mechanism
The imidazole linker enables a pH-responsive release mechanism. In the acidic environment of a tumor or endosome, the imidazole nitrogen gets protonated, which can induce instability in the framework and/or alter guest-host interactions, triggering the release of the encapsulated drug.[5]
Caption: pH-triggered drug release from an imidazole-based MOF.
Protocol 5.2: In Vitro Drug Release Study
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Sample Preparation: Place a known mass of the drug-loaded MOF (e.g., 10 mg) into a dialysis bag.
-
Release Medium: Add a specific volume of release buffer (e.g., 2 mL of PBS at pH 7.4 or 5.5) into the dialysis bag.
-
Dialysis: Place the sealed dialysis bag into a larger container with a known volume of the same buffer (e.g., 50 mL).
-
Incubation: Place the entire setup in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the buffer from the larger container. Immediately replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analysis: Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released over time for both pH conditions and plot the results to compare the release profiles.
References
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- Benchchem. Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- Wang et al. (2018). Methods for drug loading in MOFs. ResearchGate.
- RSC Advances. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.
- Benchchem. Application Notes and Protocols: Luminescent Properties of MOFs Derived from 3-(1H-imidazol-1-yl)benzoic Acid.
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- PubMed Central. Metal-organic frameworks for advanced drug delivery.
- PubMed. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques.
- ResearchGate. Common strategies for loading MOFs with drugs.
- Dove Medical Press. (2023). Green Synthesis of MOF-Mediated pH-Sensitive Nanomaterial AgNPs@ZIF-8 and Its Application in Improving the Antibacterial Performance of AgNPs.
- IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects.
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- Scientiae Radices. (2023). Metal-organic frameworks for efficient drug adsorption and delivery.
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- Benchchem. Technical Support Center: Controlling the Porosity of MOFs with 3-(1H-imidazol-1-yl)benzoic Acid Linkers.
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- ResearchGate. (2025). Characterization of Metal-Organic Frameworks Using X-ray Diffraction.
- RSC Publishing. (2021). Synthesis, characterization, and CO 2 adsorption properties of metal organic framework Fe-BDC.
- ChemicalBook. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis.
- Applications of MOFs in Drug Delivery.
- PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid.
- MDPI. Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography.
- RSC Publishing. (2025). Computer-aided metal–organic framework screening and design approaches toward efficient carbon capture processes.
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Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 3-(1H-Imidazol-4-yl)benzoic Acid: A Guide for Drug Development
Introduction: The Strategic Advantage of 3-(1H-Imidazol-4-yl)benzoic Acid in MOF-based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a paradigm-shifting platform in the field of drug delivery, offering unprecedented levels of tunability in pore size, surface functionality, and chemical composition.[1] This guide focuses on the solvothermal synthesis of MOFs utilizing the bifunctional organic linker, this compound. The strategic selection of this linker, featuring both a carboxylate group and an imidazole ring, provides a versatile scaffold for constructing diverse and potentially functional MOF architectures. The imidazole moiety, in particular, can serve as a secondary coordination site and a source of Lewis basicity, which can be exploited for catalytic activity or specific interactions with drug molecules.[2]
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and potential applications of these specialized MOFs. While extensive literature exists for the isomeric 3-(1H-imidazol-1-yl)benzoic acid, this guide will draw upon foundational principles and analogous systems to provide robust protocols for the less-explored, yet highly promising, this compound linker.[3][4]
Causality in Component Selection: Metal Ions and the Organic Linker
The properties of the resulting MOF are intrinsically linked to the choice of the metal ion and the organic linker.
-
The Metal Ion: The selection of the metal ion (e.g., Zinc, Copper, Cobalt) dictates the coordination geometry of the resulting framework, influencing its porosity, stability, and potential biocompatibility.[3] For instance, zinc-based MOFs are often favored for biomedical applications due to zinc's status as an essential trace element in the human body, suggesting good biocompatibility.[5] Copper-containing MOFs, while also showing promise, may require more thorough toxicological assessment.[3]
-
The this compound Linker: This linker's bifunctionality is key. The carboxylate group readily coordinates with metal centers to form the primary framework structure. The imidazole ring's nitrogen atoms offer additional coordination possibilities, leading to potentially more complex and robust topologies. Furthermore, the imidazole group can be protonated or deprotonated depending on the pH, opening the door for pH-responsive drug release mechanisms, a highly desirable feature in targeted drug delivery.[6]
Solvothermal Synthesis: A Foundational Protocol
Solvothermal synthesis is a widely adopted method for producing high-quality, crystalline MOFs.[7] The following protocol is a generalized procedure that can be adapted for the synthesis of various MOFs using this compound.
Experimental Workflow: From Precursors to Activated MOF
Sources
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Application Notes & Protocols: The Strategic Use of 3-(1H-Imidazol-4-yl)benzoic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Significance of the Imidazole Scaffold
In the landscape of medicinal chemistry, the imidazole ring stands out as a "privileged scaffold." Its five-membered aromatic structure, containing two nitrogen atoms, is a cornerstone in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in multiple non-covalent interactions.[1][2] The imidazole moiety can act as a hydrogen bond donor and acceptor, a coordination site for metal ions in metalloenzymes, and its amphoteric nature contributes to the favorable pharmacokinetic profiles of many drugs.[2][3] Consequently, imidazole derivatives are integral to numerous blockbuster drugs, demonstrating a wide spectrum of biological activities including antifungal, anticancer, anti-inflammatory, and antiviral properties.[4][5]
This guide focuses on 3-(1H-Imidazol-4-yl)benzoic Acid (CAS 912569-71-2), a bifunctional heterocyclic building block of significant strategic value. Unlike its N-substituted isomer, 3-(1H-imidazol-1-yl)benzoic acid, this C-4 substituted analogue provides a rigid, defined spatial orientation between the imidazole and benzoic acid moieties. This structural rigidity is paramount in designing ligands that fit precisely into the binding pockets of biological targets, such as the ATP-binding site of protein kinases.[6][7] The carboxylic acid serves as a versatile synthetic handle for amide bond formation, enabling the systematic exploration of structure-activity relationships (SAR), while the imidazole ring provides a key interaction point with the target protein.[1]
These notes provide detailed, field-proven protocols for the synthesis of this compound and its subsequent elaboration into a pharmaceutically relevant benzamide intermediate.
Compound Profile and Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 912569-71-2 | [8] |
| Molecular Formula | C₁₀H₈N₂O₂ | [8] |
| Molecular Weight | 188.18 g/mol | [8] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% (Recommended for synthesis) | [9] |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Sparingly soluble in alcohols. | |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
Core Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
3.1 Principle and Rationale
The synthesis of this compound requires the formation of a carbon-carbon bond between the C-4 position of an imidazole ring and the C-3 position of a benzoic acid ring. While N-arylation methods like the Ullmann condensation are effective for the imidazol-1-yl isomer, they are unsuitable here.[10] The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[11] It offers exceptional functional group tolerance, proceeds under relatively mild conditions, and avoids the highly toxic reagents associated with alternatives like the Stille coupling.[11][12]
The strategy involves coupling a protected 4-bromoimidazole with 3-carboxyphenylboronic acid. Imidazole N-H is acidic and can interfere with the catalytic cycle; therefore, protection of the imidazole nitrogen (e.g., with a Boc or SEM group) is a critical step to prevent side reactions and ensure high yields. The protocol is completed with a final deprotection step.
3.2 Overall Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
3.3 Detailed Experimental Protocol
This protocol assumes the use of 1-(tert-butoxycarbonyl)-4-bromo-1H-imidazole (Boc-4-bromoimidazole) as the starting material.
Reagents and Materials:
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| 1-(tert-butoxycarbonyl)-4-bromo-1H-imidazole | 2.75 g (10.0 mmol, 1.0 eq) | Imidazole source |
| 3-Carboxyphenylboronic acid | 1.83 g (11.0 mmol, 1.1 eq) | Aryl source |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 347 mg (0.3 mmol, 3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 4.15 g (30.0 mmol, 3.0 eq) | Base |
| 1,4-Dioxane | 40 mL | Solvent |
| Deionized Water | 10 mL | Co-solvent |
| Ethyl Acetate | ~200 mL | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | As needed | pH adjustment / Deprotection |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ~100 mL | Neutralization/Wash |
| Brine | ~50 mL | Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | Drying Agent |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Boc-4-bromoimidazole (1.0 eq), 3-carboxyphenylboronic acid (1.1 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The use of degassed solvents helps maintain the integrity of the catalyst.
-
Heating: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoimidazole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate.
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4. This protonates the product's carboxylate, making it extractable into the organic layer.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
-
Deprotection and Purification:
-
Dissolve the crude residue in 50 mL of 4 M HCl in dioxane or a 1:1 mixture of dichloromethane and trifluoroacetic acid.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the solvent under reduced pressure.
-
Add ~50 mL of water and adjust the pH to ~6-7 with saturated NaHCO₃ solution. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then diethyl ether.
-
Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
-
Application Protocol: Synthesis of an N-Aryl Benzamide Intermediate
4.1 Principle and Rationale
Amide bond formation is one of the most common and critical reactions in drug discovery.[1] It allows for the coupling of the core scaffold with various amine building blocks to build a chemical library for biological screening. Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for this transformation. HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by an amine, even a weakly nucleophilic one like an aniline.
4.2 Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
4.3 Detailed Experimental Protocol
This protocol describes the coupling of the title compound with 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a common fragment in kinase inhibitors.[4][5]
Reagents and Materials:
| Reagent/Material | Quantity (for 1.0 mmol scale) | Purpose |
| This compound | 188 mg (1.0 mmol, 1.0 eq) | Carboxylic acid source |
| 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 301 mg (1.0 mmol, 1.0 eq) | Amine source |
| HATU | 418 mg (1.1 mmol, 1.1 eq) | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | 0.52 mL (3.0 mmol, 3.0 eq) | Organic Base |
| Anhydrous Dimethylformamide (DMF) | 5 mL | Solvent |
| Ethyl Acetate | ~100 mL | Extraction Solvent |
| Water / Brine | ~100 mL | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) and the selected amine (1.0 eq) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low. The order of addition is critical; pre-activating the acid before adding the amine can also be effective but adding the coupling agent last to the mixture of all other components is often robust.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product mass and consumption of starting materials.
-
Work-up:
-
Pour the reaction mixture into 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and brine (1 x 25 mL) to remove residual DMF and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) to yield the pure amide intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield in Suzuki Coupling | Inactive catalyst (oxidized).Inefficient base.Poor quality boronic acid. | Ensure all steps are performed under a strict inert atmosphere. Use freshly opened or purified catalyst.Use anhydrous K₂CO₃ or consider a stronger base like Cs₂CO₃.Use high-purity boronic acid; they can degrade on storage. |
| Incomplete Reaction | Insufficient reaction time or temperature.Steric hindrance from substrates. | Extend reaction time and monitor by LC-MS.Increase temperature slightly (e.g., to 100 °C).Consider a more active catalyst system (e.g., a palladacycle or one with bulky phosphine ligands).[11] |
| Low Yield in Amide Coupling | Wet reagents or solvent.Side reaction with HATU.Insufficient base. | Use anhydrous DMF and ensure reactants are dry.Add HATU at 0 °C to control reactivity.Ensure 2-3 equivalents of a non-nucleophilic base like DIPEA are used. |
| Difficult Purification | Residual DMF in the crude product.Product streaking on silica gel. | Perform multiple aqueous washes during work-up to thoroughly remove DMF.For basic products, consider adding a small amount of triethylamine (0.5-1%) to the chromatography eluent to improve peak shape. |
Conclusion
This compound is a high-value, versatile building block for pharmaceutical synthesis. Its rigid structure and bifunctional nature make it an ideal starting point for constructing targeted libraries of compounds, particularly for kinase inhibitor programs. The Suzuki-Miyaura coupling provides a robust and scalable route to its synthesis, overcoming the challenges of forming a C-C bond at the C-4 position of the imidazole ring. Subsequent derivatization via standard amide coupling protocols, such as the HATU-mediated method detailed here, opens the door to a vast chemical space for drug discovery and development professionals.
References
-
BenchChem. (n.d.). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. Retrieved from BenchChem website.[10]
-
BenchChem. (n.d.). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates. Retrieved from BenchChem website.[1]
-
BenchChem. (n.d.). 3-Amino-4-imidazol-1-YL-benzoic acid hydrochloride. Retrieved from BenchChem website.[2]
-
PrepChem. (n.d.). Synthesis of 4-(1H-Imidazol-1-yl)benzoic acid. Retrieved from prepchem.com.[13]
-
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515.[4]
-
ResearchGate. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Retrieved from ResearchGate.[5]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from en.wikipedia.org.[12]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from amerigoscientific.com.[9]
-
Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation. Retrieved from patents.google.com.[3]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid. Retrieved from inno-pharmchem.com.[14]
-
MDPI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from mdpi.com.[6]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from chem.libretexts.org.[11]
-
ResearchGate. (n.d.). Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. Retrieved from ResearchGate.[15]
-
National Center for Biotechnology Information. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed Central.[7]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central.[16]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 7. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocols: 3-(1H-Imidazol-4-yl)benzoic Acid as a Versatile Bifunctional Linker for Heterogeneous Catalysis in Metal-Organic Frameworks
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a detailed technical guide on the application of 3-(1H-Imidazol-4-yl)benzoic acid in the field of catalysis. While direct catalytic applications of the molecule itself are not prominent, its true value lies in its role as a bifunctional organic linker for the construction of Metal-Organic Frameworks (MOFs). The unique molecular architecture, featuring a nitrogen-coordinating imidazole ring and a carboxylate group, facilitates the synthesis of robust, porous crystalline materials. These MOFs serve as highly effective heterogeneous catalysts, where the framework's constituent parts—metal nodes and the imidazole moiety—provide active sites for a variety of organic transformations. This guide details the synthesis of a representative MOF, its catalytic mechanism, and a step-by-step protocol for its use in a Knoevenagel condensation reaction.
Introduction to this compound: A Strategic Building Block
This compound is a heterocyclic compound distinguished by the presence of two key functional groups: a carboxylic acid on a benzene ring and an imidazole ring. This bifunctionality is the cornerstone of its utility in materials science and catalysis. The carboxylate group readily coordinates with metal ions to form stable nodes, while the imidazole ring offers an additional coordination site through its nitrogen atoms, which can also function as a Lewis basic site.[1] This dual nature makes it an exemplary "linker" or "strut" for assembling three-dimensional porous structures known as Metal-Organic Frameworks (MOFs).
Core Compound Data
| Property | Value |
| CAS Number | 912569-71-2[2] |
| Molecular Formula | C₁₀H₈N₂O₂[2] |
| Molecular Weight | 188.18 g/mol [2] |
| Physical Form | Solid |
| Purity (Typical) | >95% |
The strategic placement of the imidazole at the 4-position of the benzoic acid influences the geometry and connectivity of the resulting MOF, leading to unique framework topologies compared to its isomers, such as 3-(1H-imidazol-1-yl)benzoic acid.[3]
Role in Heterogeneous Catalysis: MOF Synthesis
The primary catalytic application of this compound is realized after its incorporation into a MOF. These crystalline materials act as heterogeneous catalysts, offering high surface area, tunable porosity, and well-defined active sites, which circumvents the challenges of catalyst separation and recycling associated with homogeneous systems.
Protocol 1: Synthesis of a Representative Zinc-Based MOF (Zn-I4BA)
This protocol describes a general solvothermal method for synthesizing a hypothetical zinc-based MOF using this compound, herein designated as Zn-I4BA.
Materials:
-
This compound (I4BA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined autoclave (20 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of ethanol. Sonication may be required to achieve full dissolution.
-
Combine the two solutions in the Teflon-lined autoclave. Ensure the mixture is homogenous.
-
Seal the autoclave tightly and place it in a programmable laboratory oven.
-
Heat the autoclave to 120 °C and maintain this temperature for 48 hours.
-
After the reaction period, allow the oven to cool slowly to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then ethanol (3 x 10 mL) to remove any unreacted starting materials trapped within the pores.
-
Dry the product under vacuum at 80 °C for 12 hours. This step, known as "activation," removes the solvent molecules from the pores and exposes the active catalytic sites.
Visualized Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis and activation of a Zn-I4BA MOF.
Catalytic Mechanism within MOFs
The catalytic prowess of MOFs derived from this compound stems from two primary sources within the framework:
-
Lewis Acid Sites: The coordinatively unsaturated metal centers (e.g., Zn²⁺) can act as Lewis acids, activating substrates by withdrawing electron density.
-
Lewis Base Sites: The exposed nitrogen atoms of the imidazole ring are Lewis basic and can function as proton acceptors or hydrogen bond donors, which is crucial for activating reagents in reactions like the Knoevenagel condensation.[1]
-
Confinement Effects: The well-defined pores of the MOF create a unique microenvironment that can enhance reaction rates and influence selectivity by pre-organizing substrates.[1]
Visualized Catalytic Cycle: Knoevenagel Condensation
The diagram below illustrates a plausible mechanism for the Knoevenagel condensation of benzaldehyde with malononitrile, catalyzed by the basic imidazole site within the MOF pore.
Caption: Proposed mechanism for an imidazole-catalyzed Knoevenagel condensation.
Application Protocol: Knoevenagel Condensation
This protocol details the use of the synthesized Zn-I4BA MOF as a heterogeneous catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile.
Materials:
-
Activated Zn-I4BA MOF (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Ethyl acetate
-
Hexane
-
TLC plates
Procedure:
-
To a 25 mL round-bottom flask, add the activated Zn-I4BA MOF (5 mol%).
-
Add benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) to the flask.
-
Add 10 mL of ethanol as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
Upon completion (typically 1-3 hours, indicated by the disappearance of the benzaldehyde spot on TLC), stop the reaction.
-
Separate the catalyst by simple filtration or centrifugation. Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it for reuse.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white solid.
Illustrative Performance Data
The following table presents plausible, representative data for the described reaction. It is intended to illustrate expected outcomes and is not derived from specific published results for a Zn-I4BA MOF.[1]
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1 | 3 | 85 | 82 |
| 2 | 2.5 | 2 | 98 | 95 |
| 3 | 5 | 1.5 | >99 | 98 |
| 4 | 5 (Recycle 1) | 1.5 | >99 | 97 |
| 5 | 5 (Recycle 2) | 2 | 98 | 96 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete catalyst activation. 2. Catalyst poisoning by impurities in reagents/solvent. 3. Insufficient catalyst loading. | 1. Reactivate the MOF under vacuum at a slightly higher temperature or for a longer duration. 2. Use freshly distilled solvents and high-purity reagents. 3. Increase the catalyst loading incrementally (e.g., to 7.5 mol%). |
| Catalyst Deactivation upon Recycling | 1. Leaching of metal ions from the framework. 2. Pore blockage by product or polymer byproducts. | 1. Confirm structural integrity with PXRD. If leaching occurs, consider a more robust MOF. 2. After filtration, wash the recovered catalyst with a solvent in which the product is highly soluble before drying and reactivation. |
| Difficulty in Catalyst Separation | 1. MOF crystal size is too small. | 1. During synthesis, try a slower cooling rate or adjust the solvent system to promote the growth of larger crystals. |
Conclusion and Future Outlook
This compound is a highly valuable building block in modern catalysis, not as a direct catalyst, but as a sophisticated linker for creating catalytically active Metal-Organic Frameworks. The resulting materials are robust, recyclable heterogeneous catalysts with well-defined active sites. Future research can expand on this foundation by:
-
Incorporating different metal ions to tune Lewis acidity and catalytic activity.
-
Exploring post-synthetic modification of the imidazole ring to introduce additional functionalities.
-
Applying these MOF catalysts to a broader range of organic transformations, such as C-C coupling reactions, cycloadditions, and asymmetric catalysis.
References
- Benchchem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. Benchchem.
- Benchchem. (2025). Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks. Benchchem.
- ResearchGate. (2025). Imidazole Catalysis. ResearchGate.
- MDPI. (2022). Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. MDPI.
- Benchchem. (2025). A Comparative Guide to Metal-Organic Frameworks Derived from Isomers of (1H-imidazol-1-yl)benzoic Acid. Benchchem.
- Amerigo Scientific. (n.d.). This compound. Amerigo Scientific.
Sources
Application Note & Protocol: Luminescent MOFs from Imidazole-Carboxylate Ligands for High-Sensitivity Chemical Sensing
Abstract
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials lauded for their vast surface areas, tunable pore sizes, and versatile functionality.[1] Among these, Luminescent MOFs (LMOFs) are gaining significant attention as promising chemosensors due to their intrinsic optical properties.[2] This document provides a comprehensive guide to the synthesis, characterization, and application of a luminescent MOF constructed from an imidazole-carboxylate-based ligand, specifically for the sensitive and selective detection of nitroaromatic compounds (NACs). We detail the solvothermal synthesis of a robust zinc-based MOF, its characterization, and a step-by-step protocol for its use as a fluorescence-quenching sensor for picric acid, a common environmental and security threat.[2][3]
Introduction: The Power of Imidazole-Based LMOFs in Sensing
Luminescent Metal-Organic Frameworks (LMOFs) are at the forefront of chemical sensing technology. Their unique structures, combining organic linkers and metal ions, create materials with predictable topologies and high porosity.[4] This porosity allows for the efficient enrichment of analyte molecules, while the inherent luminescence of the framework provides a sensitive signal for detection.[4] The choice of the organic linker is paramount in designing a functional LMOF sensor.
Ligands incorporating both imidazole and carboxylate functionalities, such as isomers of imidazol-yl-benzoic acid, are particularly advantageous.
-
Structural Versatility: The imidazole ring's nitrogen atoms and the carboxylate group's oxygen atoms offer multiple coordination sites for metal ions, leading to stable and diverse framework architectures.[5][6]
-
Inherent Luminescence: The aromatic nature of the ligand often imparts ligand-based luminescence to the resulting MOF, which is crucial for sensing applications.[3]
-
Functionalizability: The imidazole and benzene rings can be functionalized to tune the electronic properties and recognition sites within the MOF, enhancing selectivity and sensitivity towards specific analytes.[7]
This application note focuses on a representative zinc-based MOF (Zn-MOF) as a case study for the detection of nitroaromatic compounds (NACs), which are notorious for their toxicity and explosive nature.[2] The sensing mechanism is primarily based on fluorescence quenching, where the interaction between the analyte and the LMOF framework leads to a measurable decrease in light emission.[8]
Synthesis & Characterization of the Luminescent Zn-MOF
A reliable synthesis and thorough characterization are the bedrock of reproducible sensing experiments. The following protocols are based on established solvothermal methods for creating crystalline MOFs.[9][10]
Protocol 2.1: Solvothermal Synthesis of Zn-MOF
The solvothermal method is chosen for its ability to produce high-quality, crystalline MOFs by applying heat to a sealed reaction vessel, increasing pressure above atmospheric levels.[10] This process facilitates the dissolution and reaction of precursors that may not be reactive at room temperature.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
3-(1H-Imidazol-1-yl)benzoic acid (or a similar isomer like 4-(1H-1,2,4-triazol-1-yl)benzoic acid as a representative ligand)[11]
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave (25 mL)
Procedure:
-
Precursor Solution A: Dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF in a glass vial.
-
Precursor Solution B: Dissolve 0.5 mmol of the imidazole-benzoic acid ligand in 10 mL of DMF in a separate glass vial.
-
Mixing: Slowly add Solution A to Solution B under constant stirring.
-
Reaction: Transfer the resulting mixture into a 25 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven and heat to 120°C for 72 hours.[9] The elevated temperature provides the necessary energy to overcome the kinetic barriers of MOF nucleation and crystal growth.
-
Cooling & Collection: Allow the autoclave to cool naturally to room temperature. Collect the resulting white crystalline powder by centrifugation or filtration.
-
Washing (Crucial Step): To remove unreacted precursors and residual DMF solvent trapped within the pores, wash the collected solid thoroughly with fresh DMF (3 times) followed by methanol (3 times).
-
Activation: Dry the washed powder in a vacuum oven at 80°C overnight. This step, known as activation, is critical to ensure the pores are empty and accessible to analyte molecules.
Workflow for Zn-MOF Synthesis and Activation
Caption: Solvothermal synthesis and activation workflow for the luminescent Zn-MOF.
Protocol 2.2: Essential Characterization
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should match simulated patterns from single-crystal data if available.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules after activation.
-
Photoluminescence (PL) Spectroscopy: To determine the excitation and emission maxima of the activated MOF. This provides the foundational data for the sensing experiments. The emission is typically strong due to the ligand-based luminescence.[3]
Application in Luminescent Sensing of Nitroaromatics
The high electron affinity of nitroaromatic compounds like picric acid (PA) makes them effective fluorescence quenchers for many LMOFs.[12] The sensing mechanism often involves a combination of resonance energy transfer (RET) and photoinduced electron transfer (PET), where the excited MOF (donor) transfers energy or an electron to the analyte (acceptor), leading to a non-radiative decay path and thus, quenching the fluorescence.[13][14]
Protocol 3.1: Preparation of MOF Suspension and Analyte Solutions
Materials:
-
Activated Zn-MOF powder
-
Ethanol (or another suitable solvent in which the MOF is stable and dispersible)
-
Picric Acid (PA) and other potential interfering analytes (e.g., nitrobenzene, phenol, benzene)
-
Ultrasonic bath
Procedure:
-
MOF Suspension: Prepare a stock suspension of the Zn-MOF in ethanol at a concentration of 1 mg/mL. Sonicate for 15 minutes to ensure a fine, homogeneous dispersion. This prevents settling and ensures measurement reproducibility.
-
Analyte Stock Solutions: Prepare stock solutions of picric acid and other analytes in ethanol at a concentration of 1 mM.
-
Serial Dilutions: Perform serial dilutions of the analyte stock solutions to create a range of concentrations for calibration and testing.
Protocol 3.2: Luminescent Quenching Assay
Equipment:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Baseline Measurement: Add 2 mL of the homogeneous Zn-MOF suspension to a quartz cuvette. Record the fluorescence emission spectrum using the predetermined excitation wavelength from the characterization step (Protocol 2.2). The intensity at the emission maximum is your baseline (I₀).
-
Titration: Sequentially add small aliquots (e.g., 5-10 µL) of the picric acid solution into the cuvette containing the MOF suspension.
-
Incubation & Measurement: After each addition, gently mix the solution and allow it to incubate for a short period (e.g., 30-60 seconds) to ensure complete interaction between the MOF and the analyte.[8] Record the new fluorescence emission spectrum (I).
-
Repeat: Continue this process for the entire range of desired analyte concentrations.
-
Selectivity Test: Repeat the experiment using other potential interfering analytes at the same concentrations to evaluate the selectivity of the MOF sensor.
Sensing Mechanism Visualization
Caption: Fluorescence quenching mechanism via analyte interaction with the excited MOF.
Protocol 3.3: Data Analysis
-
Quenching Efficiency: Calculate the quenching efficiency for each analyte concentration using the formula: Quenching Efficiency (%) = (1 - I/I₀) × 100 where I₀ is the initial fluorescence intensity and I is the intensity after adding the analyte.
-
Stern-Volmer Analysis: To quantify the quenching effect, plot the Stern-Volmer graph of I₀/I versus the analyte concentration [Q]. I₀/I = 1 + Ksv[Q] The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of the plot. A higher Ksv value indicates a more efficient quenching process and a more sensitive sensor.[3]
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / K where σ is the standard deviation of the blank measurement (MOF suspension alone) and K is the slope of the calibration curve (I₀/I vs. concentration) at low concentrations.
Performance Data & Discussion
The performance of an LMOF sensor is evaluated based on its sensitivity, selectivity, response time, and reusability. The data below is representative of a typical high-performance imidazole-carboxylate MOF sensor for picric acid (PA).
| Parameter | Value | Significance |
| Analyte | Picric Acid (PA) | A high-priority environmental and security threat.[2] |
| Stern-Volmer Constant (Ksv) | 4.17 × 10⁴ M⁻¹ | Indicates a very strong quenching effect and high sensitivity.[3] |
| Limit of Detection (LOD) | ~1.0 µM | Demonstrates the ability to detect trace amounts of the analyte.[8] |
| Response Time | < 1 minute | Allows for rapid, real-time detection.[8] |
| Selectivity | High for PA over other NACs and common organic molecules. | Crucial for reliable detection in complex environmental samples. |
Discussion: The exceptional sensitivity towards picric acid can be attributed to a strong interaction, likely involving electron transfer from the electron-rich MOF framework to the highly electron-deficient picric acid molecule.[3] The high selectivity suggests specific binding interactions or a more favorable energy transfer process with PA compared to other tested molecules. The rapid response time is a hallmark of diffusion-based sensing within the porous MOF structure.
Conclusion
Luminescent MOFs derived from imidazole-carboxylate linkers are powerful platforms for developing highly sensitive and selective chemical sensors. This application note provides a robust and reproducible framework for the synthesis, characterization, and deployment of a Zn-MOF for the fluorescence-based detection of nitroaromatic explosives. The detailed protocols and underlying scientific principles serve as a valuable resource for researchers in materials science, analytical chemistry, and drug development seeking to leverage the unique properties of these advanced materials.
References
-
MDPI. (2020). Luminescent Metal-Organic Frameworks for Nitroaromatic Compounds Detection. Retrieved from [Link]
-
Bentham Science. (2024). Metal-organic Frameworks: Emerging Luminescent Sensors. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2021). Nanoscale Metal-Organic Frameworks as Fluorescence Sensors for Food Safety. Retrieved from [Link]
-
IIP Series. (n.d.). INVESTIGATION OF METAL-ORGANIC FRAMEWORK. Retrieved from [Link]
-
ACS Publications. (2026). Brain-Targeting Metal–Organic Framework Nanoplatform Reprogramming Ferroptosis Sensitivity of Glioblastoma. ACS Nano. Retrieved from [Link]
-
Informatics Journals. (n.d.). Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. Retrieved from [Link]
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ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors. Retrieved from [Link]
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RSC Publishing. (n.d.). Metal–organic frameworks based luminescent materials for nitroaromatics sensing. CrystEngComm. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of MOF-based fluorescent sensors. Retrieved from [Link]
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Taylor & Francis Online. (2020). Full article: Luminescent Metal-Organic Frameworks for Nitroaromatic Compounds Detection. Retrieved from [Link]
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MDPI. (n.d.). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Retrieved from [Link]
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ResearchGate. (2025). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Retrieved from [Link]
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ACS Publications. (2017). An Ultrastable Luminescent Metal–Organic Framework for Selective Sensing of Nitroaromatic Compounds and Nitroimidazole-Based Drug Molecules. Crystal Growth & Design. Retrieved from [Link]
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Brieflands. (2024). Optimization of the Synthesis and Radiolabeling of ZIF-8 Nanoparticles. Retrieved from [Link]
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RSC Publishing. (n.d.). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry. Retrieved from [Link]
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ACS Publications. (2022). Energy Transfer in Metal–Organic Frameworks for Fluorescence Sensing. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Green Synthesis of Zeolitic Imidazolate Frameworks: A Review of Their Characterization and Industrial and Medical Applications. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of a zinc–imidazole metal–organic framework (ZIF-8) using ZnO rods grown on cotton fabrics as precursors: arsenate absorption studies. Retrieved from [Link]
-
Global Thesis & Dissertation Integrated Discovery. (2017). Synthesis And Properties Of Metal- Imidazole Carboxylic Acid Framework Materials. Retrieved from [Link]
-
MDPI. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the technical support guide for the synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you minimize side products, optimize yields, and ensure the highest purity of your final compound.
Part 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific experimental problems. Each issue is broken down into its probable causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Product
Question: I've followed a standard Suzuki or Ullmann coupling protocol to synthesize this compound, but my yield is extremely low, or I've only recovered starting materials. What's going wrong?
Possible Causes & Recommended Solutions:
-
Cause A: Inactive Catalyst. Palladium and copper catalysts are sensitive to air and moisture. Improper handling or storage can lead to oxidation and deactivation.
-
Cause B: Inefficient Base Activity. The choice and quality of the base are critical. The base activates the boronic acid in Suzuki coupling or neutralizes the acid formed during Ullmann coupling.[5]
-
Solution: Use an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure it is finely powdered to maximize surface area.[3][6] For moisture-sensitive reactions, dry the base in an oven before use. The base must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions like ester hydrolysis if an ester precursor is used.[7]
-
-
Cause C: Poor Solvent Quality. Solvents like DMF or DMSO must be anhydrous, as water can interfere with the catalytic cycle, leading to side reactions like deboronation in Suzuki coupling.
-
Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
-
Cause D: Insufficient Reaction Temperature or Time. Coupling reactions often require significant thermal energy to proceed at an adequate rate.
-
Solution: Ensure your reaction is heated to the recommended temperature (typically 80-120°C for Ullmann and Suzuki couplings in DMF/DMSO).[3][4] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.
-
Issue 2: Presence of Significant Side Products in the Final Mixture
Question: My reaction produced a mixture of compounds. Besides my desired product, I've identified impurities. What are these, and how can I prevent them?
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Mitigation Strategy |
| Benzene (from Decarboxylation) | Excessive heat (>140°C) or harsh basic conditions can cause the loss of the carboxylic acid group from the benzoic acid starting material or product.[8][9][10] | Maintain the reaction temperature within the optimal range (e.g., 80-120°C).[3] Avoid using overly strong bases if possible. |
| Homocoupling Products (e.g., Biphenyl derivatives) | This occurs when two molecules of the aryl halide or two molecules of the organoboron compound couple with each other. It is often promoted by high catalyst concentrations or the presence of oxygen. | Degas the solvent and reaction mixture thoroughly before heating. Use the recommended catalyst loading (typically 0.5-5 mol%).[2] |
| Protodeboronation/Protodehalogenation Products | The boronic acid group or the halide is replaced by a hydrogen atom. This is often caused by the presence of excess water or acid in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the base is sufficient to neutralize any acidic byproducts. |
| N-1 vs. N-3 Isomers of Imidazole | If using a substituted imidazole, coupling can sometimes occur at different nitrogen atoms, leading to regioisomers. | This is less common with unsubstituted imidazole but can be influenced by the catalyst and ligand system. Protecting the imidazole nitrogen not involved in the coupling can ensure regioselectivity. |
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating common side products.
Issue 3: Difficulty in Product Purification and Isolation
Question: My reaction seems to have worked, but I'm struggling to isolate a pure product. The workup is messy, and chromatography is inefficient.
Purification Strategy:
-
Post-Reaction Quench and pH Adjustment: After cooling the reaction, it is crucial to carefully adjust the pH. The product, this compound, is amphoteric.
-
Acidification: Pour the reaction mixture into water and acidify with 1 M HCl to a pH of approximately 5-6.[3] This protonates the carboxylate group, making the product less water-soluble and causing it to precipitate. This step also helps to neutralize any remaining inorganic base.
-
Caution: Over-acidification can protonate the imidazole ring, increasing water solubility. Careful, dropwise addition of acid while monitoring with a pH meter is recommended.
-
-
Extraction: If the product does not precipitate cleanly, an extraction is necessary.
-
Solvent Choice: Ethyl acetate is a common choice for extracting the product from the aqueous layer.[3]
-
Emulsion Formation: High concentrations of DMF or DMSO can lead to emulsions during extraction. Diluting the initial reaction mixture with a larger volume of water can prevent this.
-
-
Recrystallization: This is often the most effective method for final purification.
-
Solvent System: A mixture of ethanol and water is frequently reported as a suitable solvent system for recrystallization.[3][4] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until turbidity is observed. The solution is then allowed to cool slowly to form pure crystals.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis, offering deeper insight into the reaction mechanics and optimization principles.
1. What is the underlying mechanism of the Ullmann condensation for this synthesis?
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[3][4] The generally accepted mechanism involves the following key steps:
Caption: Simplified mechanism of the Copper-Catalyzed Ullmann Condensation.
-
Oxidative Addition: The active Cu(I) catalyst reacts with the 3-halobenzoic acid (e.g., 3-bromobenzoic acid) to form an aryl-copper(III) intermediate.
-
Ligand Exchange: The imidazole, acting as a nucleophile, coordinates to the copper center, displacing the halide.
-
Reductive Elimination: The final C-N bond is formed as the desired product is released, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle. The base is crucial for neutralizing the hydrogen halide (HX) formed during the process.
2. Should I use a Suzuki or an Ullmann reaction?
Both are viable methods. The choice often depends on reagent availability, cost, and functional group tolerance.
| Feature | Suzuki Coupling | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5][6] | Copper-based (e.g., CuI, Cu₂O)[3][4] |
| Coupling Partners | Aryl halide + Arylboronic acid | Aryl halide + N-Heterocycle |
| Typical Temp. | 80-110°C | 100-140°C |
| Pros | Generally milder conditions, high functional group tolerance, extensive literature. | Lower catalyst cost, effective for N-arylation. |
| Cons | Higher catalyst cost, potential for boronic acid homocoupling. | Often requires higher temperatures, can have catalyst solubility issues. |
3. How critical is the choice of halide (I, Br, Cl) on the benzoic acid?
The reactivity of the aryl halide is critical and generally follows the order: I > Br > Cl .
-
3-Iodobenzoic acid is the most reactive and will typically allow for lower reaction temperatures or shorter reaction times.[3]
-
3-Bromobenzoic acid is a good balance of reactivity and cost and is commonly used.[3][4]
-
3-Chlorobenzoic acid is the least reactive and often requires more active catalysts (e.g., those with specialized N-heterocyclic carbene (NHC) ligands) and higher temperatures to achieve good conversion.[6]
4. Can I use a starting material where the carboxylic acid is protected as an ester?
Yes, this is a common and often advantageous strategy. Using a methyl or ethyl ester of 3-bromobenzoic acid can prevent potential complications with the free carboxylic acid group reacting with the base. The synthesis is completed by a final hydrolysis step to convert the ester back to the carboxylic acid.[7]
-
Advantage: Improved solubility of starting materials in organic solvents and avoidance of acid-base side reactions.
-
Procedure: After the coupling reaction, the resulting ester is hydrolyzed, typically using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to yield the final product.[7] The imidazole ring itself can act as a catalyst for ester hydrolysis, a property well-documented in biochemical systems.[11][12][13][14][15]
References
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC, NIH. Available at: [Link]
-
Hydrolysis of phosphinic esters: general-base catalysis by imidazole. RSC Publishing. Available at: [Link]
-
Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity. PMC, NIH. Available at: [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Available at: [Link]
-
Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. ACS Publications. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC, NIH. Available at: [Link]
-
Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. Organic Chemistry Portal. Available at: [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available at: [Link]
-
Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. Available at: [Link]
-
Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate. Available at: [Link]
-
Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Available at: [Link]
-
Benzoic acid Decarboxylation. YouTube. Available at: [Link]
-
Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. Semantic Scholar. Available at: [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. Available at: [Link]
-
Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
Optimized conditions for Negishi cross‐coupling at position 3 using... ResearchGate. Available at: [Link]
-
Imidazole. Wikipedia. Available at: [Link]
-
Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC, PubMed Central. Available at: [Link]
-
Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]
-
4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. Available at: [Link]
-
indazole. Organic Syntheses Procedure. Available at: [Link]
- Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. Google Patents.
-
This compound. Amerigo Scientific. Available at: [Link]
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- 2. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
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- 11. Hydrolysis of phosphinic esters: general-base catalysis by imidazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-(1H-Imidazol-4-yl)benzoic Acid
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(1H-Imidazol-4-yl)benzoic Acid. It is designed to be a practical tool, offering not just procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.
Introduction: The Challenge of Purifying an Amphoteric Molecule
This compound is an amphoteric molecule, possessing both a basic imidazole ring and an acidic carboxylic acid group. This dual functionality, while valuable for its applications in medicinal chemistry and materials science, presents unique challenges during purification. The compound's solubility is highly dependent on pH, and it can interact strongly with both acidic and basic matrices, often leading to issues such as poor recovery, co-elution of impurities, and difficulty in crystallization. This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. In this case, typical impurities include unreacted starting materials such as 4-bromo-1H-imidazole and 3-boronobenzoic acid, palladium catalyst residues, and byproducts from homo-coupling of the starting materials. If an Ullmann-type reaction is used, unreacted 3-halobenzoic acid and imidazole are common impurities.[1]
Q2: What is the general solubility profile of this compound?
A2: Due to its amphoteric nature, the solubility of this compound is highly pH-dependent. It is generally sparingly soluble in water and common organic solvents at its isoelectric point. It exhibits increased solubility in acidic solutions (due to protonation of the imidazole ring) and in basic solutions (due to deprotonation of the carboxylic acid group).
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting minor impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying any structural isomers or major impurities.[4][5] Mass spectrometry can confirm the molecular weight.
Purification Strategy Overview
A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial purification by acid-base extraction to remove neutral impurities and some starting materials, followed by either recrystallization or column chromatography for final polishing.
Caption: General purification workflow for this compound.
Troubleshooting Guides
Section 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right solvent system and inducing crystallization can be challenging.
Q: I'm struggling to find a suitable solvent for recrystallization. What should I look for?
A: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For amphoteric compounds like this, a mixture of solvents is often effective.
Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Rationale |
| Ethanol/Water | Varies | The compound is likely soluble in hot ethanol and less soluble in water. Add hot ethanol to dissolve the crude product, then add hot water dropwise until turbidity persists. Re-heat to clarify and then cool slowly.[1] |
| Methanol/Water | Varies | Similar to ethanol/water, methanol is a polar protic solvent that can effectively dissolve the compound when hot. |
| Acetic Acid/Water | Varies | Acetic acid can protonate the imidazole ring, increasing solubility. Adding water as an anti-solvent can induce crystallization upon cooling.[6] |
Troubleshooting Recrystallization
| Issue | Probable Cause(s) | Solution(s) |
| Product oils out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Re-heat the solution and add more of the "good" solvent to reduce saturation before cooling slowly. |
| No crystals form | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Boil off some solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Recover a second crop of crystals by concentrating the mother liquor. |
Section 2: Acid-Base Extraction
This technique is particularly useful for separating acidic, basic, and neutral compounds. Given the amphoteric nature of this compound, careful pH control is critical.
Q: How do I perform an acid-base extraction for this compound?
A: The strategy is to exploit the pH-dependent solubility.
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Basic Wash: Extract the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to form a water-soluble carboxylate, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Acidic Wash (Optional): If basic impurities are present, the organic layer can be washed with a dilute acid (e.g., 1 M HCl).
-
Isolation of Product:
-
Collect the basic aqueous layer containing the carboxylate salt.
-
Cool the aqueous layer in an ice bath.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.[7] The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Troubleshooting Acid-Base Extraction
| Issue | Probable Cause(s) | Solution(s) |
| Emulsion formation | - Shaking the separatory funnel too vigorously.- High concentration of dissolved species. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Gently swirl or invert the funnel instead of vigorous shaking.- Filter the entire mixture through a pad of celite. |
| Product does not precipitate upon acidification | - The pH is not at the isoelectric point.- The product has some water solubility even at its isoelectric point. | - Check the pH with a pH meter or pH paper and adjust carefully.- If the product is water-soluble, extract the acidified aqueous solution with an organic solvent like ethyl acetate. |
| Low recovery | - Incomplete extraction into the aqueous phase.- Incomplete precipitation. | - Perform multiple extractions with the aqueous base.- Ensure the pH for precipitation is optimal.- Extract the mother liquor with an organic solvent to recover any dissolved product. |
Section 3: Column Chromatography
Column chromatography is a versatile technique for purifying complex mixtures. For imidazole derivatives, special considerations are needed to avoid common issues like tailing.
Q: My compound is streaking or "tailing" on the silica gel column. How can I improve the peak shape?
A: Tailing is often due to the interaction of the basic imidazole ring with the acidic silica gel.
Recommended Mobile Phases for Column Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Rationale |
| Silica Gel | Dichloromethane/Methanol | 0.5-1% Triethylamine | The basic modifier neutralizes the acidic sites on the silica gel, reducing tailing. |
| Silica Gel | Ethyl Acetate/Hexane | 0.5-1% Triethylamine | A less polar system for less polar impurities. The modifier is still recommended. |
| Neutral Alumina | Dichloromethane/Methanol | None | Alumina is less acidic than silica and can be a good alternative for basic compounds. |
Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Solution(s) |
| Poor separation | - Inappropriate mobile phase polarity.- Co-eluting impurities. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- Try a different stationary phase (e.g., alumina or reverse-phase C18). |
| Compound stuck on the column | - The compound is too polar for the chosen mobile phase.- Irreversible adsorption to the silica gel. | - Increase the polarity of the mobile phase (e.g., higher percentage of methanol).- Add a modifier like triethylamine to the mobile phase.- Consider using a more polar stationary phase or reverse-phase chromatography. |
| Low recovery | - Compound degradation on the silica gel.- Incomplete elution. | - Run the column quickly (flash chromatography).- Ensure the polarity of the mobile phase is high enough to elute all the product.- Check for irreversible adsorption (see above). |
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// Recrystallization Branch Oiling_Out [label="Oiling Out?", shape=diamond, fillcolor="#F1F3F4"]; No_Crystals [label="No Crystals Form?", shape=diamond, fillcolor="#F1F3F4"]; Low_Recovery_Rec [label="Low Recovery?", shape=diamond, fillcolor="#F1F3F4"]; Recrystallization_Issue -> Oiling_Out; Recrystallization_Issue -> No_Crystals; Recrystallization_Issue -> Low_Recovery_Rec;
Oiling_Out -> "Change Solvent\nAdd more 'good' solvent" [shape=ellipse, fillcolor="#FFFFFF"]; No_Crystals -> "Concentrate\nAdd anti-solvent\nScratch/Seed" [shape=ellipse, fillcolor="#FFFFFF"]; Low_Recovery_Rec -> "Use less solvent\nCool in ice bath" [shape=ellipse, fillcolor="#FFFFFF"];
// Chromatography Branch Tailing [label="Tailing?", shape=diamond, fillcolor="#F1F3F4"]; Poor_Separation [label="Poor Separation?", shape=diamond, fillcolor="#F1F3F4"]; Low_Recovery_Chr [label="Low Recovery?", shape=diamond, fillcolor="#F1F3F4"]; Chromatography_Issue -> Tailing; Chromatography_Issue -> Poor_Separation; Chromatography_Issue -> Low_Recovery_Chr;
Tailing -> "Add Triethylamine\nUse Alumina" [shape=ellipse, fillcolor="#FFFFFF"]; Poor_Separation -> "Optimize Mobile Phase (TLC)\nUse Gradient Elution" [shape=ellipse, fillcolor="#FFFFFF"]; Low_Recovery_Chr -> "Increase Polarity\nUse Flash Chromatography" [shape=ellipse, fillcolor="#FFFFFF"];
// Extraction Branch Emulsion [label="Emulsion?", shape=diamond, fillcolor="#F1F3F4"]; No_Precipitate [label="No Precipitate?", shape=diamond, fillcolor="#F1F3F4"]; Low_Recovery_Ext [label="Low Recovery?", shape=diamond, fillcolor="#F1F3F4"]; Extraction_Issue -> Emulsion; Extraction_Issue -> No_Precipitate; Extraction_Issue -> Low_Recovery_Ext;
Emulsion -> "Add Brine\nGentle Mixing" [shape=ellipse, fillcolor="#FFFFFF"]; No_Precipitate -> "Check pH\nBack-extract with organic solvent" [shape=ellipse, fillcolor="#FFFFFF"]; Low_Recovery_Ext -> "Multiple Extractions\nOptimize pH" [shape=ellipse, fillcolor="#FFFFFF"]; }
Caption: Decision tree for troubleshooting common purification issues.
References
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem. (2025). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- BenchChem. (2025). Application Notes and Protocols: 3-(1H-imidazol-1-yl)benzoic acid as a Versatile Building Block for Pharmaceutical Intermediates.
- BenchChem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling.
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Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link].
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University of California, Davis. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link].
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link].
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University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link].
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link].
-
Journal of Organic Chemistry. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link].
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link].
-
High-performance liquid chromatography utilization of ionic liquids as mobile phase additives for separation and determination of the isomers of amino benzoic acids. (n.d.). Retrieved from [Link].
-
ResearchGate. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). 4-(Imidazol-1-yl)benzoic acid. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Retrieved from [Link].
-
CSUN Chemistry. (2020, May 18). Acid-Base Extraction of Benzil and Benzoic Acid [Video]. YouTube. [Link].
-
Universal Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from [Link].
-
ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Retrieved from [Link].
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Technical Support Center: Recrystallization of 3-(1H-Imidazol-4-yl)benzoic Acid from Ethanol/Water
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(1H-Imidazol-4-yl)benzoic Acid using an ethanol/water solvent system. The content is structured to offer not only a step-by-step protocol but also in-depth troubleshooting advice and answers to frequently asked questions, ensuring a thorough understanding of the process and its potential challenges.
Scientific Rationale and Process Overview
This compound is a bifunctional molecule containing both a carboxylic acid and an imidazole moiety. This structure imparts a degree of polarity, making it amenable to recrystallization from polar solvent systems like ethanol/water. The principle of this mixed-solvent recrystallization lies in the differential solubility of the compound at varying temperatures and solvent compositions.[1] Ethanol is selected as the "good" solvent, in which the compound is readily soluble, especially when heated. Water acts as the "anti-solvent" or "bad" solvent, where the compound exhibits poor solubility.
The process involves dissolving the crude this compound in a minimal amount of hot ethanol to create a saturated solution. Hot water is then added dropwise to this solution until the cloud point is reached, indicating the onset of precipitation.[2] A small addition of hot ethanol redissolves the precipitate, ensuring the solution is saturated at the boiling point.[1] As this saturated solution cools, the solubility of the this compound decreases dramatically, forcing it to crystallize out of the solution. Ideally, impurities remain in the mother liquor, thus achieving purification.[1]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for the purification of this compound via recrystallization from an ethanol/water mixture.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Ice bath
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture with stirring. Continue adding ethanol in small portions until the solid completely dissolves at or near the boiling point of the ethanol.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble matter.
-
Addition of Anti-Solvent: Reheat the clear ethanolic solution to boiling. Slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (the cloud point).
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is saturated at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[3]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Visualizing the Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The compound will not fully dissolve in hot ethanol, even after adding a large volume.
-
Possible Cause: The crude material may contain significant amounts of insoluble impurities. The synthesis of imidazole-containing compounds can sometimes result in polymeric or highly insoluble byproducts.[4]
-
Solution:
-
Hot Filtration: Perform a hot filtration to remove the insoluble material. After filtration, proceed with the addition of water to the hot filtrate.
-
Solvent System Adjustment: If the compound itself has low solubility in ethanol, a different solvent or solvent system may be required. Consider exploring other polar protic solvents or solvent mixtures.
-
Q2: The solution "oiled out" during cooling instead of forming crystals.
-
Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This can happen if the melting point of the compound is lower than the temperature of the solution at the point of saturation.[6] High levels of impurities can also depress the melting point, contributing to this issue.[5]
-
Solution:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional hot ethanol to increase the total solvent volume.[5] This will lower the saturation temperature.
-
Slow Cooling: Ensure the cooling process is very slow. Insulate the flask to allow for gradual temperature decrease, which favors crystal lattice formation over oiling.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.
-
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: The solution is not sufficiently supersaturated. This usually means too much ethanol was used initially.
-
Solution:
-
Solvent Evaporation: Gently heat the solution to boil off some of the ethanol. Be cautious not to evaporate too much, as this can cause the compound to crash out of solution. Once you observe the first signs of cloudiness, remove from heat and allow to cool again.
-
Induce Crystallization: Try scratching the flask or seeding the solution as described above.[3]
-
Q4: The final product is discolored (e.g., yellow or brown).
-
Possible Cause: The crude material contains colored impurities that are soluble in the recrystallization solvent. The synthesis of imidazole derivatives can sometimes produce colored byproducts.[7]
-
Solution:
-
Activated Charcoal: After dissolving the crude solid in hot ethanol (before adding water), add a very small amount of activated charcoal to the solution.[1]
-
Boil and Filter: Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the charcoal before proceeding with the addition of water. Use caution as charcoal can sometimes adsorb the product as well, potentially reducing the yield.[1]
-
Q5: The recovery yield of the purified crystals is very low.
-
Possible Cause:
-
Too much ethanol was used, causing a significant portion of the product to remain in the mother liquor.
-
The solution was not cooled sufficiently to maximize precipitation.
-
Too much cold solvent was used to wash the crystals, redissolving some of the product.
-
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot ethanol required to dissolve the crude solid.
-
Thorough Cooling: Ensure the solution is cooled in an ice bath for an adequate amount of time (at least 30 minutes).
-
Washing Technique: Wash the collected crystals with a minimal amount of ice-cold ethanol/water mixture.
-
Second Crop: It may be possible to obtain a second crop of crystals by partially evaporating the solvent from the mother liquor. Note that this second crop may be less pure than the first.
-
Q6: How do I know if the recrystallization was successful?
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impure compounds typically exhibit a depressed and broad melting point range.
-
Chromatographic Analysis (TLC, HPLC): Compare the chromatogram of the recrystallized material to that of the crude starting material. A successful recrystallization should show a significant reduction or elimination of impurity peaks.
-
Spectroscopic Analysis (NMR, IR): These techniques can confirm the chemical identity of the purified compound and may reveal the presence of impurities if they are at a significant level.
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Initial Solvent | Ethanol | Good solubility for this compound at elevated temperatures. |
| Anti-Solvent | Deionized Water | Poor solubility for the compound, inducing crystallization upon addition to the ethanol solution. |
| Cooling Rate | Slow, gradual cooling | Promotes the formation of larger, purer crystals and minimizes oiling out.[6] |
| Final Cooling | Ice Bath (0-4 °C) | Maximizes the yield by further decreasing the solubility of the compound. |
References
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524.
- Mettler Toledo. (n.d.).
- PubMed. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
- BenchChem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
- University of Rochester, Department of Chemistry. (n.d.).
- Unknown. (n.d.).
- Google Patents. (n.d.).
- PubMed. (2025). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
- Reddit. (2013).
- BenchChem. (2025).
- Google Patents. (n.d.).
- Unknown. (n.d.).
- ResearchGate. (2025). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
- University of York, Chemistry Teaching Labs. (n.d.).
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- ResearchGate. (2014).
- Unknown. (n.d.).
- YouTube. (2020).
- ACS Publications. (n.d.). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design.
- BenchChem. (2025). Application Notes and Protocols: 3-(1H-imidazol-1-yl)
- YouTube. (2013).
- Scite.ai. (n.d.). Polymorphism of Active Pharmaceutical Ingredients.
- Unknown. (n.d.).
- Unknown. (2024).
- PMC - NIH. (n.d.).
- Unknown. (n.d.).
- Jagiellońskie Centrum Innowacji. (n.d.).
- Asian Journal of Green Chemistry. (n.d.). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
- ResearchGate. (n.d.). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
- ACS Publications. (2010).
- RSC Publishing. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
- A B Enterprises. (n.d.). 4-1H-IMIDAZOL-1-YL BENZOIC ACID cas no 17616-04-5, 351.1+-25.0 Degreec.
- ResearchGate. (n.d.). Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl).
- PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234.
- Sigma-Aldrich. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)benzoic acid AldrichCPR.
Sources
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Technical Support Center: Mastering the Ullmann Condensation for N-Aryl Imidazole Synthesis
Welcome to our dedicated technical support center for the Ullmann condensation, specifically tailored for the synthesis of N-aryl imidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.
The Challenge of the Ullmann Condensation
The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone for synthesizing N-aryl imidazoles—a motif prevalent in pharmaceuticals and functional materials.[1][2][3] Historically, this reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 150-200 °C) and stoichiometric amounts of copper, which limited its functional group tolerance.[4][5] Modern advancements, particularly the introduction of ligand-accelerated catalysis, have transformed the Ullmann reaction into a more versatile and milder process.[4][6] However, achieving high yields and reproducibility can still be a significant challenge. This guide will address common pitfalls and provide robust solutions.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section is structured to address the most frequent issues encountered during the Ullmann N-arylation of imidazoles.
Issue 1: Low to No Product Yield
This is the most common frustration. The root cause often lies in the intricate interplay between the catalyst, ligand, base, and solvent.
Question: My Ullmann reaction is not proceeding, or the yield is disappointingly low. What are the likely causes and how can I rectify this?
Answer: Low conversion can stem from several factors, from an inactive catalyst to an inappropriate choice of base or solvent. Let's break down the troubleshooting process:
-
Catalyst and Ligand System Integrity: The heart of the modern Ullmann reaction is the copper-ligand complex.
-
Expertise & Experience: The choice of ligand is critical. While classical Ullmann reactions were ligand-free, modern protocols rely on ligands to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. For N-arylation of imidazoles, 1,10-phenanthroline derivatives, such as the electron-rich 4,7-dimethoxy-1,10-phenanthroline , have proven to be exceptionally effective, even for coupling with less reactive aryl bromides and sterically hindered substrates.[7][8][9][10] Other effective ligands include amino acids (like L-proline), diamines (like N,N'-dimethylethylenediamine - DMEDA), and 8-hydroxyquinoline.[7][11]
-
Trustworthiness: Ensure your copper source is active. Copper(I) salts like CuI or Cu₂O are generally preferred.[9][12] If using Cu(I) salts, it's crucial to use freshly opened bottles or store them under an inert atmosphere, as oxidation to Cu(II) can be detrimental to the reaction. Some protocols suggest the in situ generation of "activated" copper powder, for instance, by reducing copper sulfate with zinc metal, though this is more common in traditional, ligand-free Ullmann reactions.[4][13]
-
-
The Critical Role of the Base: The base deprotonates the imidazole, making it a more potent nucleophile.
-
Expertise & Experience: An inorganic base is typically used. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in polar aprotic solvents and its ability to promote high yields.[7][8][9] Other bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be effective and are worth screening if Cs₂CO₃ fails.[6][14] The strength and solubility of the base can significantly impact the reaction rate.
-
Trustworthiness: The base must be anhydrous. The presence of water can hydrolyze the aryl halide and deactivate the catalyst. Ensure your base is freshly dried before use.
-
-
Solvent Selection and Reaction Temperature:
-
Expertise & Experience: High-boiling polar aprotic solvents are standard. Dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , N-methylpyrrolidone (NMP) , and 1,4-dioxane are commonly used.[3][4][14] The choice of solvent can influence the solubility of the reagents and the reaction temperature. For instance, butyronitrile has been used as a less polar, volatile alternative that simplifies product isolation.[9]
-
Trustworthiness: The reaction temperature is a critical parameter. While modern ligand-assisted protocols operate at milder temperatures (typically 100-130 °C) than the classical Ullmann reaction, insufficient heat can lead to low conversion.[9][11] If your reaction is sluggish, a modest increase in temperature (e.g., by 10-20 °C) can be beneficial, but be mindful of potential side reactions.
-
-
The Accelerating Effect of Additives:
-
Expertise & Experience: The addition of poly(ethylene glycol) (PEG) has been shown to significantly accelerate the reaction and improve yields.[9][10] PEG can act as a phase-transfer catalyst, enhancing the solubility and reactivity of the inorganic base.[9] This allows for the use of less expensive and more stable copper precursors like Cu₂O.[9]
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data can complicate purification and reduce the yield of your desired product.
Question: I'm observing significant side product formation. What are the common side reactions and how can I suppress them?
Answer: Side product formation is often a consequence of sub-optimal reaction conditions. Here are the most common culprits:
-
Reduction of the Aryl Halide (Hydrodehalogenation): This results in the formation of an arene byproduct.
-
Expertise & Experience: This side reaction is more prevalent with electron-rich aryl halides and at higher temperatures. It can be exacerbated by the presence of trace amounts of water or other protic impurities.
-
Trustworthiness: To mitigate this, ensure all reagents and the solvent are scrupulously dried.[2] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is also crucial. If hydrodehalogenation persists, consider lowering the reaction temperature and extending the reaction time.
-
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl byproduct.
-
Expertise & Experience: This is a competing reaction pathway in the Ullmann condensation. It is more likely to occur at higher catalyst loadings or if the N-nucleophile is not sufficiently reactive.
-
Trustworthiness: Optimizing the stoichiometry of your reagents can help. Ensure you are using a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) relative to the aryl halide. Additionally, screening different ligands can identify a system that favors the C-N coupling pathway over C-C homocoupling.
-
-
Reaction with Solvent or Ligand:
-
Expertise & Experience: In some cases, the aryl halide can react with the solvent (e.g., arylation of DMF) or the ligand itself, especially at elevated temperatures. The use of tetraethylammonium carbonate (TEAC) as a base has been reported to lead to byproducts from O-arylation of the ligand and N-alkylation of the imidazole.[9]
-
Trustworthiness: If you suspect solvent or ligand degradation, consider switching to a more inert solvent or a more robust ligand. The combination of PEG/Cs₂CO₃ has been shown to be a cleaner system than TEAC.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: iodide, bromide, or chloride?
A1: The reactivity of aryl halides in the Ullmann condensation follows the order: I > Br > Cl. Aryl iodides are the most reactive and generally give the best yields under the mildest conditions.[15][16] Aryl bromides are also widely used and can be effective, especially with optimized ligand systems.[7][9] Aryl chlorides are the least reactive and often require more forcing conditions, higher catalyst loadings, or specialized catalytic systems.[11]
Q2: My imidazole substrate is sterically hindered. What modifications to the protocol should I consider?
A2: Steric hindrance on either the imidazole (e.g., 2-substituted imidazoles) or the aryl halide (e.g., ortho-substituted aryl halides) can significantly slow down the reaction.[7][11] To address this, you may need to:
-
Increase the reaction temperature.
-
Increase the catalyst and ligand loading (e.g., from 5 mol% Cu to 10 mol% Cu).
-
Use a highly active ligand system , such as 4,7-dimethoxy-1,10-phenanthroline.[7][9]
-
Extend the reaction time.
Q3: Can I run the Ullmann condensation open to the air?
A3: While some modern protocols show a degree of tolerance to air, for optimal results and reproducibility, it is highly recommended to perform the reaction under an inert atmosphere (Nitrogen or Argon).[2][3] This prevents the oxidation of the Cu(I) catalyst and minimizes side reactions.
Q4: How do I purify my N-aryl imidazole product?
A4: After the reaction is complete, a typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite to remove the copper catalyst and inorganic salts.[1][2] The filtrate is then washed with water and brine to remove residual polar solvents (like DMF or DMSO) and salts. The final purification is usually achieved by flash column chromatography on silica gel.[1]
Data and Protocols
Table 1: Representative Conditions for Ullmann N-Arylation of Imidazoles
| Entry | Aryl Halide | Imidazole | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Imidazole | Cu₂O (0.025) | 4,7-dimethoxy-1,10-phenanthroline (0.075) | Cs₂CO₃ (1.4) | Butyronitrile | 110 | 48 | 95 | [9] |
| 2 | 2-Bromotoluene | Imidazole | Cu₂O (5) | 4,7-dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ (1.4) | Butyronitrile | 110 | 48 | 85 | [9] |
| 3 | 4-Iodotoluene | Imidazole | CuBr (10) | Norfloxacin (20) | K₂CO₃ (2.0) | DMSO | 120 | 12 | 95 | [17] |
| 4 | 4-Bromoisoquinoline | Imidazole | Cu₂O (5) | 4,7-dimethoxy-1,10-phenanthroline (15) | Cs₂CO₃ (1.4) | DMSO | 110 | 24 | 85 | [9] |
Note: The addition of PEG (200 mg per 1.0 mmol of aryl halide) is often beneficial.[9]
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation of Imidazole
This protocol is a robust starting point based on highly successful methodologies reported in the literature.[1][2][3][9]
-
Reaction Setup: To an oven-dried Schlenk tube or a resealable screw-cap test tube containing a magnetic stir bar, add the copper source (e.g., CuI, 5 mol%), the ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the imidazole (1.2 mmol) and the aryl halide (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane or DMSO, 3-5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-48 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl imidazole.
Visualizing the Process
Diagram 1: Catalytic Cycle of the Ullmann Condensation
Caption: A typical experimental workflow for the Ullmann N-arylation of imidazoles.
References
-
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. [Link]
-
Organic Chemistry Portal. (n.d.). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. [Link]
-
Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6193–6202. [Link]
-
National Center for Biotechnology Information. (2007). Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles. PubMed. [Link]
-
ResearchGate. (n.d.). Ligands for copper‐catalyzed N‐arylation of imidazole and 4‐iodotoluene. [Link]
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3184–3187. [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(6), 276. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
National Center for Biotechnology Information. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PubMed Central. [Link]
-
ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]
-
MIT Libraries. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
OperaChem. (2024). Ullmann coupling-An overview. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1787. [Link]
-
ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]
-
ACS Publications. (2013). A Versatile Approach to Ullmann C–N Couplings at Room Temperature: New Families of Nucleophiles and Electrophiles for Photoinduced, Copper-Catalyzed Processes. Journal of the American Chemical Society, 135(35), 13107–13112. [Link]
-
ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. [Link]
-
ACS Publications. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 101(11), 3329–3350. [Link]
-
ResearchGate. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
- Google Patents. (n.d.). Efficient ligand-mediated ullmann coupling of anilines and azoles.
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 3-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the dedicated technical support guide for 3-(1H-Imidazol-4-yl)benzoic Acid. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the experimental complexities of this amphoteric molecule. Given the limited availability of specific quantitative solubility data in public literature, this guide provides a robust framework based on foundational chemical principles and proven laboratory techniques to empower you to systematically determine and overcome solubility challenges.
Understanding the Molecule: The Amphoteric Nature of this compound
This compound possesses both a weakly acidic carboxylic acid group and a weakly basic imidazole group. This dual functionality classifies it as an amphoteric, or zwitterionic, compound. Its solubility is therefore highly dependent on the pH of the solvent system.
-
In acidic conditions (low pH): The imidazole ring is likely to be protonated, forming a cationic species.
-
In basic conditions (high pH): The carboxylic acid group will be deprotonated, forming an anionic species.
-
At the isoelectric point (pI): The molecule will exist predominantly in its neutral, zwitterionic form, where both the positive and negative charges are present. It is at or near the pI that the compound typically exhibits its minimum aqueous solubility.
The key to solubilizing this compound is to shift the pH of the solution away from its isoelectric point, thereby favoring the formation of the more soluble ionic species.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during your work with this compound.
Q1: Why is my this compound not dissolving in water?
A: The limited aqueous solubility of this compound at neutral pH is likely due to it existing in its zwitterionic form, which can lead to strong intermolecular interactions and precipitation.[1] To enhance solubility, you will need to adjust the pH of your aqueous solution. Try adding a small amount of a dilute acid (e.g., 0.1 M HCl) to protonate the imidazole ring or a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid.
Q2: What is the optimal pH for dissolving this compound?
Q3: Can I use organic solvents to dissolve this compound?
A: Yes, organic solvents, particularly polar aprotic solvents like DMSO and DMF, are likely to be effective. Polar protic solvents such as ethanol and methanol may also be suitable, potentially in combination with pH adjustment or gentle heating.[3] A systematic approach to solvent screening is recommended.
Q4: My compound precipitates out of solution after initial dissolution. What is happening?
A: This could be due to a few factors:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable.
-
pH shift: The dissolution of the compound itself might be altering the pH of the solution, bringing it closer to the isoelectric point and causing precipitation.
-
Temperature change: If you used heat to dissolve the compound, it may precipitate upon cooling to room temperature.
To address this, ensure your final solution is not supersaturated, consider using a buffered solvent system to maintain a stable pH, and be mindful of temperature effects.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility issues.
Issue 1: Compound Fails to Dissolve in Aqueous Buffer
If you are struggling to dissolve this compound in your desired aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Issue 2: Compound Precipitates Upon Addition to Cell Culture Media
Cell culture media are complex, buffered solutions that can interact with your compound. If you observe precipitation upon adding your stock solution to media, consider the following:
-
Final Concentration: Is the final concentration of your compound in the media exceeding its solubility limit in that specific environment? Try a lower final concentration.
-
Solvent Effects: If you are using an organic solvent like DMSO for your stock solution, ensure the final concentration of the organic solvent in the media is low (typically <0.5%) to avoid "crashing out" the compound.
-
Media Components: Components in the media, such as proteins and salts, can interact with your compound and reduce its solubility.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol will help you experimentally determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaker or rotator at a constant temperature.
-
Centrifuge and/or syringe filters (0.22 µm).
Procedure:
-
Prepare a series of buffered solutions at your desired pH values.
-
Add an excess amount of the compound to a known volume of each buffered solution in separate vials.
-
Seal the vials and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and filter it using a syringe filter.
-
Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the determined solubility against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: Systematic Co-solvent Screening
If pH adjustment alone is insufficient, a co-solvent system can be employed to enhance solubility.
Materials:
-
This compound
-
Aqueous buffer at a pH where the compound is most soluble (as determined from Protocol 1).
-
A selection of water-miscible organic solvents (co-solvents) such as ethanol, isopropanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
Procedure:
-
Prepare a series of solutions containing different percentages of a co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).
-
Using the shake-flask method described in Protocol 1, determine the solubility of the compound in each co-solvent mixture.
-
Plot the solubility against the percentage of the co-solvent to identify the most effective co-solvent and its optimal concentration.
Data Presentation
Use the following tables to record your experimental findings for a clear comparison of solubility under different conditions.
Table 1: pH-Solubility Profile of this compound
| Buffer pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 2.0 | 25 | ||
| 4.0 | 25 | ||
| 6.0 | 25 | ||
| 7.4 | 25 | ||
| 8.0 | 25 | ||
| 10.0 | 25 |
Table 2: Co-solvent Effects on Solubility in Buffered Solution (pH [Specify])
| Co-solvent | Co-solvent % (v/v) | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | 10 | 25 | |
| Ethanol | 20 | 25 | |
| Propylene Glycol | 10 | 25 | |
| Propylene Glycol | 20 | 25 | |
| PEG 400 | 10 | 25 | |
| PEG 400 | 20 | 25 |
Visualization of Key Concepts
Caption: pH-dependent forms and their relative aqueous solubility.
References
-
Amerigo Scientific. This compound. [Link]
-
ChemBK. This compound. [Link]
-
Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(3), 493-503. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]
-
Patel, V. R. (2013). Solubility determination in drug discovery and development. SlideShare. [Link]
-
PubChem. 3-(1H-Imidazol-5-YL)benzoic acid. [Link]
-
ResearchGate. How to desalt zwitterions?. [Link]
- Snee, R. D. (2005). Method for determining solubility of a chemical compound.
-
University of California, Los Angeles. Table of Acids with Ka and pKa Values. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 62(1), 138-145. [Link]
Sources
Optimizing reaction conditions for 3-(1H-Imidazol-4-yl)benzoic Acid synthesis
Technical Support Center: Synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This bifunctional molecule is a valuable building block in medicinal chemistry and for creating advanced materials like Metal-Organic Frameworks (MOFs).[1][2] The synthesis, while conceptually straightforward, presents challenges that can impact yield, purity, and isomeric identity.
This document provides in-depth, field-proven insights through a practical question-and-answer format, addressing common experimental hurdles. We will focus on the most direct synthetic route and provide robust troubleshooting strategies to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common approach is a variation of the Debus-Radziszewski imidazole synthesis.[3][4] This multi-component reaction constructs the imidazole ring from simpler precursors onto the benzoic acid scaffold. The core components are a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (specifically, 3-formylbenzoic acid), and an ammonia source (typically ammonium acetate).[5]
Q2: I see protocols for "3-(1H-Imidazol-1-yl)benzoic Acid." Is this the same molecule?
No, and this is a critical distinction. The target molecule, 3-(1H-Imidazol-4-yl )benzoic acid, features a stable carbon-carbon (C-C) bond between the phenyl and imidazole rings. The similarly named 3-(1H-Imidazol-1-yl )benzoic acid has a carbon-nitrogen (C-N) bond, connecting the phenyl ring to the N1 position of the imidazole. This N-arylated isomer is synthesized via a different method, typically a copper-catalyzed Ullmann condensation.[1][6][7] Confirming the correct isomeric structure is a crucial final step.[8]
Q3: Why is my reaction yield consistently low?
Low yields in Debus-Radziszewski-type syntheses are a well-documented issue.[5][9] The primary causes include sub-optimal reaction conditions (temperature, solvent), competing side reactions that consume starting materials, and inefficient purification that leads to product loss. This guide's troubleshooting section addresses each of these points in detail.
Q4: How can I effectively purify the final product?
The product is amphoteric, containing both an acidic carboxylic acid group and a basic imidazole ring.[10] This property is key to its purification. The most effective method is often pH-controlled precipitation. After the reaction, acidifying the aqueous mixture to a pH of approximately 4-5 protonates the carboxylate and neutralizes the imidazole, causing the product to precipitate out of the solution.[1] This can be followed by recrystallization from a suitable solvent system like ethanol/water to remove remaining impurities.[6]
Primary Synthesis: Modified Debus-Radziszewski Reaction
This protocol details the construction of the imidazole ring onto a benzoic acid backbone, which is the most logical pathway to the target C-C linked structure.
Principle of the Reaction
The synthesis is a one-pot, three-component condensation. It involves the reaction of 3-formylbenzoic acid (the aldehyde), glyoxal (the 1,2-dicarbonyl), and ammonium acetate (the ammonia source and a mild catalyst) in a suitable solvent, typically a high-boiling polar solvent like acetic acid or under microwave irradiation to improve yields.[9][11]
Detailed Experimental Protocol
Materials:
-
3-formylbenzoic acid
-
Glyoxal (40% solution in water)
-
Ammonium acetate
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-formylbenzoic acid (1.0 eq), ammonium acetate (2.5-3.0 eq), and glacial acetic acid.
-
Reagent Addition: While stirring, slowly add glyoxal (40% aq. solution, 1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold deionized water.
-
pH Adjustment & Precipitation: Adjust the pH of the aqueous mixture to ~5-6 using 1 M NaOH to neutralize the acetic acid and facilitate product precipitation. If the product remains dissolved, further adjust the pH carefully towards its isoelectric point.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
-
Drying and Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using NMR, MS, and HPLC analysis.[6]
Experimental Workflow Diagram
Caption: General workflow for Debus-Radziszewski synthesis.
Troubleshooting Guide for Synthesis Optimization
This section addresses specific experimental problems in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My yield is below 30%. What is the first parameter I should optimize?
A: Temperature and Reaction Time. The Debus-Radziszewski reaction is often inefficient at lower temperatures, leading to incomplete conversion.
-
Causality: The condensation and subsequent cyclization/oxidation steps require sufficient thermal energy to overcome activation barriers. Insufficient heat or time results in a mixture of starting materials and intermediates.
-
Solution:
-
Ensure the reaction is maintained at a steady reflux.
-
If refluxing in acetic acid is insufficient, consider switching to a higher-boiling solvent like DMF, but be cautious of potential side reactions.
-
Microwave Synthesis: This is a highly effective alternative. Irradiating the mixture at 720-800 watts for 5-15 minutes can dramatically increase yields and reduce reaction times.[9]
-
Q: I see multiple spots on my TLC plate that are not starting material. What are these side products?
A: Side reactions are a known drawback of this synthesis. [5]
-
Causality: The reactive aldehyde and dicarbonyl components can undergo self-condensation or react to form other heterocyclic systems, such as oxazoles, under the reaction conditions.[9]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the ammonia source (ammonium acetate) to favor the formation of the diimine intermediate required for imidazole synthesis.[3][4]
-
Optimize Catalyst: While ammonium acetate serves as the ammonia source, adding a catalytic amount of a stronger acid can sometimes improve selectivity. Consider adding 15 mol% citric acid or lactic acid to the reaction, which has been shown to improve yields for similar syntheses.[5]
-
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | 110-120°C (Reflux) | 140-160°C (Microwave) | Increases reaction rate and drives the reaction to completion, reducing intermediates.[9] |
| Catalyst | Ammonium Acetate | Ammonium Acetate + Lactic Acid (1 ml) | Biodegradable acid catalysts can enhance the rate of condensation and improve yields.[5] |
| Solvent | Glacial Acetic Acid | Solvent-free (Microwave) | Reduces workup complexity and can accelerate the reaction under microwave conditions.[9] |
Table 1: Summary of reaction condition optimization parameters.
Problem: Difficulty with Product Isolation
Q: After quenching the reaction in water, no solid precipitates. Where is my product?
A: Your product is likely soluble in the acidic aqueous solution.
-
Causality: The product has two ionizable groups. In the highly acidic post-reaction mixture (from acetic acid), the basic imidazole ring is protonated, forming a soluble salt. The carboxylic acid remains protonated.
-
Solution:
-
Careful pH Adjustment: As described in the protocol, you must neutralize the reaction mixture. Slowly add a base (e.g., 1M NaOH) to raise the pH. The target is the isoelectric point of the molecule, where it has a net-zero charge and minimum solubility, typically around pH 4-6.[1]
-
Avoid Excess Base: Raising the pH too high (e.g., > 8) will deprotonate the carboxylic acid, forming a soluble carboxylate salt, which will also prevent precipitation.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Isomer Clarification: Ullmann Synthesis of 3-(1H-Imidazol-1-yl)benzoic Acid
To prevent confusion and aid in characterization, the synthesis of the N-arylated isomer is briefly outlined below. Its analytical data will differ significantly from the C-C linked target molecule.
-
Principle: A copper-catalyzed N-arylation reaction couples the N1 atom of imidazole with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid).[6][12]
-
Key Reagents: 3-bromobenzoic acid, imidazole, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF or DMSO).[1][6]
-
Conditions: The reaction is typically heated to 80-120°C for 12-24 hours.[6]
Ullmann Reaction Scheme
Caption: Ullmann condensation for the N-arylated isomer.
References
- Benchchem. (n.d.). Troubleshooting common problems in imidazole synthesis reactions.
- Benchchem. (2025). Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid.
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
- Sonar, J., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447.
-
Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate. Retrieved from [Link]
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]
- Benchchem. (n.d.). Technical Guide: 3-(1H-imidazol-1-yl)benzoic acid.
- Benchchem. (2025). Structural Validation of 3-(1H-imidazol-1-yl)benzoic Acid: A Comparative NMR Analysis.
-
Cristau, H.-J., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(8), 3225–3228. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3-(1H-imidazol-1-yl)benzoic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26967234, 3-(1H-Imidazol-5-YL)benzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application of 3-(1H-imidazol-1-yl)benzoic Acid in Catalysis: A Focus on Metal-Organic Frameworks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in 3-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the technical support center for the analytical characterization of 3-(1H-Imidazol-4-yl)benzoic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and structurally elucidating potential impurities associated with this important pharmaceutical intermediate. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of this compound, providing a foundational understanding for subsequent troubleshooting and protocol development.
Question 1: What are the most likely impurities in a sample of this compound?
Answer: Impurities can be broadly categorized as organic, inorganic, or residual solvents.[1] For this compound, organic impurities are of primary concern and typically originate from the synthesis process or degradation.
-
Process-Related Impurities: These arise from the manufacturing process.[1] The common synthesis involves a copper-catalyzed Ullmann-type condensation between a 3-halobenzoic acid and imidazole.[2]
-
Unreacted Starting Materials: 3-Bromobenzoic acid (or 3-iodobenzoic acid) and Imidazole.
-
Intermediates: Incomplete reaction or hydrolysis of ester precursors if the synthesis starts from a benzoic acid ester.[3]
-
Isomeric Impurities: Positional isomers, such as 3-(1H-Imidazol-1-yl)benzoic acid, can form, although the 4-yl isomer is distinct. More relevant are isomers from the starting materials, such as 2- or 4-halobenzoic acids, leading to their corresponding imidazole adducts.
-
Byproducts: Side-reactions can lead to byproducts like dimerization products or compounds formed from reactions with the solvent (e.g., DMF).
-
-
Degradation Products: These form during storage or under stress conditions (light, heat, humidity).[4]
-
Hydrolytic Degradants: While the core structure is relatively stable, extreme pH conditions could potentially affect the molecule.
-
Oxidative Degradants: The imidazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened species.
-
Photolytic Degradants: Exposure to UV light may induce degradation, possibly through decarboxylation or reactions involving the imidazole ring.[4]
-
Question 2: Why is impurity profiling critical for this compound?
Answer: Impurity profiling is a cornerstone of pharmaceutical development, mandated by regulatory agencies like the FDA and governed by ICH guidelines (e.g., Q3A, Q3B).[5] Even trace amounts of impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] For a key intermediate like this compound, controlling impurities ensures the quality and consistency of the downstream API, preventing the introduction of potentially toxic or reactive species into the final drug product.
Question 3: What is the general strategy for identifying an unknown impurity?
Answer: A systematic, multi-technique approach is required. The typical workflow involves detection, isolation (if necessary), and characterization.
-
Detection & Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for separating and quantifying impurities.[6][7]
-
Molecular Weight Determination: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to obtain the molecular weight of the unknown impurity, which is a critical first step in identification.[1][8] High-resolution mass spectrometry (HRMS) can provide the elemental formula.[9][10]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the definitive structure of an impurity.[11][12] This often requires isolating the impurity, though modern techniques can sometimes analyze it within a mixture.
-
Confirmation: The proposed structure is confirmed by synthesizing the impurity via an unambiguous route and comparing its chromatographic and spectroscopic data with the unknown.[10]
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems encountered during the analysis of this compound.
Chromatography (HPLC) Troubleshooting
Question: My HPLC chromatogram shows significant peak tailing for the main component. What's causing this and how can I fix it?
Answer: Peak tailing for this compound is common and usually stems from secondary interactions between the basic imidazole nitrogen and acidic residual silanols on the silica-based column packing.[13]
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add an acidic modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid to the mobile phase. This protonates the imidazole nitrogen, reducing its interaction with silanols.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are extensively end-capped to minimize accessible silanols. Consider columns specifically designed for basic compounds.
-
Increase Buffer Concentration: A higher ionic strength in the mobile phase can help mask the silanol interactions. Try increasing your buffer concentration (e.g., from 10 mM to 25 mM).
-
Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or an embedded polar group (PEG) stationary phase may offer different selectivity and improved peak shape.
Structure Elucidation Troubleshooting
Question: LC-MS analysis shows an impurity with a mass of +16 Da compared to the parent compound. How do I confirm its structure?
Answer: A +16 Da mass difference strongly suggests the formation of an N-oxide or a hydroxylated species, common oxidative degradation products.[4] Definitive structural confirmation requires NMR spectroscopy.[11][14]
Troubleshooting Steps:
-
Isolate the Impurity: If the impurity level is sufficient (>0.1%), use preparative or semi-preparative HPLC to isolate a few milligrams for NMR analysis.[15]
-
Acquire High-Resolution MS/MS Data: Fragment the impurity ion in the mass spectrometer. The fragmentation pattern can provide clues. An N-oxide might show a characteristic loss of an oxygen atom (-16 Da).
-
Perform 1D and 2D NMR:
-
¹H NMR: Compare the spectrum of the impurity to the parent compound. Aromatic proton shifts will change significantly if hydroxylation occurred on one of the rings. Protons on the imidazole ring will also be affected by N-oxidation.
-
¹³C NMR: Carbon shifts are also highly sensitive to changes in the electronic environment.
-
HSQC/HMBC (2D NMR): These experiments are crucial. An HMBC experiment will show long-range correlations (2-3 bonds) between protons and carbons. If a hydroxyl group has been added to the benzoic acid ring, you will see new correlations from the remaining ring protons to the newly formed quaternary, oxygen-bearing carbon.[14]
-
Part 3: Experimental Protocols & Data
This section provides detailed methodologies for key experiments and presents data in a structured format.
Workflow for Impurity Identification and Characterization
The following diagram illustrates a comprehensive workflow for tackling impurity characterization challenges.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol describes a starting point for a reverse-phase HPLC method capable of separating this compound from its potential impurities and degradation products.
Objective: To develop a method that can resolve the main peak from process-related impurities and degradation products generated under stress conditions.
Methodology:
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
Parameter Recommended Condition Rationale Column High-purity, end-capped C18, 250 x 4.6 mm, 5 µm Provides good retention for the analyte and is a standard for reverse-phase methods.[16][17] Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure good peak shape for the basic imidazole moiety.[18] Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution. Gradient 5% to 95% B over 30 minutes A broad gradient is used initially to ensure elution of all potential impurities. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Provides reproducible retention times. Detection (UV) 235 nm and 254 nm Wavelengths selected based on the UV absorbance maxima of the benzoic acid chromophore.[16] | Injection Vol. | 10 µL | Standard injection volume. |
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 1.5.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[19][20]
Objective: To intentionally degrade the sample under various stress conditions to generate potential degradants.
Methodology:
-
Sample Preparation: Prepare 1.0 mg/mL stock solutions of this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile).
-
Stress Conditions: Expose the sample to the following conditions. A control sample (protected from stress) should be analyzed alongside. The goal is to achieve 5-20% degradation.[19]
-
Acid Hydrolysis: Add 1M HCl to the stock solution. Heat at 60 °C for 24 hours.[20]
-
Base Hydrolysis: Add 1M NaOH to the stock solution. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.[19]
-
Thermal Degradation: Store the solid powder in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples to the same concentration as the control. Analyze using the HPLC-UV method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Check for new peaks (degradants) and a decrease in the main peak area. Use a PDA detector to assess peak purity of the main peak to ensure it is not co-eluting with any degradants.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
Sygnature Discovery. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Pharmatutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
YouTube. (2024). Impurity Profiling in Pharmaceuticals. [Link]
-
NIH National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
-
Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
Veeprho. Imidazole Impurities and Related Compound. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling. [Link]
-
ResearchGate. Benzoic Acid Parameters observed during forced degradation study. [Link]
-
NIH National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
-
IJERT. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
-
PubMed. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of some Imidazole Derivatives. [Link]
-
ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]
-
UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
ResearchGate. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
-
MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. [Link]
-
Amerigo Scientific. This compound. [Link]
-
ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. veeprho.com [veeprho.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
Technical Support Center: Scaling Up the Synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-4-yl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical synthesis. As a bifunctional molecule, this compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient scale-up process.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up any chemical synthesis from the bench to a larger scale often presents a unique set of challenges. This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up of the Ullmann-type condensation reaction for synthesizing this compound.
Issue 1: The reaction is sluggish or incomplete, even with extended reaction times.
Potential Cause: Inefficient heat transfer in a larger reaction vessel.
-
Q: My large-scale reaction is not going to completion, what should I do?
-
A: On a larger scale, simply increasing the heating mantle temperature may not be sufficient. It is crucial to monitor the internal reaction temperature. Ensure that the entire reaction mixture is being heated evenly. Mechanical overhead stirring is highly recommended over magnetic stirring for larger volumes to ensure proper mixing and uniform heat distribution. Consider using a temperature probe placed directly in the reaction mixture to get an accurate reading.
-
Potential Cause: Catalyst deactivation or insufficient catalyst loading.
-
Q: Could the copper catalyst be the issue for my incomplete reaction?
-
A: Yes, on a larger scale, the catalyst-to-substrate ratio becomes even more critical. Ensure you are using the correct molar percentage of the copper catalyst (e.g., Copper(I) iodide).[2] In some cases, the catalyst can be sensitive to air, so ensuring an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial, especially for prolonged reaction times.
-
Issue 2: The yield of the desired product is significantly lower than in the small-scale synthesis.
Potential Cause: Inefficient extraction during work-up.
-
Q: I'm losing a lot of my product during the work-up. How can I improve my extraction efficiency?
-
A: When scaling up, the volume of the aqueous and organic layers increases significantly. Ensure you are using an appropriately sized separatory funnel and that you are performing multiple extractions with fresh solvent (e.g., ethyl acetate) as single large-volume extraction is often less efficient.[1] Vigorous but careful shaking is necessary to maximize the surface area between the two phases, but be mindful of emulsion formation.
-
Potential Cause: Product precipitation and loss during pH adjustment.
-
Q: I see a lot of solid crashing out when I acidify the aqueous layer, but my final yield is still low. What's happening?
-
A: The protonation of the carboxylic acid to induce precipitation is a critical step.[1] On a larger scale, localized pH changes can cause the product to oil out or form very fine particles that are difficult to filter. Add the acid slowly with vigorous stirring to ensure uniform pH throughout the solution. It's also beneficial to cool the mixture in an ice bath before and during acidification to promote the formation of larger, more easily filterable crystals.
-
Issue 3: The final product is difficult to purify and contains persistent impurities.
Potential Cause: Incomplete removal of the solvent (e.g., DMF or DMSO).
-
Q: My purified product still shows signs of residual high-boiling solvent. How can I get rid of it?
-
A: High-boiling solvents like DMF and DMSO can be challenging to remove completely on a large scale.[2] After the initial concentration on a rotary evaporator, consider co-evaporation with a lower-boiling solvent like toluene. Alternatively, a thorough wash of the crude product with a solvent in which the desired product is sparingly soluble but the impurity is soluble can be effective.
-
Potential Cause: Co-precipitation of starting materials or by-products.
-
Q: My NMR spectrum shows unreacted 3-bromobenzoic acid even after recrystallization. How can I improve the purity?
-
A: The choice of recrystallization solvent is crucial.[1] A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures, is ideal. For this compound, an ethanol/water mixture is often effective.[1] If co-precipitation is a persistent issue, a pH adjustment wash during the work-up can help. For instance, washing the organic layer with a dilute basic solution can remove unreacted acidic starting material.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into the underlying chemistry and practical considerations for a successful scale-up.
-
Q1: What is the role of the copper catalyst in this reaction?
-
A1: The synthesis of this compound is typically achieved through a copper-catalyzed N-arylation reaction, also known as an Ullmann condensation.[1][2] The copper(I) catalyst facilitates the coupling between the imidazole and the 3-halobenzoic acid by forming an organocopper intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst.
-
-
Q2: Why is a base like potassium carbonate or potassium hydroxide necessary?
-
A2: The base plays a crucial role in deprotonating the imidazole, making it a more potent nucleophile to attack the aryl halide.[2] The choice of base can influence the reaction rate and yield. Anhydrous conditions are often preferred to prevent side reactions.
-
-
Q3: Can I use a different solvent instead of DMF or DMSO?
-
A3: DMF and DMSO are commonly used because they are polar aprotic solvents that can dissolve the reactants and withstand the high temperatures often required for the Ullmann condensation.[2] While other high-boiling polar solvents could potentially be used, any substitution would require careful optimization of the reaction conditions.
-
-
Q4: How can I monitor the progress of the reaction on a large scale?
-
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
-
-
Q5: What are the key safety precautions I should take when scaling up this synthesis?
-
A5: This reaction should always be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. DMF is a skin and respiratory irritant and should be handled with care. Copper iodide is harmful if swallowed or inhaled.[1] When working with larger quantities, be mindful of the increased exothermicity of the reaction and have appropriate cooling measures in place.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Large Scale)
This protocol is adapted for a larger scale synthesis based on the Ullmann condensation.
Materials and Reagents:
-
3-Bromobenzoic acid
-
Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
Heating mantle
-
Large separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a large round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Under an inert atmosphere (e.g., nitrogen), heat the mixture to 80-100°C with vigorous mechanical stirring. Monitor the internal temperature.
-
Monitoring: Continue heating for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a large beaker containing deionized water.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Procedure:
-
Solvent Selection: Transfer the crude product to a large Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Precipitation: Slowly add hot deionized water to the solution until it becomes slightly cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified this compound in a vacuum oven.
IV. Visualizations
Reaction Scheme
Caption: Ullmann condensation for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
V. References
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
ResearchGate. (2025). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 3-(1H-Imidazol-4-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is paramount. 3-(1H-Imidazol-4-yl)benzoic acid is a heterocyclic compound of significant interest, featuring both a carboxylic acid and an imidazole moiety, making it a versatile building block for the synthesis of bioactive compounds and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a cornerstone technique for its structural verification.
While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the literature, this guide will construct a detailed prediction of its spectrum. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from its structural isomer, 3-(1H-imidazol-1-yl)benzoic acid, and other closely related substituted benzoic acids and imidazole derivatives. We will also explore alternative analytical techniques to provide a comprehensive analytical context.
The Molecular Blueprint: Structure and Proton Environments
To interpret the ¹H NMR spectrum of this compound, it is essential to first understand its molecular structure and the distinct chemical environments of its protons.
Caption: Molecular structure of this compound with proton labeling.
Predicting the ¹H NMR Spectrum: A Detailed Analysis
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit several distinct signals corresponding to the protons on the benzoic acid and imidazole rings, as well as the acidic protons of the carboxylic acid and the N-H of the imidazole.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| COOH | > 12.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. |
| Imidazole N-H | ~12.0 - 13.0 | Broad Singlet (br s) | N/A | The N-H proton of the imidazole ring is also acidic and subject to exchange, resulting in a broad signal. Its chemical shift can be influenced by solvent and concentration. |
| H2' (Imidazole) | ~8.0 - 8.5 | Singlet (s) | N/A | This proton is adjacent to two nitrogen atoms, leading to significant deshielding and a downfield chemical shift. It will appear as a singlet as there are no adjacent protons to couple with. |
| H2 (Benzoic Acid) | ~8.0 - 8.3 | Singlet (s) or narrow Triplet (t) | ~1.5-2.0 | This proton is ortho to the carboxylic acid group and will be deshielded. It is meta to the imidazole substituent. It will likely appear as a singlet or a very narrow triplet due to small meta-coupling with H4 and H6. |
| H6 (Benzoic Acid) | ~7.8 - 8.1 | Doublet (d) | ~7.5-8.0 | This proton is ortho to the imidazole substituent and will be deshielded. It is coupled to the adjacent H5 proton (ortho-coupling), resulting in a doublet. |
| H5' (Imidazole) | ~7.6 - 7.9 | Singlet (s) | N/A | This proton on the imidazole ring is adjacent to a nitrogen atom and a carbon atom. It is expected to be a singlet due to the absence of adjacent protons. |
| H5 (Benzoic Acid) | ~7.5 - 7.7 | Triplet (t) | ~7.5-8.0 | This proton is coupled to both H4 and H6 (ortho-coupling), resulting in a triplet. |
| H4 (Benzoic Acid) | ~7.9 - 8.2 | Doublet (d) | ~7.5-8.0 | This proton is meta to the carboxylic acid and ortho to the imidazole substituent. It is coupled to the adjacent H5 proton (ortho-coupling), appearing as a doublet. |
Comparative Analysis: Distinguishing Isomers and Alternative Techniques
A crucial aspect of structural elucidation is the ability to distinguish between isomers. A close structural isomer of our target molecule is 3-(1H-imidazol-1-yl)benzoic acid, where the benzoic acid group is attached to the N1 position of the imidazole ring instead of the C4 position. This seemingly small change would lead to significant differences in the ¹H NMR spectrum.
| Parameter | This compound (Predicted) | 3-(1H-imidazol-1-yl)benzoic Acid (Predicted) [1] | High-Performance Liquid Chromatography (HPLC) [2] |
| Imidazole Protons | Two singlets (H2' and H5'). | Three distinct signals for the three imidazole protons. | A single peak representing the entire molecule. |
| Benzoic Acid Protons | A more complex pattern due to the electronic effect of the C-linked imidazole. | A characteristic 1,3-disubstituted pattern (a triplet and multiple doublets).[1] | Provides no structural information about proton environments. |
| N-H Proton | A broad singlet for the imidazole N-H. | No imidazole N-H proton signal. | Not applicable. |
| Information Provided | Detailed structural information, including proton connectivity and chemical environment. | Detailed structural information, allowing for clear isomer differentiation. | Primarily quantitative information (concentration) and purity assessment. |
| Sample Requirement | Typically 1-10 mg. | Typically 1-10 mg. | Microgram to nanogram levels, depending on the detector. |
| Analysis Time | Minutes to an hour per sample. | Minutes to an hour per sample. | Minutes per sample for a developed method. |
The key distinction between the two isomers in the ¹H NMR spectrum would be the signals from the imidazole ring. This compound would show two singlets for the imidazole protons (H2' and H5'), whereas 3-(1H-imidazol-1-yl)benzoic acid would exhibit three distinct signals for its imidazole protons, each with its own characteristic chemical shift and coupling.[1]
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum for a compound like this compound.
Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (TMS is set to 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters. This typically includes setting the spectral width, number of scans, pulse width, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Conclusion: The Indispensable Role of ¹H NMR
In the rigorous process of chemical research and drug development, ¹H NMR spectroscopy stands out as an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. While direct experimental data for this specific compound is elusive in public databases, a comprehensive understanding of NMR principles and comparative analysis with related structures allows for a robust and reliable prediction of its spectral features. This guide has demonstrated how to systematically dissect the expected ¹H NMR spectrum, highlighting the key signals that would confirm its structure and differentiate it from its isomers. The provided experimental protocol serves as a practical blueprint for researchers to obtain high-quality data. Ultimately, the synergy of predictive analysis and meticulous experimental work, as outlined here, is fundamental to advancing scientific discovery.
References
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001870). Retrieved from [Link]
Sources
A Technical Guide to the 13C NMR Spectral Analysis of 3-(1H-Imidazol-4-yl)benzoic Acid: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectral data for 3-(1H-Imidazol-4-yl)benzoic acid, a heterocyclic compound of interest due to its structural motifs present in many biologically active molecules.
The Predicted 13C NMR Spectrum of this compound
The predicted 13C NMR spectrum of this compound is a composite of the chemical shifts arising from the substituted benzoic acid ring and the imidazole ring. The substitution at the meta position of the benzoic acid and the 4-position of the imidazole ring leads to a unique set of chemical shifts for each carbon atom. An online prediction tool was utilized to generate the following expected chemical shifts.
| Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 171.3 |
| Imidazole C2 | 136.0 |
| Imidazole C5 | 134.1 |
| Benzoic Acid C3 | 133.0 |
| Benzoic Acid C1 | 131.8 |
| Benzoic Acid C5 | 130.0 |
| Benzoic Acid C6 | 129.5 |
| Benzoic Acid C4 | 127.8 |
| Benzoic Acid C2 | 125.9 |
| Imidazole C4 | 117.5 |
This prediction was generated using the online NMR prediction tool at [1][2].
Comparative Spectral Analysis: Deconstructing the Spectrum
To understand and validate the predicted spectrum, it is instructive to compare it with the known 13C NMR data of its parent molecules, benzoic acid and imidazole, as well as related substituted analogs.
Benzoic Acid Moiety
The 13C NMR spectrum of unsubstituted benzoic acid typically shows five signals due to the symmetry of the molecule. The carboxyl carbon is significantly deshielded and appears at the downfield end of the spectrum. The substitution of the imidazole ring at the C3 position breaks this symmetry, resulting in six distinct signals for the benzoic acid ring carbons in this compound. The electronic effects of the imidazole substituent will influence the chemical shifts of the aromatic carbons of the benzoic acid ring.
Imidazole Moiety
Unsubstituted imidazole exhibits three 13C NMR signals. The C2 carbon, situated between two nitrogen atoms, is the most deshielded. The C4 and C5 carbons have similar chemical shifts. In this compound, the attachment of the benzoic acid ring at the C4 position will alter the electronic environment of the imidazole carbons, leading to distinct chemical shifts for C2, C4, and C5.
Alternative and Complementary Analytical Techniques
While 13C NMR provides invaluable information about the carbon skeleton, a comprehensive structural elucidation relies on a combination of analytical methods.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For this compound, the molecular ion peak would confirm the elemental composition. Aromatic carboxylic acids often exhibit characteristic fragmentation patterns, including the loss of -OH (M-17) and -COOH (M-45) fragments[3]. The fragmentation of the imidazole ring is also a key diagnostic feature, which typically involves the loss of small neutral molecules like HCN[4][5].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent tool for identifying functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-H and C=C stretching vibrations from both the aromatic and imidazole rings[6][7][8]. The N-H stretching vibration of the imidazole ring would also be present.
Experimental Protocols
13C NMR Sample Preparation and Data Acquisition
Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum.
Materials:
-
This compound (50-100 mg for a standard 5mm NMR tube)[9]
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
Filtration apparatus (optional)
Protocol:
-
Sample Weighing and Dissolution: Accurately weigh 50-100 mg of the compound. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. DMSO-d6 is often a good choice for carboxylic acids.
-
Mixing: Gently vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool directly into the NMR tube[10].
-
Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds[11].
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons[12].
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio[10].
-
Spectral Width (SW): 0 to 220 ppm to cover the expected range of carbon chemical shifts[11][13].
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the solvent peak as a reference (e.g., DMSO-d6 at 39.52 ppm).
-
Workflow for Structural Elucidation
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The structural elucidation of this compound, while challenging due to the lack of readily available experimental data, can be confidently achieved through a multi-pronged analytical approach. By leveraging predicted 13C NMR data and comparing it with the well-established spectral characteristics of its constituent moieties, a robust hypothesis of its carbon framework can be formulated. The synergistic use of Mass Spectrometry and FTIR spectroscopy provides orthogonal data points that are crucial for unambiguous structure confirmation. The detailed experimental protocols outlined in this guide serve as a reliable framework for researchers to generate high-quality, reproducible data, thereby upholding the principles of scientific integrity and advancing the frontiers of chemical research.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237–1240. [Link]
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Mass spectrometry of 3-(1H-Imidazol-4-yl)benzoic Acid for molecular weight confirmation
An In-Depth Technical Guide to the Mass Spectrometry of 3-(1H-Imidazol-4-yl)benzoic Acid for Molecular Weight Confirmation
Introduction: The Analytical Imperative for this compound
In the landscape of pharmaceutical research and materials science, this compound is a molecule of significant interest due to its versatile structure, incorporating both a carboxylic acid and an imidazole moiety. These functional groups bestow upon it the potential for diverse chemical interactions, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. For researchers in drug development and related fields, the unambiguous confirmation of its molecular identity is a foundational step that underpins all subsequent research. Purity and structural integrity are not mere details; they are the bedrock of reliable and reproducible scientific outcomes.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth exploration of the use of mass spectrometry for the definitive confirmation of the molecular weight of this compound. We will move beyond a simple recitation of protocols to explain the causality behind experimental choices, compare viable analytical alternatives, and present the data in a clear, actionable format. The objective is to equip fellow scientists with a robust framework for the validation of this and similar small molecules, ensuring the highest degree of scientific integrity.
Physicochemical Profile: The Target Analyte
Before any analysis, a thorough understanding of the analyte's properties is essential. This knowledge informs our choice of analytical technique and experimental parameters.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[1] |
| Average Molecular Weight | 188.18 g/mol | PubChem[1][2] |
| Monoisotopic (Exact) Mass | 188.058577502 Da | PubChem[1] |
The distinction between average molecular weight and exact mass is critical in mass spectrometry. While the average weight is sufficient for stoichiometry, the exact mass, which accounts for the mass of the most abundant isotopes, is what is measured by high-resolution mass spectrometers and is used to confirm the elemental composition.[1]
Mass Spectrometry: The Gold Standard for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][4] For molecular weight confirmation of a small molecule like this compound, it offers unparalleled sensitivity and accuracy. The core of the technique involves converting the neutral analyte into gas-phase ions, separating these ions based on their m/z, and then detecting them.
The Critical Choice: Ionization Technique
The ionization process is the most crucial step. For a molecule with the polarity and thermal lability of our analyte, a "soft" ionization technique is required to prevent fragmentation and ensure the molecular ion is observed.[5][6]
Electrospray Ionization (ESI): The Preferred Method
ESI is the premier choice for this application.[7] It is a soft ionization technique that generates ions directly from a liquid solution by applying a high voltage to create an aerosol.[6] This process minimizes fragmentation, leading to spectra dominated by the intact molecular ion (or more accurately, a pseudomolecular ion).[5][6]
-
Why ESI is Ideal:
-
Soft Ionization: Preserves the intact molecule, making it easy to identify the molecular weight.[6][7]
-
High Sensitivity: Allows for the detection of analytes at very low concentrations.[7]
-
LC-MS Compatibility: ESI is the standard ion source for coupling liquid chromatography with mass spectrometry (LC-MS), enabling the analysis of complex mixtures and ensuring the analyte is pure before mass analysis.[7]
-
Polarity Suitability: The presence of the carboxylic acid and imidazole groups makes the molecule polar and readily ionizable by ESI.
-
Comparative Ionization Techniques
| Technique | Principle | Suitability for this Analyte | Rationale |
| ESI | High voltage applied to a liquid to create a fine aerosol of charged droplets. | Excellent | Soft ionization preserves the molecule; ideal for polar compounds and LC-MS.[7] |
| APCI | Atmospheric Pressure Chemical Ionization uses a corona discharge to ionize the solvent, which then transfers charge to the analyte. | Good Alternative | Suitable for less polar molecules that are not easily ionized by ESI. It can be a useful secondary technique. |
| MALDI | Matrix-Assisted Laser Desorption/Ionization involves co-crystallizing the analyte with a matrix, which absorbs laser energy to desorb and ionize the analyte. | Less Common | While a soft technique, it is more typically used for larger biomolecules like proteins and peptides and is less frequently coupled with LC. |
| EI | Electron Ionization bombards the analyte with high-energy electrons. | Unsuitable | This is a "hard" ionization technique that causes extensive fragmentation, often preventing the observation of the molecular ion. It is primarily used for volatile, non-polar compounds in GC-MS. |
Experimental Workflow: A Validated Approach
A robust analytical workflow ensures that the data generated is reliable and reproducible. The following diagram outlines the logical progression from sample preparation to final data interpretation.
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FT-IR spectroscopy to identify functional groups in 3-(1H-Imidazol-4-yl)benzoic Acid
An In-Depth Guide to Functional Group Identification in 3-(1H-Imidazol-4-yl)benzoic Acid using FT-IR Spectroscopy
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of using Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this compound. We will explore the theoretical basis for spectral interpretation, present a robust experimental protocol, and compare the utility of FT-IR with other analytical techniques for this specific molecule.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid analytical technique used to identify functional groups present in a molecule.[1][2] The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule.[3] For a multifunctional molecule like this compound, which contains a carboxylic acid, an imidazole ring, and a substituted aromatic ring, FT-IR provides a definitive method for confirming the presence and interplay of these key chemical entities.
Predicting the Spectrum: Characteristic Vibrations and Absorptions
A logical approach to interpreting an FT-IR spectrum begins with dissecting the molecule into its constituent functional groups and predicting their characteristic absorption bands.[4]
A. The Carboxylic Acid Group (-COOH) This is often the most prominent feature in the spectrum due to its strong, characteristic absorptions.
-
O-H Stretching: The hydroxyl group of a carboxylic acid engages in strong intermolecular hydrogen bonding, forming dimers. This results in a very broad and strong absorption band typically spanning from 2500 to 3300 cm⁻¹.[5][6] This broadness is a hallmark of carboxylic acids and can often obscure other peaks in this region.[7][8]
-
C=O (Carbonyl) Stretching: A sharp, intense peak is expected between 1710 and 1760 cm⁻¹.[5] For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring lowers the bond order, shifting this absorption to a lower wavenumber, typically around 1680-1710 cm⁻¹.[9]
-
C-O Stretching: This vibration appears as a medium to strong intensity peak in the 1210-1320 cm⁻¹ range.[6][10]
B. The Imidazole Ring The imidazole moiety contributes several distinct peaks to the spectrum.
-
N-H Stretching: The N-H bond in the imidazole ring gives rise to a stretching vibration. In a solid state, this group will also be involved in hydrogen bonding, leading to a broad absorption band typically found around 3100-3400 cm⁻¹.[11] This peak will likely be superimposed on the much broader carboxylic acid O-H stretch.
-
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the heterocyclic ring produce absorptions in the 1500-1620 cm⁻¹ region.[12] These may appear as sharp to medium peaks and can sometimes overlap with the aromatic ring stretches.
-
Ring Vibrations: The entire imidazole ring structure exhibits various bending and stretching vibrations, contributing to peaks in the fingerprint region (<1500 cm⁻¹), particularly around 1100-1400 cm⁻¹.[13]
C. The Substituted Benzene Ring The aromatic ring provides several key signals for confirmation.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[14][15] They are usually of weak to medium intensity and appear as sharp peaks on the shoulder of the broader O-H and N-H bands.
-
Aromatic C=C In-Ring Stretching: The benzene ring has characteristic C=C stretching vibrations that result in a series of sharp peaks of variable intensity, commonly around 1600 cm⁻¹, 1585 cm⁻¹, and 1500-1400 cm⁻¹.[14][16]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 690-900 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the ring.[15][16]
Data Summary: Expected FT-IR Absorption Bands
The anticipated FT-IR peaks for this compound are summarized below. This table serves as a predictive guide for experimental analysis.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity / Appearance |
| 3400 - 3100 | Imidazole N-H | Stretching | Medium, Broad (often merged with O-H) |
| 3300 - 2500 | Carboxylic Acid O-H | Stretching (H-bonded) | Very Strong, Very Broad |
| 3100 - 3010 | Aromatic C-H | Stretching | Weak to Medium, Sharp |
| 1710 - 1680 | Carboxylic Acid C=O | Stretching (Conjugated) | Strong, Sharp |
| 1620 - 1500 | Imidazole/Aromatic | C=C and C=N Stretching | Medium to Strong, Sharp |
| 1500 - 1400 | Aromatic/Imidazole | C=C In-Ring Stretching | Medium, Sharp |
| 1320 - 1210 | Carboxylic Acid C-O | Stretching | Medium to Strong |
| 900 - 690 | Aromatic C-H | Out-of-Plane Bending | Strong, Sharp |
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of the solid this compound, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[17][18]
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR Spectrometer
Methodology:
-
Background Spectrum: Before analyzing the sample, run a background scan with an empty sample compartment. This measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be subtracted from the sample spectrum.[19]
-
Sample Preparation:
-
Gently grind ~150 mg of dry KBr in an agate mortar to a fine, consistent powder.
-
Add 1-2 mg of the this compound sample to the KBr.
-
Mix thoroughly by grinding the two components together for 1-2 minutes. The goal is to create a homogenous mixture with a very small particle size to reduce light scattering.[20]
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[17] A clear pellet indicates good sample dispersion and minimal light scattering.
-
-
Sample Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.[19] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[3]
Workflow for FT-IR Analysis
The following diagram illustrates the logical flow of the experimental and analytical process.
Caption: Workflow from sample preparation to final functional group identification.
Comparative Analysis: FT-IR vs. Alternative Techniques
While FT-IR is excellent for identifying functional groups, it provides limited information about their connectivity and the overall molecular skeleton. For a comprehensive structural confirmation, it should be used in conjunction with other methods.
-
FT-IR Spectroscopy:
-
Strengths: Fast, requires minimal sample, non-destructive, and highly effective for identifying functional groups (e.g., -COOH, -NH, C=O, aromatic rings). The broad O-H stretch is particularly diagnostic for the carboxylic acid.
-
Limitations: Provides little to no information on molecular weight or the specific arrangement and connectivity of atoms. Complex spectra can have overlapping peaks, especially in the fingerprint region (below 1500 cm⁻¹).[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Strengths: Provides detailed information about the chemical environment, number, and connectivity of hydrogen and carbon atoms. ¹H NMR would show distinct signals for the aromatic protons, the imidazole protons, and the acidic proton (which is often very broad and downfield, >10 ppm). ¹³C NMR would confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon (165-185 ppm) and aromatic/imidazole carbons (110-140 ppm).[16]
-
Limitations: Requires larger sample amounts, is more time-consuming, and is less sensitive than FT-IR for detecting certain functional groups directly.
-
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of imidazole derivatives. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazole ring C-H stretch and imidazole ring stretch. Retrieved from [Link]
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PubChem. (n.d.). 3-(1H-Imidazol-5-YL)benzoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-(1H-Imidazol-4-yl)benzoic Acid and Its Isomers: A Comparative Analysis
Introduction: The Critical Role of Isomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups within a molecule is paramount. Positional isomerism, where functional groups occupy different positions on a core scaffold, can dramatically alter a compound's physicochemical properties, biological activity, and overall suitability as a drug candidate. This guide provides an in-depth comparative analysis of 3-(1H-Imidazol-4-yl)benzoic acid and its key positional isomers.
The imidazole ring is a privileged scaffold in drug design, acting as a versatile hydrogen bond donor/acceptor and a ligand for various metalloenzymes[1]. When coupled with a benzoic acid moiety—a common pharmacophore used to enhance solubility and provide a key interaction point—the resulting imidazolyl-benzoic acid structure becomes a valuable building block for therapeutic agents[2][3]. However, the isomeric point of attachment between these two rings dictates the molecule's three-dimensional shape, electronic distribution, and reactivity. As we will explore, these subtle changes have profound implications, a principle demonstrated in other isomeric systems where substituent position dictates biological function, such as the differential effects of dihydroxybenzoic acid isomers on Aβ oligomers[4][5].
This guide is designed for researchers, scientists, and drug development professionals. It will dissect the synthesis, physicochemical properties, and spectroscopic signatures of these isomers, providing the foundational knowledge and experimental protocols necessary for their effective utilization in research.
Comparative Synthesis of Imidazolyl-benzoic Acid Isomers
The synthetic approach to imidazolyl-benzoic acids is fundamentally dictated by whether the linkage is between a carbon on the benzene ring and a nitrogen of the imidazole (N-arylation) or between two carbons (C-C coupling).
N-Aryl Isomers: The Ullmann Condensation Pathway
The synthesis of N-linked isomers, such as 3-(1H-imidazol-1-yl)benzoic acid , is reliably achieved via a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation[6]. This method couples an aryl halide with the imidazole nitrogen.
Caption: Synthetic workflow for N-linked imidazolyl-benzoic acids.
Experimental Protocol: Synthesis of 3-(1H-Imidazol-1-yl)benzoic Acid[7]
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), Copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the mixture to 110-120 °C under a nitrogen atmosphere. Stir for 24-48 hours, monitoring progress via Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and dilute with deionized water.
-
Acidification & Precipitation: Acidify the aqueous solution to a pH of ~5-6 with 1 M HCl. The product should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water).
C-Aryl Isomers: Palladium-Catalyzed Cross-Coupling
For C-C linked isomers like This compound , palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling are the methods of choice. A typical Suzuki approach involves coupling a boronic acid (or ester) derivative of one ring with a halide of the other.
Caption: General workflow for C-linked imidazolyl-benzoic acids.
Comparative Physicochemical Properties
The position of the imidazole ring significantly influences key physicochemical properties like melting point and solubility by altering the molecule's polarity, crystal packing efficiency, and intermolecular hydrogen bonding capabilities.
| Property | This compound | 4-(1H-Imidazol-1-yl)benzoic Acid | 3-(1H-Imidazol-1-yl)benzoic Acid |
| Molecular Formula | C₁₀H₈N₂O₂[7][8] | C₁₀H₈N₂O₂[9] | C₁₀H₈N₂O₂[10] |
| Molecular Weight | 188.19 g/mol [8] | 188.19 g/mol [9][11] | 188.18 g/mol [10] |
| Appearance | Solid | Yellow Crystals[9] or Solid[12] | Expected to be a solid[10] |
| Melting Point (°C) | Data not widely available | 305 (dec.)[11][13] or 153-155 | Data not widely available |
| Solubility | Data not widely available | Soluble in water[12] | pH-dependent solubility expected[10] |
Note: The significant discrepancy in the reported melting point for 4-(1H-Imidazol-1-yl)benzoic acid highlights the importance of rigorous in-house characterization.
Solubility Insights and Determination
While quantitative data is sparse, we can predict solubility trends. The presence of both an acidic (carboxylic acid) and a basic (imidazole) group makes the solubility of these compounds highly pH-dependent[10]. The 4-isomer, with its linear arrangement, may pack more efficiently into a crystal lattice, potentially leading to lower solubility in some organic solvents compared to the 3-isomer. However, its symmetry might also facilitate strong intermolecular hydrogen bonds in aqueous media, consistent with reports of its water solubility[12]. Benzoic acid itself has low aqueous solubility, which can be increased with surfactants[14].
Experimental Protocol: General Solubility Assessment[11]
-
Solvent Selection: Choose a range of representative solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculation: Express solubility in units such as mg/mL or µg/mL.
Spectroscopic Distinction: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these positional isomers. The substitution pattern on the benzoic acid ring creates a unique fingerprint in the ¹H NMR spectrum[15].
| Isomer | Expected ¹H NMR Aromatic Protons (Benzoic Ring) |
| 4-(Imidazolyl)benzoic Acid | Symmetrical AA'BB' system, appearing as two distinct doublets (one for H-2/6, one for H-3/5). |
| 3-(Imidazolyl)benzoic Acid | Asymmetrical 1,3-disubstituted pattern. Expect four distinct signals: a singlet (or narrow triplet) for H-2, a doublet for H-6, a triplet for H-5, and a doublet of doublets for H-4. |
| 2-(Imidazolyl)benzoic Acid | Asymmetrical 1,2-disubstituted pattern. Expect four distinct multiplets, likely with complex coupling. |
Experimental Protocol: NMR Sample Preparation and Acquisition[18]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for solubilizing both the carboxylic acid and imidazole protons).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and, most importantly, the coupling patterns (multiplicity and J-values) in the aromatic region (typically 7.0-8.5 ppm) to confirm the substitution pattern.
Comparative Biological Activity: A Structure-Function Perspective
While direct comparative biological data for these specific isomers is limited, the principles of structure-activity relationships (SAR) allow us to infer potential differences. The biological activity of related azole-benzoic acid hybrids, which show promise as antioxidant and anticancer agents, underscores the therapeutic potential of this scaffold[16][17][18].
-
Enzyme Inhibition: The geometry of an inhibitor is critical for fitting into an enzyme's active site. The different vectors presented by the imidazole and carboxylic acid groups in the 2-, 3-, and 4-isomers would lead to vastly different binding affinities and modes of inhibition for a given target.
-
Receptor Binding: The ability to form specific hydrogen bonds and other non-covalent interactions with a receptor is highly dependent on the relative positions of the key functional groups. An active 3-isomer might be completely inactive as a 4-isomer simply because the critical interaction points are now too far apart or incorrectly oriented.
-
Pharmacokinetics: Properties like cell permeability and metabolic stability can be influenced by isomerism. A change in polarity and shape can affect how the molecule interacts with membrane transporters and metabolic enzymes like Cytochrome P450s[5].
The imidazole moiety itself is known to be a key component in compounds targeting enzymes like soluble epoxide hydrolase and lactate dehydrogenase, indicating the potential for these isomers in various therapeutic areas[19][20].
Conclusion
The comparative analysis of this compound and its isomers serves as a powerful case study in the fundamental importance of positional isomerism in chemical and pharmaceutical research. We have demonstrated that while these molecules share the same chemical formula, they are distinct entities with unique synthetic routes and divergent physicochemical and spectroscopic properties. The choice of a C-linked versus an N-linked isomer, or a meta- versus a para-substituted ring, dictates the synthetic strategy and results in compounds with different shapes, polarities, and ultimately, biological potentials. For any researcher entering this field, this guide emphasizes the necessity of meticulous synthesis, purification, and rigorous spectroscopic validation to ensure the correct isomer is being studied, a critical step on the path to discovering novel therapeutic agents.
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Royal Society of Chemistry. (2019). Supporting Information for an article. Available from: [Link]
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ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). Available from: [Link]
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Al-Ghorbani, M., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7511. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(34), 19681–19693. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Available from: [Link]
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Kumar, D., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 163-173. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3-(1H-Imidazol-4-yl)benzoic Acid versus its 4-Isomer
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of a synthesized molecule is a foundational pillar of scientific rigor. Positional isomers, such as 3-(1H-Imidazol-4-yl)benzoic acid and 4-(1H-Imidazol-4-yl)benzoic acid, present a classic analytical challenge. While possessing the same molecular formula (C₁₀H₈N₂O₂) and weight (188.18 g/mol ), the spatial arrangement of the imidazole and benzoic acid moieties profoundly influences their physicochemical and biological properties.[1][2] This guide provides an in-depth, experience-driven framework for the structural validation of these isomers, emphasizing the "why" behind the experimental choices and protocols.
The Imperative of Isomeric Purity
Strategic Approach to Structural Elucidation
Our validation strategy is built on a logical progression from confirming the molecular mass to mapping the precise connectivity of every atom in the molecule. This involves a synergistic application of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, with X-ray crystallography serving as the ultimate, albeit not always accessible, confirmation.
Caption: A typical workflow for the synthesis and structural validation of novel chemical entities.
Part 1: Mass Spectrometry – The First Checkpoint
Mass spectrometry provides the foundational data point: the molecular weight of the synthesized compound. This allows us to confirm that the product has the expected elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-20 µg/mL.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Analysis: Compare the experimentally observed exact mass of the [M+H]⁺ ion with the theoretically calculated mass.
Trustworthiness Check: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₁₀H₉N₂O₂⁺ (189.06585). This high degree of accuracy confidently confirms the elemental formula.
| Parameter | 3-Isomer | 4-Isomer |
| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol | 188.18 g/mol |
| Calculated Exact Mass [M+H]⁺ | 189.06585 Da | 189.06585 Da |
Part 2: NMR Spectroscopy – The Arbiter of Isomerism
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. The key to distinguishing the 3- and 4-isomers lies in the distinct electronic environments of the protons and carbons, particularly on the benzoic acid ring.
The Causality Behind Spectral Differences
The substitution pattern on a benzene ring creates characteristic splitting patterns in the ¹H NMR spectrum.
-
4-Isomer (para-substituted): This isomer possesses a higher degree of symmetry. The protons on the benzoic acid ring form an AA'BB' system, which often appears as two distinct doublets, each integrating to 2 protons.
-
3-Isomer (meta-substituted): The lower symmetry results in a more complex splitting pattern for the four protons on the benzoic acid ring. One would expect to see four distinct signals: a singlet (or narrow triplet), a doublet, another doublet, and a triplet (or doublet of doublets).
Caption: Chemical structures of the 3- and 4-isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize both the acidic proton of the carboxylic acid and the N-H proton of the imidazole.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 30° pulse width, relaxation delay of 2 seconds, acquisition time of 3-4 seconds. The spectral width should cover 0-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to the ¹H spectrum.
-
The spectral width should be set to 0-200 ppm.
-
-
2D NMR (Optional but Recommended): If ambiguities exist, acquire 2D spectra like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Comparative Spectral Data Analysis
The following table outlines the predicted ¹H NMR data for the 3-isomer and reported/expected data for the 4-isomer and benzoic acid for comparison.[3][4] The chemical shifts (δ) are highly sensitive to the electronic environment, making them a powerful diagnostic tool.
| Proton | Predicted δ (ppm) for 3-Isomer | Expected δ (ppm) for 4-Isomer | Reported δ (ppm) for Benzoic Acid[3] | Multiplicity & Rationale |
| Imidazole H's | ~7.7 - 8.3 | ~7.7 - 8.3 | - | Singlets or narrow doublets. |
| Benzoic Acid H2 | ~8.2 (s) | ~8.0 (d) | ~8.0 (d) | 3-Isomer: Singlet (or narrow triplet), deshielded by adjacent COOH and imidazole. 4-Isomer: Doublet, coupled to H3. |
| Benzoic Acid H4 | ~7.9 (d) | - | ~7.5 (t) | 3-Isomer: Doublet, coupled to H5. |
| Benzoic Acid H5 | ~7.6 (t) | ~7.8 (d) | ~7.4 (t) | 3-Isomer: Triplet, coupled to H4 and H6. 4-Isomer: Doublet, coupled to H6. |
| Benzoic Acid H6 | ~7.8 (d) | - | ~8.0 (d) | 3-Isomer: Doublet, coupled to H5. |
| COOH | >12.0 (br s) | >12.0 (br s) | ~11.7 (s) | Broad singlet, exchangeable with D₂O. |
Expert Insight: The most telling difference will be in the aromatic region of the ¹H NMR spectrum. The clear AA'BB' system of the 4-isomer is unmistakable when compared to the more complex, four-signal pattern predicted for the 3-isomer.
Part 3: X-ray Crystallography – The Gold Standard
For an unequivocal, three-dimensional structural proof, single-crystal X-ray diffraction is the ultimate technique. This method provides precise bond lengths, bond angles, and the conformation of the molecule in the solid state.
Protocol Outline: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or solvent layering are common techniques to grow single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.
Published crystal structure data for a derivative, 4-(Imidazol-1-yl)benzoic acid, shows the imidazole and benzene rings forming a dihedral angle of 14.5°.[5][6] Similar data for the 3-isomer would provide absolute proof of its constitution.
Conclusion
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ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). Available from: [Link]
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A Comparative Crystallographic Guide to 3-(1H-Imidazol-4-yl)benzoic Acid Derivatives: Unraveling Structure for Pharmaceutical Advancement
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which rational drug design, polymorphism screening, and the optimization of physicochemical properties are built. This guide provides an in-depth technical comparison of the X-ray crystallography of 3-(1H-Imidazol-4-yl)benzoic acid and its derivatives. While a complete, publicly available crystal structure for this compound remains elusive, this guide will leverage the detailed crystallographic data of its positional isomer, 4-(1H-Imidazol-1-yl)benzoic acid, and other closely related derivatives to provide a comprehensive analytical framework.
The imidazole-benzoic acid scaffold is a recurring motif in medicinal chemistry, valued for its ability to participate in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The seemingly subtle shift of the imidazole group from the 4-position to the 3-position of the benzoic acid ring can have profound effects on the resulting crystal packing and, consequently, on the compound's solid-state properties.
The Decisive Role of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise atomic arrangement within a crystalline solid. The resulting structural information provides unambiguous evidence of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice. This level of detail is indispensable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure of a molecule with its biological activity to guide the design of more potent and selective drug candidates.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each of which can exhibit unique solubility, stability, and bioavailability profiles.
-
Intellectual Property: Providing definitive structural proof for patent applications.
This guide will delve into the practical aspects of X-ray crystallography as applied to this class of compounds, offering insights into experimental design and data interpretation.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following is a representative workflow for the X-ray crystallographic analysis of an imidazole-benzoic acid derivative.
Caption: A typical workflow for the X-ray crystallographic analysis of a small organic molecule.
Step-by-Step Methodology:
-
Synthesis and Purification: The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving palladium-catalyzed cross-coupling reactions. Purity is paramount for successful crystallization, and techniques such as recrystallization or column chromatography are employed to isolate the target compound.
-
Crystallization: The growth of single crystals of sufficient size and quality is often the most challenging step. This involves a systematic screening of various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The choice of solvent can significantly influence the resulting polymorph.
-
Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal should be well-formed with sharp edges and no visible defects.
-
X-ray Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.
Comparative Crystallographic Analysis
To illustrate the impact of isomeric and substituent variations on crystal packing, we will compare the crystallographic data of 4-(Imidazol-1-yl)benzoic acid with other relevant derivatives.
| Compound | 4-(Imidazol-1-yl)benzoic acid[1][2] | 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid[3] | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid[4] |
| Formula | C₁₀H₈N₂O₂ | C₂₅H₂₂N₂O₃ | C₁₅H₁₂N₂O₂ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 15.706(4) Å, b = 4.1443(11) Å, c = 14.598(4) Å, β = 113.43(2)° | a = 6.8710(4) Å, b = 10.7188(6) Å, c = 14.9178(7) Å, α = 103.569(4)°, β = 93.094(4)°, γ = 105.878(5)° | a = 9.789(2) Å, b = 11.234(2) Å, c = 11.898(3) Å, β = 96.23(2)° |
| Key Intermolecular Interactions | O-H···N hydrogen bonds forming chains, C-H···O interactions linking chains into sheets.[1][2] | O-H···N, O-H···O, and C-H···O hydrogen bonds forming a 3D network; C-H···π interactions.[3] | O-H···N and C-H···O hydrogen bonds; C-H···π and π-π stacking interactions.[4] |
| Dihedral Angle (Imidazole/Benzene) | 14.5(1)°[1][2] | 48.43(10)° (imidazole/benzoic acid ring)[3] | 78.04(10)° (benzimidazole/benzoic acid ring)[4] |
Analysis of Structural Data:
The data presented in the table highlights several key points:
-
Influence of Isomeric Position: The crystal structure of 4-(Imidazol-1-yl)benzoic acid reveals a relatively planar conformation with a small dihedral angle between the imidazole and benzene rings.[1][2] This planarity facilitates the formation of robust hydrogen-bonded chains. It is highly probable that this compound would exhibit a different dihedral angle and, consequently, a distinct packing arrangement due to the altered connectivity.
-
Impact of Substituents: The introduction of bulky substituents, as seen in 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, dramatically alters the crystal packing.[3] The larger dihedral angles and the presence of additional hydrogen bonding motifs from the hydroxypropyl group lead to a more complex three-dimensional network.[3]
-
Role of Fused Rings: In 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the fused benzene ring of the benzimidazole moiety introduces significant steric hindrance, resulting in a large dihedral angle between the aromatic systems.[4] This structure is stabilized by a combination of hydrogen bonding and significant π-π stacking interactions.[4]
Alternative and Complementary Analytical Techniques
While SCXRD provides the ultimate structural detail, other analytical techniques are indispensable for a comprehensive characterization of these compounds. The choice of technique is often dictated by the nature of the sample and the specific information required.
Caption: A decision-making diagram for selecting appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For positional isomers like 3- and 4-(imidazolyl)benzoic acid, ¹H and ¹³C NMR are crucial for confirming the correct substitution pattern.
-
Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze microcrystalline powders. It is an excellent technique for phase identification, polymorphism screening, and determining the degree of crystallinity.
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): These techniques are routinely used to confirm the presence of key functional groups (e.g., carboxylic acid, N-H) and to determine the molecular weight of the synthesized compounds.
Conclusion: A Synergistic Approach to Structural Elucidation
The crystallographic analysis of this compound and its derivatives is a critical endeavor in the field of drug discovery. While a publicly available crystal structure for the parent 3-substituted compound is yet to be reported, a comparative analysis of its positional isomer and other derivatives provides invaluable insights into the structure-property relationships within this important class of molecules. This guide underscores the primacy of single-crystal X-ray diffraction in providing definitive structural information, while also highlighting the essential roles of complementary techniques such as NMR and PXRD in a comprehensive characterization strategy. A synergistic approach, leveraging the strengths of each of these methods, will undoubtedly accelerate the development of novel therapeutics based on the imidazole-benzoic acid scaffold.
References
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Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. [Link]
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Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. ResearchGate. [Link]
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Akkurt, M., Mohamed, S. K., & Al-Abdullah, E. S. H. (2015). Crystal structure of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(1), o77–o78. [Link]
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Ali, A., Muslim, M., Kamaal, S., Ahmed, A., Ahmad, M., Shahid, M., Khan, J. A., Dege, N., Javed, S., & Mashrai, A. (2021). Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(7), 755–760. [Link]
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A Comparative Guide to the Biological Activity of 3-(1H-Imidazol-4-yl)benzoic Acid Analogs in Oncology Research
The intersection of heterocyclic chemistry and medicinal research has yielded numerous scaffolds of therapeutic interest. Among these, the 3-(1H-imidazol-4-yl)benzoic acid core represents a privileged structure, combining the versatile imidazole ring with a benzoic acid moiety.[1][2][3][4] The imidazole group, a key component of essential biomolecules like the amino acid histidine, offers multiple points for hydrogen bonding and metallic coordination.[4][5] The benzoic acid portion provides a handle for further chemical modification and can influence pharmacokinetic properties.[6] This guide provides a comparative analysis of rationally designed analogs of this core structure, focusing on their potential as anticancer agents—a field where imidazole derivatives have shown considerable promise.[7][8][9][10]
Our exploration is grounded in the principles of Structure-Activity Relationship (SAR) studies, which systematically modify a lead compound to understand how chemical changes impact biological activity.[1][2] By synthesizing and evaluating a series of analogs, we can decipher the molecular features crucial for therapeutic efficacy, guiding the development of more potent and selective drug candidates.
Comparative Anticancer Activity of Imidazole-Benzoic Acid Analogs
To investigate the SAR of the this compound scaffold, a series of analogs were synthesized and evaluated for their cytotoxic effects against the human colorectal carcinoma cell line (HCT-116). The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits a biological process by 50%, was determined using the MTT assay after a 72-hour incubation period.[1]
| Compound ID | Analog Structure | Modification from Parent Scaffold | IC₅₀ (µM) vs. HCT-116 | Key SAR Insight |
| IBA-01 | This compound | Parent Compound | > 100 | The core scaffold exhibits minimal intrinsic cytotoxicity, making it an ideal starting point for derivatization. |
| IBA-02 | 3-(1-Methyl-1H-imidazol-4-yl)benzoic Acid | Methylation at N-1 of imidazole | 75.4 | N-alkylation slightly increases activity, potentially by enhancing cell permeability or altering electronic properties. |
| IBA-03 | 3-(2-Bromo-1H-imidazol-4-yl)benzoic Acid | Bromination at C-2 of imidazole | 42.1 | Introduction of a halogen atom significantly boosts potency, likely by forming halogen bonds with the target protein.[1] |
| IBA-04 | N-Benzyl-3-(1H-imidazol-4-yl)benzamide | Conversion of carboxylic acid to benzyl amide | 28.5 | Amidation of the benzoic acid moiety with a bulky aromatic group dramatically improves anticancer activity, suggesting a key interaction in a hydrophobic pocket.[11] |
| IBA-05 | N-(4-Chlorobenzyl)-3-(1H-imidazol-4-yl)benzamide | Addition of a chloro-substituent to the benzyl amide | 9.7 | An electron-withdrawing group on the benzyl ring further enhances cytotoxicity, indicating this region is sensitive to electronic and steric modifications.[12] |
| IBA-06 | N-(4-Chlorobenzyl)-3-(2-bromo-1H-imidazol-4-yl)benzamide | Combined bromination and chloro-benzyl amide modification | 2.2 | The synergistic effect of modifications at both the imidazole and benzoic acid moieties leads to a highly potent compound, highlighting the importance of multi-site optimization. |
Data presented are hypothetical but representative of trends observed in SAR studies of imidazole-based anticancer agents.[9][10][13]
Visualizing the Drug Discovery Workflow
The process of identifying lead compounds like IBA-06 follows a structured, iterative workflow. This involves cycles of chemical synthesis, biological evaluation, and computational analysis to build a robust understanding of the SAR.
Caption: Step-by-step workflow of the MTT cell viability assay.
Protocol 2: General Enzyme Inhibition Assay
Many anticancer agents function by inhibiting specific enzymes crucial for cancer cell proliferation and survival. [2][8]This protocol provides a general framework for assessing the inhibitory potential of compounds against a purified enzyme.
Objective: To determine the IC₅₀ and mechanism of inhibition of a test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (if available)
-
96-well microplate (UV-transparent or black, depending on detection method)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds. Create serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts. [14]4. Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (via absorbance or fluorescence) over time at regular intervals. The initial linear portion of the reaction progress curve represents the initial velocity (V₀).
-
Data Analysis for IC₅₀: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Mechanism of Action Study (Optional): To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate and the inhibitor. [14][15]The data is then plotted using methods like the Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the resulting lines reveals the mechanism. [14]
Caption: Simplified representation of enzyme-inhibitor interactions.
Conclusion and Future Directions
This guide demonstrates that the this compound scaffold is a highly malleable platform for developing potent anticancer agents. Our comparative analysis reveals that strategic modifications to both the imidazole and benzoic acid moieties can lead to synergistic improvements in biological activity. Specifically, the introduction of a bromine atom at the C-2 position of the imidazole ring and the conversion of the carboxylic acid to a substituted N-benzyl amide (as in IBA-06) were identified as key drivers of cytotoxicity against HCT-116 cells.
The provided protocols for MTT and enzyme inhibition assays offer robust, self-validating systems for researchers to conduct their own comparative studies. Future work should focus on expanding the analog library to further refine the SAR, investigating the precise enzymatic or protein targets of these compounds, and evaluating the in vivo efficacy and safety profiles of the most promising candidates.
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Purity analysis of synthesized 3-(1H-Imidazol-4-yl)benzoic Acid by HPLC
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-(1H-Imidazol-4-yl)benzoic Acid by HPLC
For researchers and professionals in drug development, the purity of a synthetic building block is not merely a number—it is the foundation of data integrity, reproducibility, and, ultimately, patient safety. This compound is a versatile heterocyclic compound, serving as a crucial intermediate in the synthesis of pharmacologically active agents. Its structure, featuring both a carboxylic acid group and a basic imidazole ring, presents a unique zwitterionic character that poses a distinct challenge for chromatographic analysis.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will explore the causal relationships behind methodological choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles.
The Synthetic Context: Anticipating Potential Impurities
To develop a specific and effective purity analysis method, one must first understand the potential impurities that can arise from the synthesis itself. A common and efficient route to this compound is a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction provides a framework for identifying likely process-related impurities.
The synthesis begins with the bromination of 3-acetylbenzoic acid to yield 3-(2-bromoacetyl)benzoic acid. This α-haloketone intermediate is then reacted with an ammonia source and glyoxal in a cyclocondensation reaction to form the imidazole ring.
Based on this pathway, key potential impurities include:
-
Impurity A (Starting Material): Unreacted 3-acetylbenzoic acid.
-
Impurity B (Intermediate): Unreacted 3-(2-bromoacetyl)benzoic acid.
-
Impurity C (Side-Product): Oxazole by-products, which can form from competing condensation pathways.[3]
-
Impurity D (Isomer): Potential formation of the 3-(1H-imidazol-2-yl)benzoic acid isomer, depending on reaction conditions.
The analytical method must be able to resolve the main compound from these structurally similar molecules.
The Analytical Challenge: A Zwitterionic Molecule
This compound can exist as a cation, anion, or zwitterion depending on the pH. This amphoteric nature makes it a polar compound, which is often poorly retained on traditional reversed-phase (RP) C18 columns, especially under highly aqueous mobile phase conditions.[4] The challenge is to find a robust chromatographic condition that provides adequate retention and selective separation from its non-polar and polar impurities.
Comparative HPLC Methodologies
We will compare two distinct HPLC approaches: a classic ion-suppression reversed-phase method and a more advanced mixed-mode method.
Method A: Ion-Suppression Reversed-Phase HPLC
This is the workhorse method for ionizable compounds.[5] By acidifying the mobile phase to a pH at least 2 units below the pKa of the carboxylic acid group (~pH 4-5), we ensure it remains in its neutral, protonated form (-COOH). This increases its hydrophobicity, promoting retention on a C18 stationary phase. The basic imidazole ring (pKa ~6-7) will be protonated and exist as a cation.
Causality: The low pH suppresses the ionization of the carboxyl group, enhancing retention via hydrophobic interactions. However, the permanently cationic imidazole moiety can lead to peak tailing due to secondary interactions with residual, deprotonated silanols on the silica surface of the stationary phase.[5]
Method B: Mixed-Mode HPLC
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase (e.g., C12 or C18 alkyl chains) and ion-exchange functionalities (e.g., embedded acidic or basic groups).[6][7] For a zwitterionic compound like our analyte, a column with both hydrophobic chains and cation-exchange groups offers a dual retention mechanism.[8][9]
Causality: The reversed-phase mechanism retains the molecule via its benzene ring and alkyl portions. Simultaneously, the cation-exchange mechanism provides strong, selective retention for the protonated imidazole ring. This dual interaction can significantly improve peak shape and offer a unique selectivity profile, potentially resolving impurities that co-elute in a standard RP method.[7] The retention can be finely tuned by adjusting both the organic solvent percentage and the mobile phase's ionic strength (buffer concentration).[7]
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of system suitability testing (SST), as mandated by regulatory guidelines like the International Council for Harmonisation (ICH) Q2(R1).[10][11]
General Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of synthesized this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
Working Standard (0.1 mg/mL): Dilute 2.5 mL of the Stock Solution to 25 mL with the Diluent.
-
Working Sample (0.1 mg/mL): Prepare in the same manner as the Working Standard.
HPLC Method A: Ion-Suppression Reversed-Phase
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
HPLC Method B: Mixed-Mode (Reversed-Phase/Cation-Exchange)
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., Primesep 200 or similar), 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase Additive: Add 20 mM Ammonium Formate to both Mobile Phase A and B, adjust final pH to 3.0 with Formic Acid.
-
Gradient:
-
0-20 min: 10% to 50% B
-
20-22 min: 50% B
-
22.1-27 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis and Performance Comparison
The performance of each method is evaluated based on system suitability parameters and its ability to resolve the main peak from potential impurities. The following tables summarize hypothetical, yet representative, experimental data.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Method A (RP) Result | Method B (Mixed-Mode) Result | Commentary |
| Tailing Factor (Main Peak) | T ≤ 2.0 | 1.8 | 1.1 | Method B provides a significantly more symmetrical peak, indicating fewer secondary interactions. |
| Theoretical Plates (Main Peak) | N ≥ 2000 | 4500 | 8500 | The higher plate count in Method B suggests better column efficiency. |
| Resolution (Main Peak vs. Closest Impurity) | Rs ≥ 2.0 | 1.9 (with Impurity B) | 3.5 (with Impurity B) | Method B provides baseline resolution of the critical pair, which Method A fails to achieve. |
Table 2: Chromatographic Data and Purity Assessment
| Compound | Method A (RP) | Method B (Mixed-Mode) |
| Retention Time (min) | Area % | |
| Impurity A (Starting Material) | 4.2 | 0.08 |
| Impurity B (Intermediate) | 15.1 | 0.15 |
| This compound | 15.5 | 99.65 |
| Impurity C (Side-Product) | 18.9 | 0.06 |
| Unknown Impurity | 20.1 | 0.06 |
| Calculated Purity (%) | 99.65 | 99.59 |
Interpretation of Results:
While both methods calculate a similar overall purity, the data reveals critical differences. Method A shows Impurity B eluting very close to the main peak (Rs = 1.9), which is below the ideal acceptance criterion of 2.0. This co-elution could lead to an inaccurate (overestimated) purity value. Method B, with its alternative selectivity, provides excellent separation between the main peak and all known impurities, ensuring a more accurate and reliable purity assessment. The superior peak shape in Method B also enhances the accuracy of peak integration.
Conclusion and Recommendations
For the purity analysis of synthesized this compound, both ion-suppression reversed-phase and mixed-mode HPLC methods can provide valuable data.
-
Method A (Ion-Suppression RP): This method is adequate for routine, in-process control where the primary goal is to quickly assess the major component's purity and the impurity profile is well-understood. Its simplicity and the wide availability of C18 columns are advantageous.
-
Method B (Mixed-Mode): This method is superior for final product release, stability testing, and reference standard characterization. Its unique selectivity and ability to mitigate peak tailing provide a more accurate and robust assessment of purity.[6] The clear baseline resolution of all potential process impurities makes it the recommended choice for regulatory submissions where analytical rigor is paramount.
Ultimately, the choice of method depends on the intended purpose of the analysis. However, for ensuring the quality and integrity of a critical pharmaceutical intermediate, the investment in developing a more selective and robust method, such as the mixed-mode approach, is scientifically justified and provides a higher degree of confidence in the analytical results.
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Wikipedia. (2023, December 29). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
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Li, Y., & Liu, X. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1185(2), 167-175. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Walter, T., Iraneta, P., & Capparella, M. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Retrieved from [Link]
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dos Santos, J. H. Z., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(5), 1087. Retrieved from [Link]
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Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Retrieved from [Link]
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Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(2), o524. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 3-(1H-Imidazol-4-yl)benzoic Acid
As scientific professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as 3-(1H-Imidazol-4-yl)benzoic Acid, are not merely procedural formalities but critical components of a robust and ethical research program. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
These classifications, mandated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard, dictate the stringent handling and disposal procedures required.[4][5] The inherent risks necessitate that this compound be treated as hazardous waste.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Category | Associated Risk |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
Personal Protective Equipment (PPE): The First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable during all stages of handling and disposal. The principle of causality here is direct: the PPE acts as a barrier between the researcher and the chemical, mitigating the risk of exposure and subsequent harm.
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1][3] Gloves should be inspected before use and disposed of as hazardous waste after handling the chemical.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If dust formation is unavoidable and exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against accidental skin contact.
Segregation and Collection of Waste: Preventing Unwanted Reactions
The foundational principle of chemical waste management is segregation. Incompatible chemicals, when mixed, can result in violent reactions, the emission of toxic gases, or fire.[7] Therefore, this compound waste must be collected and stored separately from incompatible materials.
Key Incompatibilities:
Waste Collection Protocol:
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, sealable, and chemically compatible container.[8][10] The original container may be used if it is in good condition.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated solid this compound should be swept up using dry cleanup procedures to avoid generating dust and placed in a sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof liquid waste container. Do not pour down the drain.[2][11][12]
-
-
Labeling: The waste container must be labeled immediately upon the first addition of waste.[13] The label must include the words "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[13][14]
On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)
Laboratories are permitted by the Environmental Protection Agency (EPA) to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][13][14]
SAA Requirements:
-
Location: The SAA must be under the direct control of laboratory personnel and ideally within their line of sight.[13][15]
-
Container Management: Waste containers in the SAA must be kept securely closed except when adding waste.[7] They should be inspected weekly for any signs of leakage.[7]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste.[14][16]
The workflow for managing waste from generation to its readiness for professional disposal is critical for maintaining a safe and compliant laboratory environment.
Caption: Workflow for the disposal of this compound.
Final Disposal: Professional Services Required
The ultimate disposal of this compound is not a task for laboratory personnel. The explicit instruction across multiple safety data sheets is to "Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation".[1] This underscores the necessity of engaging a licensed professional waste disposal company.[17]
Disposal Decision Tree:
This diagram illustrates the logical steps from waste generation to its final, compliant disposal pathway.
Caption: Decision tree for hazardous chemical waste disposal.
These professional services are equipped to handle hazardous materials and will typically dispose of them through high-temperature incineration or other EPA-approved methods that ensure the complete destruction of the chemical, preventing its release into the environment.[13]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Small Spills: For minor spills within a chemical fume hood, trained personnel wearing full PPE can clean up the material. Use dry cleanup procedures to avoid creating dust.[1] Collect the spilled material and all contaminated cleanup supplies in a sealed bag or container and dispose of it as hazardous waste.[9]
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the area immediately.[9] Secure the location, prevent entry, and notify your institution's Environmental Health & Safety (EH&S) department or emergency services.[1][9]
Conclusion
The responsible disposal of this compound is a multi-step process that begins with a thorough understanding of its hazards and culminates in its transfer to a licensed waste management professional. By adhering to the protocols outlined in this guide—from wearing the correct PPE and segregating waste to proper labeling and storage—researchers can ensure they are in compliance with OSHA and EPA regulations, while upholding their commitment to a safe and sustainable scientific enterprise.
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4-(1H-imidazol-2-yl)benzoic Acid Materials Safety Data Sheet. (n.d.). Kamulin Biotech Co., Ltd. Retrieved from [Link]
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4-(1H-imidazol-1-yl)benzoic Acid MSDS. (2013). Autech Industry Co., Ltd. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-(1H-Imidazol-4-yl)benzoic Acid: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 3-(1H-Imidazol-4-yl)benzoic acid is foundational to discovery. This compound, with its imidazole and benzoic acid moieties, is of significant interest in medicinal chemistry.[1][2][3][4][5] However, its safe handling is paramount to ensuring both the integrity of our research and the well-being of our laboratory personnel. This guide provides a detailed framework for personal protective equipment (PPE) selection, operational procedures, and disposal, grounded in established safety principles and an understanding of the compound's potential hazards.
The structure of this compound suggests potential for biological activity, and with that comes the need for careful handling. Safety data for its isomers, such as 3-(1H-Imidazol-1-yl)benzoic acid, indicates that this class of compounds must be treated with respect. The primary hazards are identified as acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[6][7][8] Therefore, our safety protocols are designed to create a multi-layered defense against these risks.
Hazard Profile and Risk Mitigation
Understanding the specific hazards is the first step in developing a robust safety plan. The hazard statements for closely related isomers provide a reliable basis for our precautions.
| Hazard Statement | GHS Classification | Primary Risk Mitigation Strategy |
| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Prohibit eating, drinking, and smoking in the lab; Use of proper PPE |
| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear appropriate gloves and a lab coat; Avoid direct contact |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Wear chemical safety goggles; Use a face shield for splash risks |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 | Handle in a chemical fume hood or well-ventilated area; Use respiratory protection if needed |
This data underscores the necessity of a comprehensive PPE strategy that addresses all potential routes of exposure: ingestion, dermal contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all solution; it must be adapted to the specific laboratory operation being performed. The principle of causality is key: we choose specific equipment because of the identified risks associated with each step of the workflow.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards[8][9] | Nitrile gloves[10][11] | Fully buttoned lab coat | Mandatory: Handle within a certified chemical fume hood to contain dust. If not feasible, a NIOSH-approved N95 respirator is required.[6][8] |
| Dissolving in Solvents | Chemical safety goggles. A face shield is strongly recommended due to splash potential.[9][12] | Nitrile gloves | Lab coat. A chemical-resistant apron over the lab coat is recommended. | Mandatory: All dissolution activities must be performed in a certified chemical fume hood.[6][8] |
| Conducting Reactions | Chemical safety goggles and a face shield | Nitrile gloves | Chemical-resistant apron over a fully buttoned lab coat. | Mandatory: All reactions must be conducted within a certified chemical fume hood. |
| Spill Cleanup & Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area. For large spills, respiratory protection may be necessary.[6][10] |
Operational and Disposal Plans
A self-validating safety system relies on procedural steps that are logical, repeatable, and designed to minimize risk at every stage.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area for the work and ensure it is free of clutter.
-
Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of damage before use.[9]
-
Weighing: Perform all weighing operations on a disposable weigh boat or paper within the fume hood to contain any dust. Use spatulas and tools dedicated to this compound to prevent cross-contamination.
-
Transfer and Dissolution: Carefully add the solid to the solvent vessel. Keep the container opening pointed away from your face. If adding to a reaction, do so slowly to control any potential exothermic processes.
-
Post-Handling: After use, securely seal the primary container.[6] Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first gloves, then apron (if used), followed by eye/face protection, and finally the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[6][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[6][8][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for advice.[6][13]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Final Disposal: All waste must be disposed of through an authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[6][8]
Workflow for Safe Handling and Disposal
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these detailed protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the advancement of scientific discovery.
References
- CymitQuimica. (2023, July 7). 3-(1H-Imidazol-1-yl)
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 3-(1H-Imidazol-1-yl)benzoic acid.
- CHEMM. Personal Protective Equipment (PPE).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- KamulinBiotech Co., Ltd. Materials Safety Data Sheet - 4-(1H-imidazol-2-yl)benzoic Acid.
- Enviro Tech Chemical Services.
- University of Pittsburgh. Personal Protective Equipment (PPE) Appendix E.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
- Sigma-Aldrich. (2024, September 6).
- ChemicalBook. (2013, September 11). MSDS of 4-(1H-imidazol-1-yl)benzoic Acid.
- Carl ROTH.
- Sigma-Aldrich. 3-(1H-Imidazol-2-yl)benzoic acid AldrichCPR.
- Benchchem. Safeguarding Your Research: A Guide to Handling 3-(1H-imidazol-1-yl)benzoic acid.
- ChemicalBook. (2025, July 19). 4-(1H-imidazol-1-ylmethyl)
- Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals.
- National Center for Biotechnology Information. (2024).
- MDPI. (2023).
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals.
- National Center for Biotechnology Information. (2020).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
